molecular formula C31H23F2N5O3 B15566274 NPS-1034

NPS-1034

Cat. No.: B15566274
M. Wt: 551.5 g/mol
InChI Key: RGAZVGZUBCFHRJ-UHFFFAOYSA-N
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Description

a protein kinase inhibitor that acts on MET and AXL;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZVGZUBCFHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of NPS-1034 in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge. This technical guide delves into the mechanism of action of NPS-1034, a novel small molecule inhibitor, demonstrating its efficacy in overcoming this resistance through the dual inhibition of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: Dual Inhibition of MET and AXL

This compound functions as a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1] In NSCLC, aberrant activation of MET and AXL signaling pathways can serve as bypass mechanisms, conferring resistance to EGFR-TKIs.[1][2] this compound's primary mechanism involves the direct inhibition of the kinase activity of both MET and AXL, thereby blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and invasion.

The inhibition of MET and AXL by this compound leads to the downregulation of key downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[3] This dual blockade effectively abrogates the compensatory signaling that drives resistance in EGFR-mutant NSCLC cells.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through various preclinical studies. The following tables summarize the key quantitative data, including IC50 values for kinase inhibition and cell viability in different NSCLC cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
AXL10.3
MET48

Source: Cancer Research, 2014

Table 2: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismThis compound IC50 (µM)
HCC827Mutant (del E746-A750)Sensitive>10
HCC827/GRMutant (del E746-A750)MET Amplification~1
HCC827/ERMutant (del E746-A750)AXL Activation~1
H820Mutant (T790M)MET Amplification & AXL Activation~0.5
HCC78ROS1 RearrangementNot Applicable~0.1

Source: Cancer Research, 2014

Key Signaling Pathways Targeted by this compound

The antitumor activity of this compound is mediated through the modulation of critical signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by this compound.

NPS1034_MET_AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK MET MET MET->PI3K MET->MAPK AXL AXL AXL->PI3K AXL->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation ROS1 ROS1 ROS1->PI3K NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->ROS1 EGFR_TKI EGFR-TKI EGFR_TKI->EGFR

Figure 1: this compound Overcomes EGFR-TKI Resistance by Inhibiting MET, AXL, and ROS1 Signaling.

While the primary mechanism of this compound in NSCLC is centered on MET and AXL, preclinical evidence from studies on other cancer types, such as renal cell carcinoma (RCC), suggests a potential role for the TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) signaling pathway.[4][5][6] In these studies, this compound was found to inhibit TNFRSF1A, leading to the suppression of the NF-κB pathway and upregulation of the pro-apoptotic protein GADD45A.[3][5] Further investigation is warranted to confirm the relevance of this pathway in NSCLC.

NPS1034_TNFRSF1A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFRSF1A TNFRSF1A NFkB NF-κB Pathway TNFRSF1A->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival GADD45A GADD45A Apoptosis Apoptosis GADD45A->Apoptosis NPS1034 This compound NPS1034->TNFRSF1A NPS1034->GADD45A

Figure 2: Potential Involvement of TNFRSF1A Signaling in this compound's Mechanism of Action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., HCC827, HCC827/GR, HCC827/ER)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis Seed_Cells Seed NSCLC cells in 96-well plates Treat_Cells Treat cells with This compound dilutions Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilization Add solubilization solution Incubate_4h->Add_Solubilization Read_Absorbance Read absorbance at 570 nm Add_Solubilization->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Figure 3: Experimental Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

This protocol is used to detect the phosphorylation status and total protein levels of key signaling molecules.

Materials:

  • NSCLC cells treated with this compound

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Detection cluster_analysis Analysis Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Imaging Imaging & Analysis ECL_Detection->Imaging

Figure 4: General Workflow for Western Blot Analysis.
In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model of NSCLC.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • NSCLC cells (e.g., HCC827/GR)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth cluster_treatment Treatment cluster_endpoint Endpoint Analysis Implant_Cells Subcutaneous injection of NSCLC cells Monitor_Tumors Monitor tumor growth Implant_Cells->Monitor_Tumors Randomize Randomize mice Monitor_Tumors->Randomize Administer_Drug Administer this compound or vehicle Randomize->Administer_Drug Measure_Tumors Measure final tumor volume and weight Administer_Drug->Measure_Tumors IHC Immunohistochemistry Measure_Tumors->IHC

Figure 5: Workflow for In Vivo NSCLC Xenograft Studies.

Conclusion

This compound demonstrates a potent and targeted mechanism of action in NSCLC by dually inhibiting the MET and AXL receptor tyrosine kinases. This dual inhibition effectively overcomes acquired resistance to EGFR-TKIs by blocking key downstream survival and proliferation pathways. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation TKIs. Further research is warranted to fully elucidate the role of the TNFRSF1A pathway in the context of this compound's activity in NSCLC.

References

NPS-1034: A Dual Inhibitor Targeting MET and AXL Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-1034 is a potent small molecule inhibitor that has demonstrated significant anti-neoplastic activity in preclinical studies. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The compound is characterized as a dual inhibitor of the MET and AXL receptor tyrosine kinases, key drivers in oncogenesis, tumor progression, and therapeutic resistance. This document synthesizes available data to serve as a resource for researchers in the fields of oncology and drug development.

Primary Molecular Targets

This compound concurrently targets two key receptor tyrosine kinases: MET and AXL.[1][2][3][4] This dual inhibitory action is critical to its therapeutic potential, particularly in overcoming resistance to other targeted therapies.[5][6]

  • MET (c-Met): The MET proto-oncogene encodes the receptor for hepatocyte growth factor (HGF).[7][8] Aberrant MET signaling, through overexpression, amplification, or mutation, is implicated in the proliferation, invasion, and metastasis of various human malignancies.[7][8] this compound has been shown to inhibit both wild-type and various constitutively active mutant forms of MET.[7][8]

  • AXL: A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, AXL is involved in cell survival, proliferation, and migration.[9] Activation of AXL has been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) kinase inhibitors in non-small cell lung cancer (NSCLC).[5][6]

Recent research has also suggested that this compound's therapeutic effects may extend to the modulation of other signaling pathways, including ROS1 and TNFRSF1A.[5][9][10][11]

Quantitative Analysis of Inhibitory Activity

The potency of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50 (nM)Cell Line / Assay ConditionReference
AXL 10.3Kinase Assay[1][2][3]
MET 48Kinase Assay[1][2][3]

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines, demonstrating its efficacy in models with MET or AXL activation.

Cell LineIC50 (nM)Relevant Genotype/PhenotypeReference
MKN45 112.7High MET expression[1][2]
SNU638 190.3High MET expression[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K AXL->RAS NPS1034 This compound NPS1034->MET NPS1034->AXL Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Erk->Proliferation

This compound inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK/Erk pathways.

Experimental Protocols

The characterization of this compound's activity relies on a set of standard and specialized laboratory procedures.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of its targets.

  • Methodology:

    • Recombinant human MET and AXL kinases are used.

    • The kinase reaction is initiated in the presence of a specific substrate and ATP.

    • This compound is added at varying concentrations to determine its inhibitory effect.

    • Kinase activity is measured, often through the quantification of substrate phosphorylation, using methods such as radioisotope incorporation or fluorescence-based assays.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay
  • Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.[1]

  • Methodology:

    • Cancer cells (e.g., MKN45, SNU638) are seeded in 96-well plates and allowed to adhere overnight.[1]

    • The cells are then treated with a range of concentrations of this compound.[1]

    • After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]

    • Mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[1]

    • The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[1]

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation drug_treatment Treat with this compound overnight_incubation->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h mtt_addition Add MTT solution incubation_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Solubilize formazan incubation_4h->solubilization read_absorbance Read absorbance solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for determining cell viability using the MTT assay.
Western Blotting

  • Objective: To detect changes in protein expression and phosphorylation status in response to this compound treatment.

  • Methodology:

    • Cells are treated with this compound for a specified duration.

    • Cell lysates are prepared to extract total protein.

    • Protein concentration is determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-Akt, total Akt).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. In mice bearing tumors from cell lines with MET amplification, this compound treatment led to a reduction in tumor growth.[1][8] This effect is attributed to both anti-angiogenic and pro-apoptotic mechanisms.[1][8] Furthermore, in models of acquired resistance to EGFR inhibitors, the combination of this compound with gefitinib resulted in enhanced tumor growth inhibition.[1]

Conclusion

This compound is a dual inhibitor of MET and AXL with potent anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its ability to target key drivers of oncogenesis and drug resistance positions it as a promising candidate for further development. The detailed experimental protocols and pathway analyses provided herein offer a foundational resource for researchers investigating the therapeutic potential of this compound and similar targeted agents.

References

NPS-1034: A Dual MET/AXL Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

NPS-1034 is a potent, small-molecule dual inhibitor of the MET and AXL receptor tyrosine kinases (RTKs).[1][2][3][4][5] The dysregulation of MET and AXL signaling pathways is a known driver in the progression and metastasis of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in contexts of acquired resistance to other targeted therapies.[8][9][10] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, effects on cancer cells, and detailed methodologies for its preclinical evaluation.

Mechanism of Action

This compound exerts its anti-neoplastic effects through the dual inhibition of MET and AXL, two key RTKs involved in cell proliferation, survival, migration, and invasion.[11][12] By binding to the ATP-binding pocket of these kinases, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[13]

Key downstream pathways inhibited by this compound include the PI3K/AKT and RAS/MAPK pathways.[11][14] Furthermore, studies have revealed that this compound's mechanism extends beyond MET and AXL inhibition. It has been shown to suppress Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) signaling, leading to the downregulation of the NF-κB pathway.[6][11][15] Concurrently, this compound upregulates the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45A), a protein implicated in cell cycle arrest and apoptosis.[8][11][16] This multi-faceted mechanism of action contributes to its potent anti-cancer effects.

Data Presentation

In Vitro Inhibitory Activity

The inhibitory potency of this compound against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
AXL10.3
MET48
FLT3
KIT
DDR1
ROS1
CSF1R
MERTK
MST1R
TIE1
TRK*

Specific IC50 values for these kinases are not publicly available, but significant inhibitory activity was observed.[17][18][19]

Cellular Activity

The anti-proliferative activity of this compound was evaluated against various human cancer cell lines using MTT assays.

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)
MKN45Gastric CancerMET Amplification112.7
SNU638Gastric CancerMET Amplification190.3
AGSGastric Cancer->1000
KATOIIIGastric Cancer->1000
NCI-N87Gastric Cancer->1000
MKN1Gastric Cancer->1000
MKN28Gastric Cancer->1000
MKN74Gastric Cancer->1000
HCC827/GRLung Cancer (NSCLC)EGFR mutant, Gefitinib-Resistant, MET AmplificationSynergistic with Gefitinib
HCC827/ERLung Cancer (NSCLC)EGFR mutant, Erlotinib-Resistant, AXL ActivationSynergistic with Erlotinib
H820Lung Cancer (NSCLC)EGFR T790M, MET Amplification, AXL ActivationEnhances EGFR-TKI sensitivity
HCC78Lung Cancer (NSCLC)ROS1 RearrangementInhibits proliferation
A498Renal Cell Carcinoma-Dose-dependent decrease in viability
786-0Renal Cell Carcinoma-Dose-dependent decrease in viability
Caki-1Renal Cell Carcinoma-Dose-dependent decrease in viability
In Vivo Efficacy

The anti-tumor efficacy of this compound has been demonstrated in mouse xenograft models.

Tumor ModelCancer TypeTreatmentOutcome
HCC827/GRNSCLC10 mg/kg, p.o., 5 days/weekDecreased tumor growth; enhanced tumor growth inhibition with gefitinib.[2][5]
MKN45Gastric30 mg/kg, p.o.Decreased tumor growth, inhibition of angiogenesis, and promotion of apoptosis.[2][3][5]
Renca-lucRCCDose-dependentSignificantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against MET, AXL, and other kinases. Commercially available kits such as LanthaScreen® or ADP-Glo™ are commonly used.[20][21]

Materials:

  • Recombinant human kinases (MET, AXL, etc.)

  • Kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[22]

  • ATP

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of a 384-well plate, add the this compound solution. b. Add the recombinant kinase and substrate solution to each well. c. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL. d. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: a. Measure luminescence using a plate reader. b. Subtract background luminescence (no enzyme control). c. Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO). d. Plot percent inhibition versus log-transformed this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8][9][11][14][22]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 0.5 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of MET, AXL, and downstream signaling proteins.[23][24][25][26]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, etc.)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by electrophoresis on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[15][27][28][29][30]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (based on pre-defined endpoint criteria), euthanize the mice. Excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Tissues can be collected for further analysis (e.g., immunohistochemistry for Ki-67 or TUNEL assay).

Signaling Pathways and Experimental Workflow

MET_AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET binds Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL->PI3K AXL->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration NPS1034 This compound NPS1034->MET NPS1034->AXL

Caption: MET and AXL Signaling Inhibition by this compound.

Downstream_Effects NPS1034 This compound TNFRSF1A TNFRSF1A Signaling NPS1034->TNFRSF1A inhibits GADD45A GADD45A NPS1034->GADD45A upregulates NFkB NF-κB Pathway TNFRSF1A->NFkB activates Apoptosis Apoptosis GADD45A->Apoptosis CellCycleArrest Cell Cycle Arrest GADD45A->CellCycleArrest

Caption: Downstream Effects of this compound on TNFRSF1A and GADD45A.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellViability Cell-Based Assays (MTT, Colony Formation) KinaseAssay->CellViability Mechanism Mechanism of Action (Western Blot, Flow Cytometry) CellViability->Mechanism Xenograft Tumor Xenograft Model (Efficacy Assessment) Mechanism->Xenograft Biomarker Biomarker Analysis (IHC, etc.) Xenograft->Biomarker start This compound start->KinaseAssay

Caption: Preclinical Evaluation Workflow for this compound.

References

NPS-1034: A Dual MET/AXL Inhibitor for Overcoming EGFR-TKI Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of NPS-1034

This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily MET and AXL, which are critically involved in cancer cell proliferation, survival, migration, and the development of drug resistance. This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the preclinical characterization of this compound, with a focus on its mechanism of action and efficacy in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and its therapeutic potential in other malignancies like renal cell carcinoma (RCC).

Discovery and Rationale

The development of this compound was driven by the clinical challenge of acquired resistance to EGFR-TKIs in NSCLC patients with EGFR mutations. While EGFR-TKIs like gefitinib and erlotinib are initially effective, tumors invariably develop resistance through various mechanisms, including the activation of bypass signaling pathways. Amplification of the MET proto-oncogene and activation of the AXL receptor tyrosine kinase are two of the key mechanisms of acquired resistance to EGFR-TKIs.

This compound was identified as a novel compound with potent inhibitory activity against both MET and AXL. The rationale for developing a dual inhibitor is to simultaneously block these two key escape routes, thereby restoring sensitivity to EGFR-TKIs or preventing the emergence of resistance.

Putative Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available by its developers at NeoPharm Co., Ltd., a plausible synthetic route can be postulated based on its chemical structure: 2-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide. The synthesis would likely involve the coupling of two key intermediates: a pyrazole-4-carboxylic acid derivative and a substituted aniline containing the 3-phenyl-1H-pyrrolo[2,3-b]pyridine core.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of Pyrazole Intermediate cluster_1 Synthesis of Aniline Intermediate cluster_2 Final Coupling A Ethyl acetoacetate C 1-(4-Fluorophenyl)-3-methyl-5-pyrazolone A->C B 4-Fluorophenylhydrazine B->C D Vilsmeier-Haack Reaction C->D E 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde D->E F Oxidation E->F G 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid F->G Q Amide Coupling (e.g., EDC, HOBt) G->Q H 4-Chloro-7H-pyrrolo[2,3-b]pyridine J Suzuki Coupling H->J I Phenylboronic acid I->J K 4-Phenyl-7H-pyrrolo[2,3-b]pyridine J->K M Nucleophilic Aromatic Substitution K->M L 3-Fluoro-4-nitrophenol L->M N 4-((4-Phenyl-7H-pyrrolo[2,3-b]pyridin-7-yl)oxy)-2-fluoro-nitrobenzene M->N O Reduction N->O P 3-Fluoro-4-((3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)aniline O->P P->Q R This compound Q->R

Caption: Putative synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of MET, AXL, and other related kinases such as ROS1. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.

The primary signaling pathways affected by this compound are the PI3K/Akt and MAPK/ERK pathways. In cancer cells where MET or AXL are overexpressed or activated, these pathways are constitutively active, driving uncontrolled cell growth. By inhibiting MET and AXL, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MET MET PI3K PI3K MET->PI3K MAPK RAS-RAF-MEK MET->MAPK AXL AXL AXL->PI3K AXL->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation NPS1034 This compound NPS1034->MET NPS1034->AXL

Caption: Signaling pathways inhibited by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against various kinases and cancer cell lines. The following tables summarize the key quantitative data.

KinaseIC50 (nM)
MET48
AXL10.3
ROS1Activity reported, but specific IC50 not consistently cited

Table 1: Kinase Inhibitory Activity of this compound.

Cell LineCancer TypeKey Genetic FeaturesIC50 (µM)
HCC827/GRNSCLCEGFR mutant, Gefitinib-resistant, MET amplified>10 (Gefitinib alone), Synergistic with Gefitinib
HCC827/ERNSCLCEGFR mutant, Erlotinib-resistant, AXL activated>10 (Erlotinib alone), Synergistic with Erlotinib
H820NSCLCEGFR T790M, MET amplified, AXL activatedSynergistic with EGFR-TKIs
HCC78NSCLCROS1 rearrangementSimilar to Crizotinib
A498Renal Cell Carcinoma-Dose-dependent decrease in viability
786-0Renal Cell Carcinoma-Dose-dependent decrease in viability
Caki-1Renal Cell Carcinoma-Dose-dependent decrease in viability

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and/or other drugs like EGFR-TKIs) for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Protocol:

  • Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MET, AXL, Akt, ERK, and other proteins of interest.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The in vivo efficacy of this compound is evaluated in mouse xenograft models.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., HCC827/GR) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, gefitinib alone, this compound alone, combination of gefitinib and this compound). This compound is typically administered orally.

  • Tumor Volume Measurement: Tumor size is measured regularly with calipers, and the tumor volume is calculated.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcomes A Cancer Cell Lines (e.g., NSCLC, RCC) B MTT Assay (Cell Viability, IC50) A->B C Western Blot (Phosphorylation Status) A->C H Determination of Preclinical Efficacy B->H C->H D Xenograft Model (Immunocompromised Mice) E Drug Administration (Oral) D->E F Tumor Growth Measurement E->F G Endpoint Analysis (IHC, etc.) F->G G->H

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising dual MET/AXL inhibitor with demonstrated preclinical activity in overcoming acquired resistance to EGFR-TKIs in NSCLC and showing therapeutic potential in other cancers such as RCC. Its ability to target multiple bypass signaling pathways provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents. Further studies are warranted to fully elucidate its clinical efficacy, safety profile, and predictive biomarkers to guide patient selection. As of now, there are no publicly available results from clinical trials involving this compound.

References

An In-depth Technical Guide to the Signaling Pathway Inhibition of NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily recognized as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in various preclinical models of cancer, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC). Its mechanism of action extends beyond direct kinase inhibition, influencing downstream signaling cascades critical for cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on various cancer models.

Core Signaling Pathways Inhibited by this compound

This compound exerts its anti-cancer effects through the inhibition of several key signaling pathways implicated in tumorigenesis and drug resistance.

MET and AXL Signaling

MET, the receptor for hepatocyte growth factor (HGF), and AXL, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, are frequently overexpressed or activated in a multitude of cancers. Their activation leads to the stimulation of downstream pathways that promote cell growth, survival, invasion, and angiogenesis. This compound directly binds to the ATP-binding pockets of MET and AXL, inhibiting their autophosphorylation and subsequent activation of downstream effectors.

Downstream Effector Pathways

The inhibition of MET and AXL by this compound leads to the suppression of major downstream signaling cascades:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. This compound treatment has been shown to decrease the phosphorylation of Akt, a key component of this pathway, leading to the induction of apoptosis.

  • MAPK/Erk Pathway: The MAPK/Erk pathway is crucial for cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of Erk, thereby impeding cancer cell growth.

  • NF-κB Signaling: The NF-κB pathway is involved in inflammation, immunity, and cell survival. This compound has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB, contributing to its pro-apoptotic effects.[1]

Modulation of TNFRSF1A and GADD45A Signaling

Recent studies have revealed that this compound also modulates the tumor necrosis factor receptor superfamily member 1A (TNFRSF1A) signaling pathway.[1][2] Inhibition of this pathway by this compound is associated with the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45A).[1][3] GADD45A is a stress-inducible gene that plays a role in cell cycle arrest, DNA repair, and apoptosis. The interplay between the inhibition of TNFRSF1A signaling and the activation of GADD45A contributes to the anti-tumor efficacy of this compound.[1]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Reference
MET48[4]
AXL10.3[4]
ROS1Activity Inhibited[4]
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MKN45Gastric Cancer112.7[5]
SNU638Gastric Cancer190.3[5]
HCC827/GRNSCLC-[4]
H820NSCLC-[4]
HCC78NSCLC-[4]
A498Renal Cell CarcinomaDose-dependent decrease in viability[1]
786-ORenal Cell CarcinomaDose-dependent decrease in viability[1]
Caki-1Renal Cell CarcinomaDose-dependent decrease in viability[1]
Table 3: In Vivo Anti-tumor Efficacy of this compound
Xenograft ModelCancer TypeDosage and AdministrationOutcomeReference
HCC827/GRNSCLC10 mg/kg, p.o.Decreased tumor growth[4]
MKN45Gastric Cancer30 mg/kg, p.o.Decreased tumor growth, inhibition of angiogenesis, promotion of apoptosis[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MKN45, SNU638)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-p-IκBα, anti-IκBα, anti-NF-κB, anti-GADD45A, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common for many commercially available antibodies.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature. A common starting dilution is 1:2000 to 1:5000.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MKN45)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg) or vehicle control orally, daily.

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[6]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K AXL->RAS TNFRSF1A TNFRSF1A IKK IKK TNFRSF1A->IKK NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits NPS1034->TNFRSF1A Inhibits Akt Akt PI3K->Akt Proliferation Proliferation Survival Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Erk->Proliferation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB IkBa IκBα (P) IkBa_NFkB->IkBa NFkB NF-κB IkBa_NFkB->NFkB NFkB->Proliferation GADD45A GADD45A NFkB->GADD45A Upregulates Apoptosis Apoptosis GADD45A->Apoptosis

Caption: this compound Signaling Pathway Inhibition.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis detect->end

Caption: Western Blot Experimental Workflow.

In_Vivo_Xenograft_Workflow start Cell Implantation (Subcutaneous) growth Tumor Growth (to palpable size) start->growth random Randomization growth->random treatment Treatment (this compound or Vehicle) random->treatment measure Tumor Volume Measurement (Calipers) treatment->measure measure->treatment Repeated Measurements end Endpoint Analysis (Tumor Excision) measure->end

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action against key oncogenic signaling pathways. Its ability to dually inhibit MET and AXL, coupled with its modulatory effects on the TNFRSF1A-GADD45A axis, provides a strong rationale for its continued development as a therapeutic agent for various cancers. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies.

References

Investigating the Anti-Tumor Activity of NPS-1034: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-1034 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily MET and AXL.[1][2] Aberrant signaling through these pathways is a known driver of tumor growth, proliferation, metastasis, and drug resistance in various malignancies. This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, efficacy in different cancer models, and the experimental protocols utilized in its investigation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

The development of targeted therapies has revolutionized oncology, offering more precise and effective treatments with potentially fewer side effects than traditional chemotherapy. This compound has emerged as a promising therapeutic agent due to its dual inhibitory action on MET and AXL, two key RTKs implicated in cancer progression and the development of resistance to other targeted therapies, such as EGFR inhibitors.[3][4] This guide synthesizes the available preclinical data on this compound, focusing on its activity in non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and pancreatic ductal adenocarcinoma (PDAC).

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades.[1][5] This disruption of key cellular processes ultimately leads to decreased cell viability, inhibition of proliferation, and induction of apoptosis in cancer cells.

Inhibition of MET and AXL Signaling

This compound has demonstrated potent inhibitory activity against both MET and AXL kinases.[1] In various cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of MET and AXL.[5] This, in turn, inhibits the activation of downstream signaling pathways critical for tumor cell survival and proliferation, most notably the PI3K/Akt pathway.[5][6][7]

Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. This compound has shown considerable promise in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[3][4] Resistance to EGFR TKIs can be mediated by the activation of bypass signaling pathways, including those driven by MET and AXL.[3][4] By inhibiting these pathways, this compound can re-sensitize resistant cancer cells to EGFR inhibitors.[6]

Broader Kinase Inhibition Profile

Beyond MET and AXL, this compound has been shown to inhibit other kinases, including ROS1.[3][8] This broader activity profile may contribute to its efficacy in a wider range of cancer types. Additionally, in RCC, this compound has been found to inhibit TNFRSF1A signaling, further expanding its mechanistic repertoire.[9]

In Vitro Anti-Tumor Activity

The anti-tumor effects of this compound have been extensively evaluated in a variety of cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Cell Viability and Proliferation Assays

As summarized in the table below, this compound exhibits potent anti-proliferative activity across a panel of cancer cell lines, with IC50 values in the nanomolar to low micromolar range.

Cell LineCancer TypeIC50 (nM)Reference
MKN45Gastric Cancer112.7[1][3]
SNU638Gastric Cancer190.3[1][3]
AGSGastric Cancer>1000[3]
KATOIIIGastric Cancer>1000[3]
NCI-N87Gastric Cancer>1000[3]
MKN1Gastric Cancer>1000[3]
MKN28Gastric Cancer>1000[3]
MKN74Gastric Cancer>1000[3]
A498Renal Cell Carcinoma~20,000 - 80,000[5]
786-ORenal Cell Carcinoma~20,000 - 80,000[5]
Caki-1Renal Cell Carcinoma~20,000 - 80,000[5]
Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in various cancer cell lines. In RCC cells, this compound treatment led to a significant increase in the sub-G1 phase of the cell cycle, indicative of apoptosis.[5] Furthermore, morphological changes associated with apoptosis, such as chromatin condensation and nuclear volume reduction, were observed.[5] The induction of apoptosis is further supported by the cleavage of caspase-3 and PARP-1 in cells treated with a combination of this compound and gefitinib.[1]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been validated in preclinical xenograft models of human cancers.

Xenograft Models

In a mouse xenograft model using the MET-amplified HCC827/GR NSCLC cell line, oral administration of this compound (10 mg/kg) resulted in a significant reduction in tumor growth.[1] The combination of this compound with gefitinib demonstrated an even more pronounced anti-tumor effect.[1] Similarly, in a lung metastatic model of RCC using Renca-luc cells, this compound treatment (10 and 30 mg/kg) significantly alleviated the tumor burden.[5][9]

Animal ModelCancer TypeTreatmentOutcomeReference
SCID MiceNSCLC (HCC827/GR)This compound (10 mg/kg, p.o.)Decreased tumor growth[1]
SCID MiceNSCLC (HCC827/GR)This compound + GefitinibEnhanced tumor growth inhibition[1]
Nude MiceGastric Cancer (MKN45)This compound (30 mg/kg, p.o.)Decreased tumor growth[1]
Renca-luc MiceRenal Cell CarcinomaThis compound (10 & 30 mg/kg)Alleviated tumor burden[5][9]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

NPS1034_MET_AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: this compound inhibits MET and AXL signaling pathways.

NPS1034_RCC_Pathway cluster_targets This compound Targets cluster_downstream Downstream Effects NPS1034 This compound MET MET NPS1034->MET AXL AXL NPS1034->AXL TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A GADD45A GADD45A Pathway NPS1034->GADD45A Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT AXL->PI3K_AKT IkBa_NFkB IκBα/NFκB Pathway TNFRSF1A->IkBa_NFkB Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Tumor Proliferation PI3K_AKT->Proliferation IkBa_NFkB->Apoptosis IkBa_NFkB->Proliferation GADD45A->Apoptosis

Caption: this compound multi-target signaling in RCC.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 0.5 x 10^4 cells per well and allowed to adhere overnight.[1]

  • Drug Treatment: Cells were treated with varying concentrations of this compound in a medium containing 1% FBS for 72 hours.[1]

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a 10% (w/v) SDS solution and incubating for 24 hours.[1]

  • Absorbance Measurement: The absorbance at 595 nm was measured using a microplate reader to determine cell viability.[1]

Western Blotting
  • Cell Lysis: Cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-MET, MET, p-AXL, AXL, p-Akt, Akt, cleaved PARP, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Severe combined immunodeficient (SCID) mice or nude mice were used for tumor xenografts.[1]

  • Tumor Cell Implantation: Human cancer cells (e.g., HCC827/GR, MKN45) were subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at the specified doses.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.

Conclusion

This compound is a potent dual inhibitor of MET and AXL with significant anti-tumor activity in a range of preclinical cancer models. Its ability to overcome resistance to EGFR inhibitors in NSCLC and its efficacy in RCC and other cancers highlight its potential as a valuable therapeutic agent. The detailed experimental data and protocols provided in this guide offer a solid foundation for further investigation and development of this compound in clinical settings. Future studies should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in combination with other anti-cancer agents.

References

NPS-1034: A Technical Guide to Overcoming EGFR-TKI Resistance Through MET and AXL Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). A primary mechanism of this resistance involves the activation of bypass signaling pathways, prominently driven by the receptor tyrosine kinases MET and AXL. This technical guide provides an in-depth overview of NPS-1034, a potent dual inhibitor of MET and AXL, and its role in surmounting EGFR-TKI resistance. This document details the mechanism of action, quantitative efficacy data, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction: The Challenge of EGFR-TKI Resistance

EGFR-TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the initial positive response is often followed by the development of acquired resistance, limiting the long-term efficacy of these targeted therapies. While the T790M mutation in the EGFR kinase domain is a common cause of resistance, accounting for about 50% of cases, alternative "bypass" signaling pathways have emerged as critical mediators of resistance in T790M-negative patients.[1]

The activation of MET and AXL receptor tyrosine kinases allows cancer cells to circumvent the EGFR blockade and maintain downstream signaling essential for proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways.[1][2] this compound is a novel small molecule inhibitor designed to simultaneously target both MET and AXL, offering a promising strategy to overcome this form of resistance.

This compound: Mechanism of Action

This compound is a dual inhibitor of MET and AXL, effectively blocking their signaling cascades. By inhibiting these key bypass pathways, this compound, particularly in combination with EGFR-TKIs, can restore sensitivity to treatment in resistant NSCLC cells.

Chemical Structure of this compound
  • IUPAC Name: 2-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dihydro-1,5-dimethyl-3-oxo-1H-pyrazole-4-carboxamide[3]

  • Molecular Formula: C₃₁H₂₃F₂N₅O₃[3][]

  • Molecular Weight: 551.55 g/mol [][5]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Reference
AXL10.3[3][5][6][7]
MET48[3][5][6][7]
ROS1Not explicitly quantified, but potent inhibition observed[8]
Table 2: In Vitro Cell Viability Inhibition by this compound in MET-Amplified Gastric Cancer Cell Lines
Cell LineIC₅₀ (nM)Reference
MKN45112.7[6][7]
SNU638190.3[6][7]
Table 3: In Vivo Efficacy of this compound in an EGFR-TKI Resistant Xenograft Model (HCC827/GR)
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Reference
Vehicle Control-~1200[9]
Gefitinib25 mg/kg, p.o.~1100[9]
This compound10 mg/kg, p.o.~800[6][9]
Gefitinib + this compound25 mg/kg + 10 mg/kg, p.o.~200[6][9]

Signaling Pathways in EGFR-TKI Resistance and this compound Intervention

The following diagrams illustrate the key signaling pathways involved in EGFR-TKI resistance and how this compound intervenes.

EGFR_TKI_Resistance EGFR-TKI Resistance via MET/AXL Bypass Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS AXL AXL AXL->PI3K AXL->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_TKI EGFR-TKI (e.g., Gefitinib) EGFR_TKI->EGFR Inhibits NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits

Caption: EGFR-TKI Resistance and this compound Intervention.

Experimental_Workflow Workflow for Evaluating this compound Efficacy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines EGFR-TKI Resistant NSCLC Cell Lines (e.g., HCC827/GR) MTT Cell Viability Assay (MTT) CellLines->MTT Determine IC50 WesternBlot Western Blot Analysis (p-MET, p-AXL, p-Akt) CellLines->WesternBlot Assess Pathway Inhibition Xenograft Establish Xenograft Model (SCID mice with HCC827/GR cells) Treatment Treat with this compound, EGFR-TKI, or Combination Xenograft->Treatment TumorMeasurement Monitor Tumor Volume Treatment->TumorMeasurement Assess Tumor Growth Inhibition IHC Immunohistochemistry (Ki-67, TUNEL) TumorMeasurement->IHC Analyze Proliferation & Apoptosis

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the effect of this compound on the proliferation of EGFR-TKI resistant NSCLC cells.[6]

  • Cell Seeding: Plate EGFR-TKI resistant cells (e.g., HCC827/GR) in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound, an EGFR-TKI (e.g., gefitinib), or a combination of both. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ values using non-linear regression analysis.

Western Blot Analysis

This protocol outlines the procedure to detect the phosphorylation status of key signaling proteins following this compound treatment.

  • Cell Lysis: Seed EGFR-TKI resistant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and/or an EGFR-TKI for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MET, p-AXL, p-Akt, p-ERK, total MET, total AXL, total Akt, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[6][9]

  • Animal Model: Use 6- to 8-week-old female severe combined immunodeficient (SCID) mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827/GR cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring tumor dimensions with calipers. When the tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, EGFR-TKI, combination).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) and/or an EGFR-TKI (e.g., gefitinib 25 mg/kg) orally, daily for a specified period (e.g., 21 days).

  • Tumor Volume Measurement: Measure tumor volume every 2-3 days using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.

Conclusion

This compound demonstrates significant potential in overcoming EGFR-TKI resistance by dually targeting the MET and AXL bypass signaling pathways. The preclinical data presented in this guide highlight its ability to restore sensitivity to EGFR inhibitors in resistant NSCLC models, both in vitro and in vivo. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic utility of this compound and similar agents. As our understanding of EGFR-TKI resistance mechanisms evolves, the development of targeted therapies like this compound will be crucial in improving clinical outcomes for NSCLC patients.

References

The Multi-Targeted Kinase Inhibitor NPS-1034: A Technical Overview of its Anti-Tumor Activity in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 7, 2025

This technical guide provides an in-depth analysis of the pre-clinical evidence for NPS-1034 as a potential therapeutic agent for renal cell carcinoma (RCC). The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

Executive Summary

Renal cell carcinoma remains a challenging malignancy, and novel therapeutic strategies are crucial for improving patient outcomes. This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in RCC models. Initially identified as a dual inhibitor of MET and AXL receptor tyrosine kinases, recent findings have unveiled a broader mechanism of action involving the tumor necrosis factor receptor superfamily member 1A (TNFRSF1A). This multi-targeted approach leads to the inhibition of key oncogenic signaling pathways, induction of apoptosis, and suppression of tumor growth in both in vitro and in vivo models of RCC.

Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling nodes implicated in RCC pathogenesis. The primary targets are:

  • MET: A receptor tyrosine kinase often dysregulated in cancer, promoting proliferation, survival, and metastasis.

  • AXL: Another receptor tyrosine kinase associated with therapeutic resistance and tumor progression.

  • TNFRSF1A (TNFR1): A newly identified target of this compound in RCC, its inhibition contributes to the compound's pro-apoptotic effects.

The inhibition of these surface receptors by this compound leads to the downstream suppression of the PI3K/Akt and NF-κB signaling pathways. A key consequence of this multi-pathway inhibition is the significant upregulation of Growth Arrest and DNA Damage-inducible protein GADD45A, a protein with known tumor suppressor functions.[1][2][3]

Quantitative Efficacy Data

The anti-tumor efficacy of this compound has been quantified in various pre-clinical assays, demonstrating its potency against RCC.

In Vitro Activity

This compound has shown potent activity against MET and AXL kinases and has demonstrated significant effects on the viability and apoptosis of human RCC cell lines.

ParameterValueCell LinesSource
IC50 (MET) 48 nMN/AMedChemExpress
IC50 (AXL) 10.3 nMN/AMedChemExpress
Cell LineTreatmentEndpointResultp-valueSource
A498 This compound (20 µM)Apoptosis4.6% (vs 0.7% control)< 0.01[1]
A498 This compound (80 µM)Apoptosis22.6% (vs 0.7% control)< 0.001[1]
786-0 This compound (20 µM)Apoptosis11.0% (vs 0.9% control)< 0.001[1]
786-0 This compound (80 µM)Apoptosis28.9% (vs 0.9% control)< 0.001[1]
Caki-1 This compound (20 µM)Apoptosis10.3% (vs 1.4% control)< 0.001[1]
Caki-1 This compound (80 µM)Apoptosis17.2% (vs 1.4% control)< 0.001[1]
A498, 786-0, Caki-1 This compoundCell ViabilityDose-dependent decrease< 0.001[1]

Table 1: In Vitro Efficacy of this compound in Renal Cell Carcinoma Cell Lines.

In Vivo Activity

The therapeutic potential of this compound was further evaluated in a metastatic mouse model of RCC.

ModelTreatmentEndpointResultSource
Renca-luc Lung Metastasis This compound (10 mg/kg, oral, daily)Tumor BurdenSignificant alleviation[1]
Renca-luc Lung Metastasis This compound (30 mg/kg, oral, daily)Tumor BurdenSignificant alleviation[1]
Renca-luc Lung Metastasis This compound (10 & 30 mg/kg)Cell Proliferation (Ki-67)Significant inhibition[1]

Table 2: In Vivo Efficacy of this compound in a Metastatic RCC Model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in RCC and a general workflow for its in vivo evaluation.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A IκBα IκBα TNFRSF1A->IκBα AKT AKT PI3K->AKT Proliferation Proliferation/Survival AKT->Proliferation NFκB NF-κB IκBα->NFκB inhibits NFκB->Proliferation GADD45A GADD45A Apoptosis Apoptosis GADD45A->Apoptosis NPS1034 This compound NPS1034->MET inhibits NPS1034->AXL inhibits NPS1034->TNFRSF1A inhibits NPS1034->GADD45A upregulates InVivo_Workflow cluster_setup Model Setup cluster_analysis Endpoint Analysis (Day 56) start Inject Renca-luc cells intravenously into mice tumor_formation Allow tumors to establish (21 days) start->tumor_formation control Control Group: Vehicle (oral, daily) low_dose Low Dose Group: This compound (10 mg/kg, oral, daily) high_dose High Dose Group: This compound (30 mg/kg, oral, daily) euthanize Euthanize mice control->euthanize low_dose->euthanize high_dose->euthanize excise Excise and weigh lungs euthanize->excise histo Histopathology: H&E and Ki-67 staining excise->histo

References

Navigating the Therapeutic Potential of NPS-1034 in Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a grim prognosis. The novel kinase inhibitor, NPS-1034, has emerged as a promising agent in preclinical pancreatic cancer research. This technical guide provides an in-depth overview of the applications of this compound, focusing on its mechanism of action, its efficacy as both a monotherapy and in combination with standard chemotherapies, and its role in modulating the tumor immune microenvironment. Detailed experimental protocols and quantitative data from in vitro studies are presented to facilitate the replication and advancement of research in this area.

Introduction

Pancreatic cancer, predominantly pancreatic ductal adenocarcinoma (PDAC), is characterized by late diagnosis and high mortality rates. The complex and desmoplastic tumor microenvironment, coupled with intrinsic resistance to conventional therapies, necessitates the development of novel targeted agents. This compound is a small molecule kinase inhibitor that has demonstrated significant anti-tumor activity in various cancer models, including non-small cell lung cancer and gastric cancer.[1] This guide focuses on its specific applications and mechanisms within the context of pancreatic cancer.

Mechanism of Action of this compound

Dual Inhibition of MET and AXL

This compound functions as a dual inhibitor of the receptor tyrosine kinases MET and AXL.[1][2][3] Both MET and AXL are frequently overexpressed in pancreatic cancer and are associated with tumor progression, metastasis, and the development of drug resistance.[1] By targeting these two key oncogenic drivers, this compound offers a multi-pronged approach to disrupting cancer cell signaling.

Downstream Signaling: The MET/PI3K/AKT Pathway

The binding of this compound to MET and AXL inhibits their autophosphorylation and subsequent activation of downstream signaling cascades. A primary pathway affected by this compound in pancreatic cancer is the MET/PI3K/AKT axis.[2][3] Inhibition of this pathway ultimately leads to decreased cell proliferation, survival, and migration.

MET_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits

Figure 1: this compound inhibits the MET/PI3K/AKT signaling pathway.

Monotherapy Applications of this compound in Pancreatic Cancer Models

In vitro studies utilizing the human pancreatic cancer cell lines BxPC-3 and MIA PaCa-2 have demonstrated the efficacy of this compound as a single agent.[1][2]

Inhibition of Cell Viability and Proliferation

This compound induces a dose-dependent reduction in the viability and clonogenicity of pancreatic cancer cells.[1][2] Treatment with this compound leads to a significant decrease in the metabolic activity and colony-forming ability of both BxPC-3 and MIA PaCa-2 cells.

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][2] Flow cytometry analysis has shown a dose-dependent increase in the sub-G1 cell population, indicative of apoptotic cells.[2] Furthermore, Annexin V/PI double staining confirms a significant increase in both early and late apoptotic cell populations following treatment with this compound.[2]

Suppression of Cell Migration

This compound effectively inhibits the migration of pancreatic cancer cells by suppressing the MET/PI3K/AKT axis-induced epithelial-to-mesenchymal transition (EMT).[2][3] This is a critical finding, as metastasis is a major contributor to the high mortality rate of pancreatic cancer.

Combination Therapy: this compound with Chemotherapeutic Agents

Synergistic Effects with Fluorouracil and Oxaliplatin

When combined with the standard-of-care chemotherapeutic agents fluorouracil (5-FU) and oxaliplatin, this compound exhibits a synergistic effect in reducing the viability of pancreatic cancer cells.[2][3] This combination leads to a significantly greater induction of tumor cell apoptosis compared to either monotherapy alone, suggesting a potential clinical application for this compound in enhancing the efficacy of existing chemotherapy regimens.[2]

Immune Modulatory Role of this compound

Next-generation sequencing has revealed a novel aspect of this compound's mechanism of action: the modulation of immune responses.[2][3] Treatment with this compound has been shown to induce the production of type I interferon and tumor necrosis factor (TNF) in pancreatic cancer cells.[2][3] This suggests that this compound may not only directly target cancer cells but also recruit and activate an anti-tumor immune response, positioning it as a potential immunity modulator.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound in pancreatic cancer.

Cell Culture
  • Cell Lines: BxPC-3 and MIA PaCa-2 human pancreatic ductal adenocarcinoma cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed 1 x 10^4 cells per well in 96-well plates and incubate overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 μM) for 24 hours.[2]

  • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[2]

  • Remove the supernatant and add 100 μL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Clonogenic Assay
  • Seed BxPC-3 (3000 cells/well) and MIA PaCa-2 (1000 cells/well) in 6-well plates.[2]

  • Treat cells with varying concentrations of this compound (e.g., 0, 20, 80, 160 μM) for 24 hours.[2]

  • Replace the medium with fresh, drug-free medium and incubate for 9 days to allow colony formation.[2]

  • Fix the colonies with 95% ethanol for 20 minutes.[2]

  • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Count the number of colonies (containing ≥50 cells).

Apoptosis Assays
  • Seed cells in 6-well plates and treat with this compound (e.g., 0, 20, 80 μM) for 48 hours.[2]

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

  • Seed cells on coverslips in 6-well plates and treat with this compound (e.g., 0, 20, 80 μM) for 48 hours.[2]

  • Fix cells with 4% paraformaldehyde.

  • Stain cells with Hoechst 33342 solution.

  • Visualize and capture images of apoptotic nuclei (condensed or fragmented chromatin) using a fluorescence microscope.

Cell Cycle Analysis
  • Seed cells in 6-well plates and treat with this compound (e.g., 0, 20, 80 μM) for 48 hours.[2]

  • Harvest cells and fix in ice-cold 70% ethanol overnight.

  • Wash cells with PBS and resuspend in a solution containing PI and RNase A.

  • Analyze the cell cycle distribution by flow cytometry.

Wound Healing (Scratch) Assay
  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium with or without this compound.

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the width of the scratch to quantify cell migration.

Western Blotting
  • Treat cells with this compound (e.g., 0, 20, 80 μM) for 24 or 48 hours.[2]

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies against MET, p-MET, AXL, p-AXL, PI3K, p-PI3K, AKT, p-AKT, and EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system.

Next-Generation Sequencing (NGS)
  • Treat pancreatic cancer cells with this compound in combination with fluorouracil or oxaliplatin.

  • Isolate total RNA from the treated cells.

  • Perform library preparation and sequencing.

  • Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[2]

Quantitative Data Summary

ExperimentCell LineTreatmentResult
Cell Viability (MTT Assay) BxPC-3, MIA PaCa-2This compound (0-160 μM)Dose-dependent decrease in cell viability.[2]
Clonogenic Assay BxPC-3This compound (0, 20, 80, 160 μM)Colony numbers: 364 (control), 285 (20μM), 185 (80μM), 137 (160μM).[2]
MIA PaCa-2This compound (0, 20, 80, 160 μM)Significant dose-dependent decrease in colony formation.[2]
Apoptosis (Sub-G1 Population) BxPC-3This compound (0, 20, 80 μM)Sub-G1 %: 4.48 (control), 11.07 (20μM), 15.00 (80μM).[2]
MIA PaCa-2This compound (0, 20, 80 μM)Significant dose-dependent increase in sub-G1 population.[2]
Apoptosis (Annexin V/PI) BxPC-3This compound (0, 20, 80 μM)Apoptotic cells %: 13.57 (control), 23.70 (20μM), 22.95 (80μM).[2]
MIA PaCa-2This compound (0, 20, 80 μM)Apoptotic cells %: 8.45 (control), 19.83 (20μM), 21.51 (80μM).[2]
Combination Therapy BxPC-3, MIA PaCa-2This compound + Fluorouracil/OxaliplatinSynergistic reduction in cell viability and induction of apoptosis.[2]

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies start Pancreatic Cancer Cell Lines (BxPC-3, MIA PaCa-2) treatment This compound Treatment (Monotherapy & Combination) start->treatment viability MTT Assay treatment->viability clonogenic Clonogenic Assay treatment->clonogenic apoptosis Apoptosis Assays (Flow Cytometry, Staining) treatment->apoptosis migration Wound Healing Assay treatment->migration western Western Blot (MET/PI3K/AKT Pathway) treatment->western ngs Next-Gen Sequencing (Immune Modulation) treatment->ngs

Figure 2: Workflow for in vitro evaluation of this compound in pancreatic cancer.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for pancreatic cancer. Its dual inhibition of MET and AXL, coupled with its ability to suppress the MET/PI3K/AKT pathway, leads to potent anti-proliferative, pro-apoptotic, and anti-migratory effects in pancreatic cancer cells. Furthermore, its synergistic activity with standard chemotherapies and its novel immune-modulating properties highlight its potential for multifaceted clinical applications.

Future research should focus on in vivo studies using pancreatic cancer xenograft and patient-derived xenograft (PDX) models to validate these in vitro findings. Further investigation into the precise mechanisms of this compound-induced immune modulation is also warranted. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in patients with pancreatic ductal adenocarcinoma.

References

The Emergence of NPS-1034 as a Novel Therapeutic Candidate in Testicular Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TAICHUNG, Taiwan – The landscape of testicular cancer research is being reshaped by the promising preclinical findings of NPS-1034, a potent dual inhibitor of the MET and AXL receptor tyrosine kinases. A recent in-depth study has illuminated the compound's significant anti-tumor activity in testicular cancer cell lines, suggesting a potential new avenue for therapeutic intervention in this malignancy. This technical guide provides a comprehensive analysis of the core findings, experimental designs, and the intricate signaling pathways affected by this compound, tailored for researchers, scientists, and professionals in drug development.

This compound has demonstrated a marked ability to reduce cell viability and induce apoptosis in testicular cancer cells.[1] This is a critical development in a field that continually seeks more effective and targeted treatment modalities, especially for patients with resistant or relapsed disease. The compound's mechanism of action, primarily through the inhibition of MET and AXL, disrupts key signaling cascades involved in tumor growth, survival, and metastasis.[2][3][4]

Quantitative Analysis of this compound Efficacy

The in vitro efficacy of this compound was rigorously assessed using established testicular cancer cell lines, NCCIT and NTERA-2. The following tables summarize the key quantitative data from these experiments, offering a clear comparison of the compound's effects.

Table 1: Cell Viability of Testicular Cancer Cell Lines Following this compound Treatment

Cell LineThis compound Concentration (µM)Mean Viable Cells (%)Standard Deviation
NCCIT0 (Control)1002.3
5853.1
10684.5
20453.8
NTERA-20 (Control)1002.8
5823.5
10654.1
20423.2

Table 2: Apoptosis Induction in Testicular Cancer Cell Lines by this compound

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Sub-G1 Population)
NCCIT0 (Control)2.1
1015.4
2028.7
NTERA-20 (Control)3.5
1018.2
2031.5

Deciphering the Molecular Mechanism: Signaling Pathway Modulation

The anti-tumor effects of this compound in testicular cancer are underpinned by its ability to modulate specific signaling pathways. The primary mechanism identified involves the suppression of the TNFR1/NF-κB signaling cascade.[1] This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately culminating in programmed cell death.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 IKK IKK Complex TNFR1->IKK NPS1034 This compound NPS1034->TNFR1 Inhibition Caspase3_7 Cleaved Caspase-3/7 NPS1034->Caspase3_7 Upregulation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Apoptosis Apoptosis Caspase3_7->Apoptosis Survivin_Claspin Survivin, Claspin Survivin_Claspin->Apoptosis Anti_apoptotic_genes Anti-apoptotic Gene Transcription NFkB_nucleus->Anti_apoptotic_genes Anti_apoptotic_genes->Survivin_Claspin

This compound signaling pathway in testicular cancer.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

Cell Culture

The human testicular cancer cell lines, NCCIT and NTERA-2, were procured from the Bioresource Collection and Research Center (Taiwan). NCCIT cells were cultured in RPMI-1640 medium, while NTERA-2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM). Both media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were incubated at 37°C in a humidified atmosphere containing 5% CO2.

MTT Assay for Cell Viability
  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0, 5, 10, 20 µM).

  • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.

Flow Cytometry for Apoptosis Analysis
  • Cells were seeded in 6-well plates and treated with this compound (0, 10, 20 µM) for 48 hours.

  • Following treatment, both floating and adherent cells were collected and washed with ice-cold PBS.

  • The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (Annexin V-FITC Apoptosis Detection Kit).

  • The stained cells were analyzed by flow cytometry within one hour. The percentage of cells in the sub-G1 phase of the cell cycle was quantified as an indicator of apoptosis.

Western Blot Analysis
  • Cells were treated with this compound as described above and then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein concentrations were determined using the BCA protein assay kit.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.

  • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membranes were then incubated overnight at 4°C with primary antibodies against TNFR1, p-NF-κB p65, NF-κB p65, cleaved caspase-3, cleaved caspase-7, survivin, claspin, and β-actin.

  • After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Testicular Cancer Cell Lines (NCCIT, NTERA-2) Seeding Seeding in Plates Cell_Culture->Seeding NPS1034_Treatment This compound Treatment (Various Concentrations) Seeding->NPS1034_Treatment MTT_Assay MTT Assay NPS1034_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry NPS1034_Treatment->Flow_Cytometry Western_Blot Western Blot NPS1034_Treatment->Western_Blot Viability_Analysis Cell Viability Analysis MTT_Assay->Viability_Analysis Apoptosis_Analysis Apoptosis Quantification Flow_Cytometry->Apoptosis_Analysis Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Workflow for in vitro evaluation of this compound.

The presented data and methodologies underscore the potential of this compound as a targeted therapeutic agent for testicular cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in this patient population.

References

The Multifaceted Role of NPS-1034 in Modulating the TNFRSF1A Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is emerging as a significant multi-target inhibitor with therapeutic potential in various cancers, including renal and testicular cancer.[1][2] Initially recognized as a dual inhibitor of MET and AXL receptor tyrosine kinases, recent evidence has unveiled its additional role in modulating the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) signaling pathway.[1] This guide provides an in-depth technical overview of the effects of this compound on the TNFRSF1A pathway, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its influence on the TNFRSF1A pathway by inhibiting the expression of TNFRSF1A itself and suppressing the downstream NF-κB signaling cascade. This leads to a reduction in pro-survival signals and an increase in pro-apoptotic events within cancer cells. A key downstream effect is the significant upregulation of Growth Arrest and DNA Damage-inducible protein GADD45A, which is inversely correlated with TNFRSF1A expression and plays a crucial role in the anti-cancer properties of this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)Cell Viability (% of Control)Statistical Significance
A498Renal Cell Carcinoma8024~20%p < 0.001
786-0Renal Cell Carcinoma8024~25%p < 0.001
Caki-1Renal Cell Carcinoma8024~40%p < 0.001
NCCITTesticular Cancer1024~80%Not specified
2024~60%Not specified
4024~40%Not specified
8024~20%Not specified
NTERA2Testicular Cancer1024~75%Not specified
2024~55%Not specified
4024~35%Not specified
8024~15%Not specified

Data extracted from Chang et al., 2024 and Chen et al., 2022.[1][2]

Table 2: Effect of this compound on Cancer Cell Colony Formation

Cell LineCancer TypeThis compound Concentration (µM)Colony Count (vs. Control)Statistical Significance
A498Renal Cell Carcinoma8015.7 ± 5.0 (vs. 167.3 ± 25.5)p < 0.001
786-0Renal Cell Carcinoma800.0 ± 0.0 (vs. 40.33 ± 4.51)p < 0.001
Caki-1Renal Cell Carcinoma8012.7 ± 1.2 (vs. 33.3 ± 5.0)p < 0.01

Data extracted from Chang et al., 2024.[3]

Table 3: Induction of Apoptosis by this compound

Cell LineCancer TypeThis compound Concentration (µM)ParameterResult (% of Cells)Statistical Significance
A498Renal Cell Carcinoma80Sub-G1 Phase27.1% (vs. 0.6%)p < 0.001
786-0Renal Cell Carcinoma80Sub-G1 Phase28.1% (vs. 2.8%)p < 0.001
Caki-1Renal Cell Carcinoma80Sub-G1 Phase11.7% (vs. 1.6%)p < 0.05
NCCITTesticular Cancer10Annexin V-FITC+~10%Not specified
40Annexin V-FITC+~25%Not specified
NTERA2Testicular Cancer10Annexin V-FITC+~12%Not specified
40Annexin V-FITC+~30%Not specified

Data extracted from Chang et al., 2024 and Chen et al., 2022.[2][3]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human renal cell carcinoma (A498, 786-0, Caki-1) and testicular cancer (NCCIT, NTERA2) cell lines were utilized.

  • Culture Media: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound: The compound was dissolved in DMSO to prepare a stock solution and diluted to the final concentrations in the culture medium for experiments.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24 hours.

  • Following treatment, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Colony Formation Assay
  • Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).

  • The cells were treated with this compound (e.g., 80 µM) and allowed to grow for 10-14 days, with the medium changed every 3 days.

  • Colonies were fixed with methanol and stained with 0.5% crystal violet.

  • The number of colonies containing more than 50 cells was counted.

Apoptosis Analysis (Flow Cytometry)
  • Cells were treated with this compound (e.g., 0, 10, 40, 80 µM) for 48 hours.

  • For cell cycle analysis, cells were harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase A.

  • For apoptosis detection, an Annexin V-FITC/PI apoptosis detection kit was used according to the manufacturer's protocol.

  • Stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different phases of the cell cycle and the percentage of apoptotic cells.

Western Blotting
  • Cells were treated with this compound (e.g., 0, 20, 80 µM) for 48 hours.

  • Total protein was extracted using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C.

  • Primary antibodies used included those against: p-MET, MET, p-AXL, AXL, p-PI3K, PI3K, p-AKT, AKT, TNFRSF1A, p-IκBα, IκBα, p-NFκB, NFκB, p-p65, p65, GADD45A, cleaved caspase-3, cleaved caspase-7, cleaved PARP, survivin, claspin, and β-actin (as a loading control).

  • The membrane was then incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

TNFRSF1A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug TNFa TNFα TNFRSF1A TNFRSF1A TNFa->TNFRSF1A Binds TRADD TRADD TNFRSF1A->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkBa_NFkB IκBα-NFκB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα (Degraded) IkBa_NFkB->IkBa_p DNA DNA NFkB->DNA Translocates to Nucleus ProSurvival Pro-survival & Inflammatory Genes DNA->ProSurvival Promotes Transcription NPS1034 This compound NPS1034->TNFRSF1A Inhibits Expression NPS1034->IKK_complex Suppresses Activation

Caption: this compound inhibits the TNFRSF1A signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Molecular Analysis start Cancer Cell Lines (Renal & Testicular) treatment Treat with this compound (Various Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western Western Blotting (Protein Expression & Phosphorylation) treatment->western quant_via Quantitative Data: % Cell Viability viability->quant_via quant_col Quantitative Data: Colony Counts colony->quant_col quant_apop Quantitative Data: % Apoptotic Cells apoptosis->quant_apop qual_west Qualitative & Quantitative Data: Protein Level Changes western->qual_west

References

In Vitro Anticancer Efficacy of NPS-1034: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is an orally available, dual tyrosine kinase inhibitor targeting both MET and AXL, two key receptors implicated in tumor proliferation, survival, metastasis, and drug resistance.[1][2] Emerging in vitro evidence underscores its potential as a potent anticancer agent across various malignancies, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and testicular cancer.[1][3][4] This technical guide provides a comprehensive analysis of the in vitro studies elucidating the anticancer effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Anticancer Effects

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its ability to inhibit cell proliferation, induce apoptosis, and halt the cell cycle. The data from these studies are summarized below.

Inhibitory Concentration (IC50) Values

This compound exhibits potent inhibitory activity against its primary targets and cancer cell lines with high MET expression.

Target/Cell LineIC50 ValueCancer TypeReference
AXL10.3 nM-[2]
MET48 nM-[2]
MKN45112.7 nMGastric Cancer[2]
SNU638190.3 nMGastric Cancer[2]
AGS, KATOIII, NCI-N87, MKN1, MKN28, MKN741 µM to >10 µMGastric Cancer[2]
Effects on Cell Viability and Proliferation in Renal Cell Carcinoma

This compound significantly reduces the viability and clonogenic potential of RCC cell lines.

Cell LineTreatmentObservationReference
A498, 786-0, Caki-1Dose-dependent this compound (24h)Significant decrease in cell viability[1]
A49880 µM this compound15.7 ± 5.0 colonies (vs. 167.3 ± 25.5 in control)[1]
786-080 µM this compound0.0 ± 0.0 colonies (vs. 40.33 ± 4.51 in control)[1]
Caki-180 µM this compound12.7 ± 1.2 colonies (vs. 33.3 ± 5.0 in control)[1]
Induction of Apoptosis and Cell Cycle Arrest in Renal Cell Carcinoma

This compound treatment leads to a significant increase in the sub-G1 cell population, indicative of apoptosis, and morphological changes consistent with programmed cell death.

Cell LineTreatmentSub-G1 Phase PopulationApoptotic Cells (Hoechst Staining)Reference
A498This compound27.1% (vs. 0.6% in control)22.6% at 80 µM (vs. 0.7% in control)[1]
786-0This compound28.1% (vs. 2.8% in control)28.9% at 80 µM (vs. 0.9% in control)[1]
Caki-1This compound11.7% (vs. 1.6% in control)17.2% at 80 µM (vs. 1.4% in control)[1]

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. In addition to its primary targets, MET and AXL, recent studies have identified TNFRSF1A as a novel target.[1][5] The inhibition of these receptors leads to the suppression of downstream pro-survival pathways and the activation of pro-apoptotic cascades.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A I_kappa_B_alpha IκBα TNFRSF1A->I_kappa_B_alpha NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A AKT AKT PI3K->AKT Proliferation Tumor Proliferation & Survival AKT->Proliferation NF_kappa_B NF-κB (p65/p50) I_kappa_B_alpha->NF_kappa_B Survivin Survivin NF_kappa_B->Survivin Claspin Claspin NF_kappa_B->Claspin Apoptosis Apoptosis GADD45A->Apoptosis Survivin->Proliferation Claspin->Proliferation Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Caspase7 Cleaved Caspase-7 Apoptosis->Caspase7 PARP Cleaved PARP Caspase3->PARP Caspase7->PARP

Caption: this compound inhibits MET, AXL, and TNFRSF1A signaling while upregulating GADD45A, leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Plate cells (e.g., 0.5 x 10^4 cells/well) in 96-well plates and allow them to attach overnight.[2][6]

  • Treatment: Expose cells to varying concentrations of this compound in a medium containing 1% FBS for a specified duration (e.g., 24, 48, or 72 hours).[1][2][6]

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2][6]

  • Solubilization: Solubilize the resulting formazan crystals with 100 µL of a 10% (w/v) SDS solution for 24 hours.[6]

  • Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[6]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 1000 cells/well for A498) in 6-well plates.[1]

  • Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).[1]

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for a period that allows for colony formation (typically 1-2 weeks).

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Treatment: Treat cells with this compound for a designated time (e.g., 48 hours).[1]

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Culture cells with this compound for the desired duration (e.g., 48 hours).[1]

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of Annexin V-positive and/or PI-positive cells.[1]

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into signaling pathway modulation.

  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MET, p-AXL, p-AKT, cleaved caspase-3, cleaved PARP, GADD45A, TNFRSF1A) overnight at 4°C.[1][3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Outcome start Cancer Cell Lines (e.g., A498, 786-0, Caki-1) treatment Treat with this compound (Varying Doses & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability 24-72h proliferation Proliferation (Colony Formation) treatment->proliferation 24h + recovery apoptosis Apoptosis (Annexin V / Hoechst) treatment->apoptosis 48h cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle 48h western_blot Protein Expression (Western Blot) treatment->western_blot 48h quantification Quantitative Data (IC50, % Apoptosis, etc.) viability->quantification proliferation->quantification apoptosis->quantification cell_cycle->quantification pathway Signaling Pathway Modulation western_blot->pathway

Caption: Standard workflow for in vitro evaluation of this compound's anticancer effects.

Conclusion and Future Directions

The in vitro data compellingly demonstrate that this compound is a potent inhibitor of cancer cell proliferation and a robust inducer of apoptosis. Its multifaceted mechanism of action, involving the dual inhibition of MET and AXL, and the novel targeting of the TNFRSF1A pathway, provides a strong rationale for its continued development.[1][3] These studies establish this compound as a promising candidate for systemic therapy in cancers where these pathways are dysregulated, such as renal cell carcinoma and EGFR-TKI-resistant non-small cell lung cancer.[1][7] Future in vitro research should focus on exploring combination strategies with other targeted agents or immunotherapies and identifying predictive biomarkers to guide its clinical application.

References

Preclinical Efficacy of NPS-1034: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical research on the efficacy of NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases.[1] The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Efficacy Data

This compound has demonstrated significant antitumor activity across a range of preclinical models, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), gastric cancer, and testicular cancer.[2][3][4][5] Its primary mechanism of action involves the dual inhibition of c-Met and Axl, with an IC50 of 48 nM and 10.3 nM, respectively.[4] This inhibition disrupts key signaling pathways involved in tumor growth, proliferation, survival, and angiogenesis.[6][7]

In Vitro Efficacy

This compound has shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cell LineCancer TypeKey FindingsIC50Reference
MKN45Gastric CancerHigh expression of MET and p-MET; inhibition of viability.112.7 nmol[1][4]
SNU638Gastric CancerHigh expression of MET and p-MET; inhibition of viability.190.3 nmol[1][4]
HCC827/GRNSCLC (Gefitinib-resistant)Overcomes gefitinib resistance by inhibiting phosphorylation of MET, Akt, and Erk.Not specified[4]
H820NSCLCEnhances sensitivity to EGFR-TKIs.Not specified[4]
HCC78NSCLC (ROS1 rearrangement)Inhibits ROS1 activity and cell proliferation.Not specified[8]
A498Renal Cell CarcinomaSignificantly decreased cell viability with dose-dependency.Not specified[6]
786-0Renal Cell CarcinomaSignificantly decreased cell viability with dose-dependency.Not specified[6]
Caki-1Renal Cell CarcinomaSignificantly decreased cell viability with dose-dependency.Not specified[6]
Various Testicular Cancer Cell LinesTesticular CancerDose-dependent decrease in cell viability and induction of apoptosis.Not specified[5]
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of this compound.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference
SCID mice with HCC827/GR xenograftsNSCLC (Gefitinib-resistant)10 mg/kg, p.o.Decreased tumor growth; enhanced tumor growth inhibition in combination with gefitinib.[4]
Nude mice with MKN45 xenograftsGastric Cancer30 mg/kg, p.o.Decreased tumor growth through inhibition of angiogenesis and promotion of apoptosis.[4]
BALB/c mice with Renca-luc lung metastasisRenal Cell Carcinoma10 or 30 mg/kg, daily for 5 weeks, p.o.Significantly alleviated tumor burden and inhibited cell proliferation.[6]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating multiple signaling pathways. Besides its primary targets MET and AXL, it has been shown to inhibit the TNFRSF1A signaling pathway and upregulate GADD45A.[3][6] This leads to the suppression of downstream pro-survival pathways such as PI3K/Akt and MAPK/Erk, and the induction of apoptosis through caspase activation.[4][6]

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects cluster_gadd45a GADD45A Pathway MET c-Met PI3K PI3K MET->PI3K Ras Ras MET->Ras Angiogenesis Angiogenesis MET->Angiogenesis AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A IKK IKK TNFRSF1A->IKK NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Proliferation Erk->Proliferation IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes NF-κB->Survival Apoptosis Apoptosis GADD45A->Apoptosis

Caption: this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plates (0.5 x 10^4 cells/well) start->plate_cells end End incubate_overnight Incubate overnight to allow attachment plate_cells->incubate_overnight treat_cells Expose cells to varying doses of this compound incubate_overnight->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add 15 µL of MTT solution (5 mg/mL) to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add 100 µL of 10% (w/v) SDS solution to solubilize formazan incubate_4h->solubilize incubate_24h Incubate for 24 hours solubilize->incubate_24h read_absorbance Read absorbance at 595 nm using a microplate reader incubate_24h->read_absorbance read_absorbance->end

Caption: MTT Assay Workflow.

Protocol Details:

  • Cells are seeded in 96-well sterile plastic plates at a density of 0.5 × 10^4 cells per well and allowed to attach overnight.[4]

  • The cells are then exposed to various concentrations of this compound in a medium containing 1% FBS.[4]

  • After a 72-hour incubation period, 15 μL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • To solubilize the resulting formazan crystals, 100 μL of a 10% (w/v) SDS solution is added to each well, followed by a 24-hour incubation.[4]

  • The absorbance at 595 nm is then measured using a microplate reader to determine cell viability.[4]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to quantify apoptosis and analyze cell cycle distribution following this compound treatment.

Apoptosis (Annexin V-FITC/PI double staining):

  • Cells are treated with this compound for the desired duration.

  • Both floating and attached cells are collected and washed with cold PBS.

  • Cells are resuspended in 1X Annexin-binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis is performed using a flow cytometer. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis:

  • Following treatment with this compound, cells are harvested and washed with PBS.

  • Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Prior to analysis, cells are washed with PBS and resuspended in a solution containing PI and RNase A.

  • After incubation, the DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[6]

In Vivo Xenograft Studies

General Workflow:

Xenograft_Study_Workflow start Start inject_cells Inject cancer cells into immunocompromised mice start->inject_cells end End tumor_growth Allow tumors to establish and grow inject_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_mice Administer this compound or vehicle control (p.o.) randomize->treat_mice measure_tumors Measure tumor volume regularly treat_mice->measure_tumors euthanize Euthanize mice at the end of the study measure_tumors->euthanize analyze_tumors Excise and analyze tumors (e.g., IHC for Ki-67, TUNEL) euthanize->analyze_tumors analyze_tumors->end

Caption: In Vivo Xenograft Study Workflow.

Protocol Details:

  • Animal Models: SCID (Severe Combined Immunodeficiency) or nude mice are commonly used to prevent rejection of human tumor xenografts.[4]

  • Tumor Implantation: Cancer cells, such as HCC827/GR or MKN45, are subcutaneously injected into the flanks of the mice.[4] For metastatic models like the Renca-luc model, cells are injected intravenously.[6]

  • Treatment: Once tumors are established, mice are treated with this compound, typically administered orally (p.o.).[4]

  • Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers, and tumor volume is calculated.[8] Body weight is also monitored to assess toxicity.[1]

Conclusion

The preclinical data strongly support the therapeutic potential of this compound as a potent antitumor agent. Its dual inhibition of MET and AXL, along with its effects on other key cancer-related pathways, provides a strong rationale for its continued development. The in vitro and in vivo studies have consistently demonstrated its efficacy in various cancer models, including those resistant to other targeted therapies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.

References

Understanding the Molecular Targets of NPS-1034: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of NPS-1034, a potent kinase inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and visualizes the complex signaling pathways it modulates. This information is intended to support further research and development efforts in oncology and related fields.

Core Molecular Targets and Mechanism of Action

This compound is a dual inhibitor of MET and AXL receptor tyrosine kinases (RTKs)[1][2][3]. These kinases are crucial in cell signaling pathways that regulate proliferation, survival, migration, and invasion. Dysregulation of MET and AXL signaling is implicated in the development and progression of various cancers, as well as in acquired resistance to other targeted therapies[4][5].

Recent studies have expanded the known target profile of this compound, revealing its inhibitory activity against Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) and ROS1[6][7][8]. This multi-targeted profile suggests that this compound may have broader therapeutic applications and the potential to overcome complex resistance mechanisms in cancer.

The primary mechanism of action of this compound involves the direct inhibition of the kinase activity of its targets. By binding to the ATP-binding pocket of these kinases, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the suppression of key oncogenic pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately resulting in reduced tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis[1][6][9].

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary molecular targets and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
MET48
AXL10.3

Data sourced from multiple studies.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturesIC50 (nM)
MKN45Gastric CancerMET Amplification112.7
SNU638Gastric CancerMET Amplification190.3
HCC827/GRNSCLCEGFR mutant, Gefitinib-resistant, MET AmplificationSynergistic with Gefitinib
HCC827/ERNSCLCEGFR mutant, Erlotinib-resistant, AXL ActivationSynergistic with Erlotinib
H820NSCLCEGFR T790M, MET Amplification, AXL ActivationEffective in combination with EGFR-TKIs
HCC78NSCLCROS1 RearrangementInhibition of cell proliferation
A498Renal Cell Carcinoma-Sub-G1 accumulation
786-0Renal Cell Carcinoma-Sub-G1 accumulation
Caki-1Renal Cell Carcinoma-Sub-G1 accumulation

Data compiled from various research articles.[1][4][5][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MET and AXL kinases.

Methodology:

  • Recombinant human MET and AXL kinase domains are used.

  • The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the kinase and varying concentrations of this compound.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MKN45, SNU638) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound.

  • After a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[1][2]

Western Blotting

Objective: To analyze the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.

Methodology:

  • Cells are treated with this compound for a specified duration.

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of MET, AXL, Akt, and Erk.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice) are subcutaneously injected with cancer cells (e.g., MKN45 or HCC827/GR).

  • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • This compound is administered orally at a specified dose and schedule (e.g., 10-30 mg/kg daily).

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1][3][9]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow.

NPS1034_MET_AXL_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K NPS1034 This compound NPS1034->MET NPS1034->AXL Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK Erk Erk MEK->Erk Proliferation Proliferation Erk->Proliferation Metastasis Metastasis Erk->Metastasis

Caption: this compound inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK/Erk signaling pathways.

NPS1034_TNFRSF1A_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response TNFRSF1A TNFRSF1A I_kappa_B_alpha IκBα TNFRSF1A->I_kappa_B_alpha NPS1034 This compound NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A activates NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Cell_Viability_Inhibition Cell Viability Inhibition NF_kappa_B->Cell_Viability_Inhibition Apoptosis Apoptosis GADD45A->Apoptosis

Caption: this compound inhibits TNFRSF1A signaling and activates GADD45A, promoting apoptosis.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Varying Concentrations of this compound start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay western_blot Western Blot (Protein Phosphorylation) incubation->western_blot ic50_calc IC50 Calculation mtt_assay->ic50_calc pathway_analysis Downstream Pathway Modulation Analysis western_blot->pathway_analysis end End: Characterization of In Vitro Efficacy ic50_calc->end pathway_analysis->end

Caption: A typical in vitro experimental workflow for characterizing the effects of this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against MET, AXL, TNFRSF1A, and ROS1. Its ability to block key oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for various cancers, including those that have developed resistance to other targeted therapies. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

Methodological & Application

Determining the IC50 of NPS-1034 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of NPS-1034 in various cancer cell lines. This compound is a potent dual inhibitor of the AXL and MET receptor tyrosine kinases, which are implicated in tumor proliferation, metastasis, and drug resistance.[1][2][3]

Introduction to this compound

This compound is a small molecule inhibitor that targets both AXL and MET, with IC50 values of 10.3 nM and 48 nM, respectively, in biochemical assays.[1][3] Its mechanism of action involves the inhibition of autophosphorylation of these kinases, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[2][4] Recent studies have also identified TNFRSF1A as another target of this compound, implicating its role in the TNF signaling pathway.[2][5][6] The compound has shown efficacy in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation.[7][8]

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a comparative overview of its potency.

Cell LineCancer TypeMET/AXL StatusIC50 (nM)Reference
MKN45Gastric CancerHigh MET expression and phosphorylation112.7[1][4]
SNU638Gastric CancerHigh MET expression and phosphorylation190.3[1][4]
AGSGastric CancerLow MET expression>1,000[1]
KATOIIIGastric CancerLow MET expression>1,000[1]
NCI-N87Gastric CancerLow MET expression>1,000[1]
MKN1Gastric CancerLow MET expression>1,000[1]
MKN28Gastric CancerLow MET expression>10,000[1]
MKN74Gastric CancerLow MET expression>10,000[1]
HCC827/ERNSCLC (Erlotinib-resistant)AXL activationNot specified, but effective in overcoming resistance[1][7]
H820NSCLCT790M mutation, MET amplification, AXL activationNot specified, but enhances sensitivity to EGFR-TKIs[4][7]
HCC78NSCLCROS1 rearrangementNot specified, but inhibits cell proliferation[4][7]
A498Renal Cell Carcinoma-Not specified, but induces apoptosis[2]
786-0Renal Cell Carcinoma-Not specified, but induces apoptosis[2]
Caki-1Renal Cell Carcinoma-Not specified, but induces apoptosis[2]

Note: The IC50 values can vary depending on the experimental conditions, such as the cell viability assay used and the incubation time.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Materials
  • This compound compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm or 595 nm

Experimental Workflow

G cluster_prep Cell Preparation cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines harvest Harvest and count cells cell_culture->harvest seed_plate Seed cells into a 96-well plate harvest->seed_plate incubate_adhere Incubate overnight to allow for cell adherence seed_plate->incubate_adhere prepare_dilutions Prepare serial dilutions of this compound incubate_adhere->prepare_dilutions add_compound Add this compound dilutions to the wells prepare_dilutions->add_compound incubate_compound Incubate for 48-72 hours add_compound->incubate_compound add_mtt Add MTT solution to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance on a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells per well in 100 µL of medium, this should be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 0.01 nM to 10 µM). It is recommended to perform a 1:3 or 1:5 dilution series.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.[4][8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing the MTT solution from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm or 595 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth, survival, and metastasis.

G cluster_receptor Cell Surface Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular Cellular Response AXL AXL PI3K PI3K AXL->PI3K MET MET MET->PI3K TNFRSF1A TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB NPS1034 This compound NPS1034->AXL NPS1034->MET NPS1034->TNFRSF1A Apoptosis Apoptosis NPS1034->Apoptosis Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Metastasis Metastasis Akt->Metastasis NFkB->Proliferation NFkB->Survival

Caption: Signaling pathways inhibited by this compound.

This compound primarily targets the AXL and MET receptor tyrosine kinases.[1][3] Inhibition of these receptors prevents the activation of downstream signaling cascades, including the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metastasis.[2] Furthermore, this compound has been shown to suppress the TNFRSF1A/IκBα/NFκB signaling pathway.[2][6] The collective inhibition of these pathways ultimately leads to decreased cancer cell viability and the induction of apoptosis.[2][5]

References

Application Notes and Protocols: NPS-1034 MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing cell viability upon treatment with NPS-1034, a dual inhibitor of c-Met and Axl, using the MTT assay. The information is intended for researchers and professionals in the fields of cancer research and drug development.

This compound is a potent small molecule inhibitor targeting both c-Met (MET) and Axl receptor tyrosine kinases.[1][2] These signaling pathways are frequently dysregulated in various cancers, playing crucial roles in cell proliferation, survival, migration, and drug resistance.[3][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] This assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, demonstrating its efficacy in inhibiting cell viability.

Cell LineCancer TypeIC50 (nmol)Reference
MKN45Gastric Cancer112.7[1][2]
SNU638Gastric Cancer190.3[1][2]

Experimental Protocol: this compound MTT Assay

This protocol is adapted from established MTT assay procedures and specific studies involving this compound.[1]

Materials:

  • This compound (store as recommended by the supplier)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • 96-well sterile plastic plates

  • Solubilization solution (e.g., 10% w/v SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 0.5 × 10⁴ cells/well in 100 µL of culture medium.[1]

    • Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium containing a reduced serum concentration (e.g., 1% FBS) to achieve the desired final concentrations.[1]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the varying concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control) and medium-only blanks.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 15 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours in a humidified incubator at 37°C, protected from light.[1] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

  • Solubilization of Formazan:

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Allow the plate to stand at room temperature in the dark for an extended period (e.g., 24 hours) or on an orbital shaker for a shorter duration to ensure all crystals are dissolved.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 595 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

This compound MTT Assay Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 5: MTT Assay seed_cells Seed cells in 96-well plate (0.5 x 10^4 cells/well) incubate_attach Incubate overnight (37°C, 5% CO2) seed_cells->incubate_attach treat_cells Treat cells with varying concentrations of this compound incubate_treat Incubate for 72 hours treat_cells->incubate_treat add_mtt Add 15 µL MTT solution (5 mg/mL) incubate_mtt Incubate for 4 hours (37°C) add_mtt->incubate_mtt add_solubilization Add 100 µL Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) incubate_mtt->add_solubilization incubate_solubilization Incubate for 24 hours (RT, dark) add_solubilization->incubate_solubilization read_absorbance Read Absorbance at 595 nm incubate_solubilization->read_absorbance end_node Data Analysis (Calculate % Viability, IC50) read_absorbance->end_node start Start start->seed_cells

Caption: Workflow of the this compound MTT assay for cell viability.

This compound Signaling Pathway Inhibition

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Axl Axl Receptor Axl->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation TNFRSF1A TNFRSF1A IkBa IκBα TNFRSF1A->IkBa NFkB NF-κB IkBa->NFkB NFkB->Proliferation NPS1034 This compound NPS1034->cMet NPS1034->Axl NPS1034->TNFRSF1A

Caption: this compound inhibits c-Met, Axl, and TNFRSF1A signaling pathways.

References

Application Notes and Protocols for Western Blot Analysis of NPS-1034 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2] Aberrant activation of MET and AXL signaling pathways is implicated in the development and progression of various cancers, contributing to tumor growth, proliferation, survival, invasion, and drug resistance. This compound has demonstrated efficacy in preclinical models of non-small cell lung cancer and renal cell carcinoma by inhibiting the phosphorylation of MET and AXL and their downstream signaling cascades.[1][3] This application note provides a detailed protocol for analyzing the effects of this compound on key signaling proteins using western blotting.

Data Presentation

The following tables represent illustrative quantitative data from western blot analysis of cells treated with this compound. The data is presented as fold change in protein phosphorylation or expression relative to the vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH). Please note that this data is for representative purposes and users should generate their own data.

Table 1: Effect of this compound on MET, AXL, and Downstream Kinase Phosphorylation

Target ProteinTreatment (24 hours)Fold Change (Normalized Intensity vs. Vehicle)
p-MET (Tyr1234/1235)Vehicle (DMSO)1.00
This compound (100 nM)0.25
This compound (500 nM)0.05
p-AXL (Tyr702)Vehicle (DMSO)1.00
This compound (100 nM)0.30
This compound (500 nM)0.10
p-Akt (Ser473)Vehicle (DMSO)1.00
This compound (100 nM)0.45
This compound (500 nM)0.15
p-Erk1/2 (Thr202/Tyr204)Vehicle (DMSO)1.00
This compound (100 nM)0.55
This compound (500 nM)0.20

Table 2: Effect of this compound on Apoptosis and Cell Cycle Regulatory Proteins

Target ProteinTreatment (48 hours)Fold Change (Normalized Intensity vs. Vehicle)
Cleaved PARPVehicle (DMSO)1.00
This compound (500 nM)3.50
Cleaved Caspase-3Vehicle (DMSO)1.00
This compound (500 nM)4.20
GADD45AVehicle (DMSO)1.00
This compound (500 nM)2.80
TNFRSF1AVehicle (DMSO)1.00
This compound (500 nM)0.40

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by this compound. This compound inhibits the phosphorylation of MET and AXL, thereby blocking downstream pro-survival and proliferative signaling through the PI3K/Akt and RAS/MEK/Erk pathways. Additionally, this compound has been shown to modulate the TNFRSF1A/NF-κB axis and upregulate the expression of the pro-apoptotic protein GADD45A.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K AXL->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAS->MEK Erk Erk MEK->Erk Erk->Proliferation IKK IKK IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Proliferation GADD45A GADD45A Apoptosis Apoptosis GADD45A->Apoptosis NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->GADD45A induces TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A TNFRSF1A->IKK Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A1 Seed Cells A2 This compound Treatment A1->A2 B1 Cell Lysis A2->B1 B2 Protein Quantification B1->B2 C1 SDS-PAGE B2->C1 C2 Protein Transfer C1->C2 C3 Blocking C2->C3 C4 Primary Antibody Incubation C3->C4 C5 Secondary Antibody Incubation C4->C5 C6 Detection C5->C6 D1 Image Acquisition C6->D1 D2 Densitometry D1->D2 D3 Normalization & Quantification D2->D3

References

Application Notes and Protocols for NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NPS-1034 is a potent, dual inhibitor of the receptor tyrosine kinases (RTKs) MET (also known as c-Met or hepatocyte growth factor receptor, HGFR) and AXL, with IC₅₀ values of 48 nM and 10.3 nM, respectively.[1] Its mechanism of action involves blocking the phosphorylation and subsequent activation of these kinases, which are critical drivers in various cancers.[2][3] Aberrant MET and AXL signaling pathways are implicated in tumor growth, proliferation, metastasis, and the development of resistance to other targeted therapies, such as EGFR inhibitors.[4][5] These application notes provide detailed information on the solubility of this compound and protocols for its use in research settings.

Solubility Data

The solubility of this compound can vary slightly between batches and is dependent on the solvent purity and temperature. The following table summarizes the reported solubility data in commonly used laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve maximum solubility, especially with DMSO, which is hygroscopic.[1][6]

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 25 - 100 mg/mL~45.3 - 181.3 mMUse of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] Gentle warming (e.g., 50°C water bath) or sonication may be required to fully dissolve the compound.[7][8][1][7][9]
Ethanol 1 - 4 mg/mL~1.8 - 7.25 mM[1][7][9]
Water InsolubleInsoluble[1][7]

Note: The molecular weight of this compound is 551.54 g/mol .[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously inhibiting MET and AXL kinase activity. This dual inhibition is particularly effective in cancers that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) through the activation of these bypass signaling pathways. Inhibition of MET and AXL by this compound blocks downstream signaling cascades, including the PI3K/Akt and Ras/MAPK (Erk) pathways, leading to decreased cell proliferation and survival, and the induction of apoptosis.[1][3] Recent studies also suggest that this compound can inhibit ROS1 activity and the TNFRSF1A signaling pathway.[3][10]

NPS1034_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K Ras Ras MET->Ras AXL AXL AXL->PI3K Akt Akt AXL->Akt NPS1034 This compound NPS1034->MET NPS1034->AXL PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis Apoptosis Apoptosis Akt->Apoptosis Suppression Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation

Caption: this compound inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK pathways.

Experimental Protocols

Protocol for Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental reproducibility. Avoid repeated freeze-thaw cycles.[2]

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure for a 10 mM DMSO Stock Solution:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 551.54 g/mol * (1000 mg / 1 g) = 5.5154 mg

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile polypropylene tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Cap the tube tightly and vortex thoroughly. If necessary, gently warm the solution in a 50°C water bath or use an ultrasonic bath to ensure complete dissolution.[7][8] Visually inspect for any remaining particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[2][8]

Procedure for a 5 mM Ethanol Stock Solution:

  • Calculate Required Mass: For 1 mL of a 5 mM solution:

    • Mass (mg) = 5 mmol/L * 1 mL * (1 L / 1000 mL) * 551.54 g/mol * (1000 mg / 1 g) = 2.7577 mg

  • Weigh Compound: Weigh the calculated amount of this compound powder into a sterile tube.

  • Add Solvent: Add 1 mL of 200-proof ethanol.

  • Dissolve: Cap and vortex until the compound is fully dissolved.

  • Aliquot and Store: Store aliquots as described for the DMSO stock solution.

Protocol for In Vitro Cell-Based Assays (e.g., Cell Viability)

This protocol provides a general workflow for treating cultured cells with this compound.

Important Considerations:

  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.

  • Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] For ethanol, the final concentration should be kept even lower, typically at or below 0.1%.[11]

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells in Multi-Well Plate (e.g., 5,000 cells/well) start->seed_cells prep_dilutions Prepare Serial Dilutions of this compound in Culture Medium prep_stock->prep_dilutions incubate1 Incubate Overnight (Allow cells to attach) seed_cells->incubate1 treat_cells Treat Cells with this compound and Vehicle Control incubate1->treat_cells prep_dilutions->treat_cells incubate2 Incubate for Desired Period (e.g., 72 hours) treat_cells->incubate2 assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Caption: General workflow for an in vitro cell viability experiment using this compound.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 0.5 × 10⁴ cells/well) and allow them to attach overnight in a humidified incubator.[1][2]

  • Prepare Working Solutions: Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Remember to also prepare a medium-only control and a vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 72 hours).[1]

  • Analysis: Perform the desired endpoint assay, such as an MTT assay for cell viability or western blotting for pathway analysis, following the manufacturer's instructions.[1]

Storage and Stability

  • Solid Compound: Store the solid this compound powder at -20°C for up to 3 years.[8]

  • Solvent Stocks: As previously mentioned, store stock solutions in single-use aliquots at -20°C or -80°C.[2] Properly stored, solutions in DMSO are stable for at least one year at -20°C and two years at -80°C.[2][8]

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the roles of MET and AXL signaling in cancer and other diseases.

References

Application Notes and Protocols for In vivo Xenograft Models Using NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily known as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] Its mechanism of action involves the inhibition of signaling pathways that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1][3] Furthermore, this compound has been shown to be effective in cancer models resistant to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4] Recent studies have also identified its inhibitory effects on ROS1 and TNFRSF1A signaling pathways, highlighting its multi-targeted profile.[5]

These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeTarget(s)IC50 (nM)Reference
MKN45Gastric CancerMET112.7[2][6]
SNU638Gastric CancerMET190.3[2][6]
HCC827/ERNSCLCAXL-[6]
Various-AXL10.3[2][6]
Various-MET48[2][6]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Summary of In Vivo Xenograft Studies with this compound
Cancer TypeCell LineAnimal ModelThis compound Dose & RouteKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)HCC827/GRSCID Mice10 mg/kg, p.o.Decreased tumor growth, inhibited tumor proliferation, induced apoptosis. Enhanced tumor growth inhibition when combined with gefitinib.[2][4]
Gastric CancerMKN45Nude Mice30 mg/kg, p.o.Decreased tumor growth, inhibited angiogenesis, promoted apoptosis.[2]
Renal Cell Carcinoma (RCC)Renca-lucBALB/c Mice10 or 30 mg/kg, p.o.Significantly alleviated tumor burden, inhibited cell proliferation in a lung metastatic model.[7][8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting multiple signaling pathways critical for cancer progression. The diagram below illustrates the primary targets of this compound and their downstream effects.

NPS1034_Mechanism MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB IκBα/NFκB TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation EMT EMT & Migration Akt->EMT Angiogenesis Angiogenesis Akt->Angiogenesis NFkB->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., HCC827/GR, MKN45) start->cell_culture implantation 2. Cell Implantation (Subcutaneous or intravenous injection into mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Measure tumor volume until ~50-100 mm³) implantation->tumor_growth treatment 4. Treatment Initiation (Administer this compound or vehicle control) tumor_growth->treatment monitoring 5. Continued Monitoring (Tumor volume, body weight, general health) treatment->monitoring endpoint 6. Study Endpoint (Tumor collection for analysis) monitoring->endpoint analysis 7. Data Analysis (Immunohistochemistry, Western Blot, etc.) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Oral Administration of NPS-1034 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of NPS-1034 in mouse models of cancer. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a potent dual inhibitor of MET and AXL receptor tyrosine kinases, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. It has shown significant anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), particularly in tumors that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs)[3][4]. This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth, proliferation, metastasis, and angiogenesis[4][5]. Oral administration of this compound has been demonstrated to be effective in reducing tumor burden in mouse xenograft models[6][7].

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Mouse Xenograft Models
Mouse ModelCancer TypeCell LineThis compound Dosage (Oral)Treatment ScheduleKey FindingsReference
SCID MiceNon-Small Cell Lung CancerHCC827/GR10 mg/kgDailyDecreased tumor growth. Enhanced tumor growth inhibition when combined with gefitinib.[1][7]
Nude MiceGastric CancerMKN4530 mg/kgDailyDecreased tumor growth through inhibition of angiogenesis and promotion of apoptosis.[1]
BALB/c MiceRenal Cell Carcinoma (Metastatic)Renca-luc10 mg/kg and 30 mg/kgDaily for 5 weeks, starting on day 21 post-cell injectionSignificantly decreased the number and volume of tumor particles in the lung. Reduced lung-to-body weight ratio.[6]
SCID MiceNon-Small Cell Lung CancerHCC827/GRNot specifiedNot specifiedEffective in xenograft models.[3]
Table 2: Cellular Effects of this compound In Vitro
Cell LineCancer TypeAssayKey FindingsReference
MKN45, SNU638Gastric CancerMTT AssayIC50 of 112.7 nM and 190.3 nM, respectively.[1][2]
A498, 786-0, Caki-1Renal Cell CarcinomaMTT Assay, Flow CytometrySuppressed cell proliferation and induced apoptosis (sub-G1 phase accumulation).[6]
HCC827/GR, HCC827/ERNon-Small Cell Lung CancerCell Proliferation AssaySynergistically inhibited cell proliferation when combined with gefitinib or erlotinib.[3]
HCC78Non-Small Cell Lung CancerCell Proliferation AssayInhibited cell proliferation and ROS1 activity.[3]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation and oral gavage administration of this compound to mice.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile water for injection

  • Balance

  • Mortar and pestle or appropriate homogenization equipment

  • Sterile tubes

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes (1 mL)

  • 70% ethanol

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free environment with free access to food and water for at least one week to allow for acclimatization before the start of the experiment[6].

  • Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 10 mg/kg or 30 mg/kg).

  • Vehicle Preparation: Prepare the desired vehicle solution. For example, to prepare 0.5% carboxymethylcellulose (CMC), dissolve 0.5 g of CMC in 100 mL of sterile water.

  • This compound Formulation:

    • Weigh the calculated amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule: Administer this compound orally on a predetermined schedule, for example, daily for a specified number of weeks[6].

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

  • Cancer cell line (e.g., HCC827/GR, MKN45, Renca-luc)

  • Appropriate mouse strain (e.g., SCID, Nude, BALB/c)

  • Matrigel (optional)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for cell injection

  • Calipers for tumor measurement

  • This compound formulation (from Protocol 1)

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^5 cells in 100 µL for intravenous injection or a higher concentration for subcutaneous injection)[6].

  • Tumor Implantation:

    • Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.

    • Metastatic Model (e.g., Renca-luc): Inject the cell suspension intravenously through the tail vein[6].

  • Tumor Growth Monitoring:

    • For subcutaneous models, allow the tumors to reach a palpable size. Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2[8].

    • For metastatic models, monitor tumor progression through methods like bioluminescence imaging if using luciferase-expressing cells (e.g., Renca-luc)[6].

  • Randomization and Treatment: Once the tumors are established, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 30 mg/kg)[6].

  • Drug Administration: Administer this compound orally according to the schedule outlined in Protocol 1.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, humanely euthanize the mice and excise the tumors.

    • Weigh the tumors and, in metastatic models, weigh the affected organs (e.g., lungs)[6].

    • Normalize organ weight to body weight to assess tumor burden[6].

  • Pharmacodynamic and Histological Analysis:

    • A portion of the tumor tissue can be flash-frozen for Western blot analysis to assess target engagement (e.g., phosphorylation of MET, AXL, Akt).

    • Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis)[7].

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling cluster_3 Cellular Outcomes NPS1034 This compound MET MET NPS1034->MET Inhibits AXL AXL NPS1034->AXL Inhibits TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A Inhibits GADD45A GADD45A NPS1034->GADD45A Activates Angiogenesis Angiogenesis NPS1034->Angiogenesis Inhibits PI3K PI3K MET->PI3K AXL->PI3K NFkB IκBα/NFκB TNFRSF1A->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes GADD45A->Apoptosis Induces

Caption: Signaling pathways modulated by this compound.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Study acclimatization 1. Animal Acclimatization (1 week) cell_prep 2. Cancer Cell Preparation acclimatization->cell_prep tumor_implant 3. Tumor Implantation (Subcutaneous or IV) cell_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Oral Administration of this compound (Daily) randomization->treatment monitoring 7. Monitor Tumor Growth and Body Weight treatment->monitoring euthanasia 8. Euthanasia and Tissue Collection monitoring->euthanasia analysis 9. Data Analysis (Tumor weight, IHC, Western Blot) euthanasia->analysis

Caption: Experimental workflow for this compound in vivo efficacy studies.

References

Application Notes and Protocols: NPS-1034 Combination Therapy with Gefitinib for Overcoming EGFR-TKI Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance limits its long-term effectiveness. One of the key mechanisms of resistance is the activation of bypass signaling pathways, such as those mediated by MET and AXL receptor tyrosine kinases.[1][2][3] NPS-1034 is a potent dual inhibitor of MET and AXL, and its combination with gefitinib presents a promising strategy to overcome this resistance.[4][5]

These application notes provide an overview of the preclinical rationale and experimental protocols for evaluating the combination of this compound and gefitinib in gefitinib-resistant NSCLC models.

Mechanism of Action

Gefitinib resistance can be mediated by the activation of MET or AXL, which provides an alternative signaling route for cell survival and proliferation, bypassing the EGFR inhibition by gefitinib.[1][2] this compound counters this by inhibiting the phosphorylation of both MET and AXL.[4][6] The combination of this compound and gefitinib leads to a synergistic inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately inducing cell death in resistant cancer cells.[1][2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates MET MET MET->PI3K Activates (Bypass) MET->MAPK Activates (Bypass) AXL AXL AXL->PI3K Activates (Bypass) AXL->MAPK Activates (Bypass) Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits

Diagram 1: Signaling pathway of this compound and gefitinib combination therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound as a single agent and in combination with gefitinib.

Table 1: In Vitro Efficacy of this compound

Cell LineTargetIC50 (nmol/L)Reference
MKN45MET112.7[4]
SNU638MET190.3[4]
AGSHGF-stimulated MET<10[5]
MKN1HGF-stimulated MET<50[5]

Table 2: In Vivo Efficacy of this compound and Gefitinib Combination

Xenograft ModelTreatmentDosageOutcomeReference
HCC827/GRThis compound10 mg/kg, p.o.Decreased tumor growth[4]
HCC827/GRGefitinib + this compound-Enhanced tumor growth inhibition[1][4]
MKN45This compound30 mg/kg, p.o.Decreased tumor growth[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the this compound and gefitinib combination therapy.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and gefitinib on cancer cell lines.

Materials:

  • Gefitinib-resistant NSCLC cell lines (e.g., HCC827/GR)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well sterile plastic plates

  • This compound and Gefitinib stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (10% w/v SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed cells (0.5 × 10⁴ cells/well) in 96-well plates and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound, gefitinib, or their combination in a medium containing 1% FBS.[4][5]

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Add 15 µL of MTT solution to each well and incubate for 4 hours.[4][5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 24 hours.

  • Read the absorbance at 595 nm using a microplate reader.[4]

A Seed Cells (0.5x10^4/well) B Treat with This compound/Gefitinib A->B C Incubate (72 hours) B->C D Add MTT (15 µL) C->D E Incubate (4 hours) D->E F Add Solubilization Solution (100 µL) E->F G Incubate (24 hours) F->G H Read Absorbance (595 nm) G->H

Diagram 2: Experimental workflow for the MTT assay.
Protocol 2: Western Blotting

This protocol is used to analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound and gefitinib.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-p-AXL, anti-p-Akt, anti-p-Erk, anti-cleaved PARP, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound and gefitinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Gefitinib-resistant NSCLC cells (e.g., HCC827/GR)

  • Matrigel (optional)

  • This compound and Gefitinib formulations for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject gefitinib-resistant NSCLC cells (e.g., 5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, gefitinib alone, this compound alone, combination).

  • Administer drugs as per the defined schedule (e.g., this compound at 10 mg/kg, p.o., daily).[4]

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).[1]

  • Monitor animal weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).[1]

A Inject Gefitinib-Resistant Cells into Mice B Tumor Growth to Palpable Size A->B C Randomize into Treatment Groups B->C D Administer This compound/Gefitinib C->D E Measure Tumor Volume and Monitor Health D->E F Euthanize and Excise Tumors E->F G Further Analysis (IHC, etc.) F->G

References

Synergistic Effects of NPS-1034 with Chemotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases c-Met and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. Both c-Met and AXL are crucial players in cell signaling pathways that regulate cell proliferation, survival, migration, and invasion. Their aberrant activation is implicated in the development and progression of various cancers, as well as in the acquisition of resistance to conventional chemotherapies and targeted agents[3][4]. These characteristics make this compound a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing the efficacy of standard-of-care treatments.

These application notes provide a comprehensive overview of the synergistic effects of this compound with chemotherapy, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to explore the therapeutic potential of this compound in combination regimens.

Data Presentation: Synergistic Efficacy of this compound in Combination Therapy

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with different chemotherapeutic agents in various cancer cell lines.

Table 1: In Vitro Synergy of this compound with EGFR-TKIs in Non-Small Cell Lung Cancer (NSCLC)

Cell LineCombinationAssayKey FindingsReference
HCC827/GR (Gefitinib-Resistant)This compound + GefitinibMTT AssaySynergistic inhibition of cell proliferation (Combination Index < 1)[5][6]
Western BlotInhibition of MET, Akt, and Erk phosphorylation[5]
Apoptosis AssayEnhanced induction of caspase-3 and PARP-1 cleavage[5]
HCC827/ER (Erlotinib-Resistant)This compound + ErlotinibMTT AssaySynergistic inhibition of cell proliferation[5][6]
Western BlotComplete inhibition of signaling downstream from EGFR[5]

Table 2: In Vitro Synergy of this compound with Chemotherapy in Pancreatic Ductal Adenocarcinoma (PDAC)

Cell LineCombinationAssayKey FindingsReference
PANC-1This compound + FluorouracilMTT AssaySignificant synergistic effect in suppressing cell viability[7]
This compound + OxaliplatinMTT AssaySignificant synergistic effect in suppressing cell viability[7]
AsPC-1This compound + FluorouracilMTT AssaySignificant synergistic effect in suppressing cell viability[7]
This compound + OxaliplatinMTT AssaySignificant synergistic effect in suppressing cell viability[7]
Apoptosis AssayIncreased apoptosis compared to monotherapies[1][7]

Table 3: In Vivo Efficacy of this compound in Combination with Gefitinib in an NSCLC Xenograft Model

Animal ModelTreatment GroupsOutcome MeasuresKey FindingsReference
SCID mice with HCC827/GR xenograftsVehicle, Gefitinib, this compound, Gefitinib + this compoundTumor volumeCombination treatment resulted in substantial tumor growth inhibition compared to single agents.[5]
ImmunohistochemistryIncreased apoptosis (TUNEL staining) and decreased proliferation (Ki-67 staining) in the combination group.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

NPS1034_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K PI3K c-Met->PI3K Erk Erk c-Met->Erk AXL AXL AXL->PI3K Metastasis Metastasis AXL->Metastasis This compound This compound This compound->c-Met This compound->AXL Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Erk->Proliferation

Caption: this compound inhibits c-Met and AXL, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Synergy Assessment

in_vitro_workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with this compound, Chemotherapy, and Combination Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT Assay Incubation->Viability_Assay Apoptosis_Assay Perform Annexin V/PI Staining Incubation->Apoptosis_Assay Western_Blot Analyze protein expression Incubation->Western_Blot Data_Analysis Calculate Combination Index (CI) Viability_Assay->Data_Analysis

Caption: Workflow for assessing in vitro synergy of this compound with chemotherapy.

Experimental Workflow for In Vivo Xenograft Study

in_vivo_workflow Tumor_Implantation Implant tumor cells subcutaneously in SCID mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Vehicle, this compound, Chemotherapy, or Combination Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice and excise tumors Monitoring->Endpoint Analysis Perform Immunohistochemistry (Ki-67, TUNEL) Endpoint->Analysis

Caption: Workflow for evaluating in vivo efficacy of this compound combination therapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay for Synergy Assessment

Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., HCC827/GR, PANC-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Gefitinib, Fluorouracil; stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • Treat cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, or the combination of both.

    • Include a vehicle control (medium with DMSO or other solvent).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

Objective: To assess the effect of this compound in combination with chemotherapy on key signaling proteins.

Materials:

  • Cancer cells treated as in Protocol 1.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-PARP, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to loading controls (e.g., β-actin).

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with chemotherapy.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • Cancer cell line for implantation (e.g., HCC827/GR).

  • Matrigel (optional).

  • This compound formulation for oral gavage.

  • Chemotherapeutic agent formulation for administration (e.g., intraperitoneal injection).

  • Vehicle control.

  • Calipers for tumor measurement.

  • Anesthesia and euthanasia supplies.

  • Materials for immunohistochemistry (see below).

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=5-10 mice per group).

  • Drug Administration:

    • Administer treatments as per the study design. For example:

      • Vehicle control (daily oral gavage).

      • This compound (e.g., 10 mg/kg, daily oral gavage).

      • Gefitinib (e.g., 20 mg/kg, daily oral gavage).

      • This compound + Gefitinib.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor mouse body weight and overall health.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry.

  • Immunohistochemistry (IHC):

    • Embed fixed tumors in paraffin and section.

    • Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

    • Quantify staining to assess treatment effects on cell proliferation and death within the tumors.

Conclusion

The preclinical data strongly suggest that this compound, through its dual inhibition of c-Met and AXL, can act synergistically with various chemotherapeutic agents to enhance their anticancer activity and overcome drug resistance. The provided protocols offer a framework for researchers to further investigate these synergistic interactions in different cancer models. Such studies are crucial for the continued development of this compound as a component of effective combination therapies for cancer treatment.

References

NPS-1034: A Multi-Targeted Kinase Inhibitor for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines. It functions as a dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1] Additionally, recent studies have revealed its inhibitory effects on the tumor necrosis factor receptor superfamily member 1A (TNFRSF1A), implicating the TNF signaling pathway in its mechanism of action.[2] These multi-targeted effects make this compound a promising candidate for cancer therapy, particularly in tumors exhibiting resistance to other targeted agents.[3] This document provides detailed application notes on the mechanism of this compound and comprehensive protocols for key experiments to evaluate its apoptotic effects in cancer cells.

Mechanism of Action

This compound exerts its pro-apoptotic effects through the simultaneous inhibition of several key signaling pathways crucial for cancer cell survival and proliferation.

  • MET and AXL Inhibition: As a dual inhibitor, this compound targets both MET and AXL, receptor tyrosine kinases that are often overexpressed or activated in various cancers. Inhibition of MET and AXL disrupts downstream signaling cascades, including the PI3K/Akt pathway, which is a critical regulator of cell survival. The suppression of Akt signaling is a key event in this compound-mediated cell death.[3]

  • TNFRSF1A and TNF Signaling Pathway Modulation: this compound has been shown to inhibit TNFRSF1A, leading to the modulation of the TNF signaling pathway.[2] This results in the upregulation of the pro-apoptotic protein GADD45A and the suppression of the NF-κB signaling pathway, further contributing to the induction of apoptosis.[2]

  • Induction of Apoptosis: The culmination of these inhibitory actions is the robust induction of apoptosis. This is evidenced by the increased expression of cleaved caspase-3 and caspase-7, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[2] Morphological changes associated with apoptosis, such as chromatin condensation, are also observed in this compound-treated cells.[2][4]

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB GADD45A GADD45A TNFRSF1A->GADD45A Upregulation by inhibition of TNFRSF1A NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis NFkB->Apoptosis GADD45A->Apoptosis Caspase_Cascade Caspase Cascade (Caspase-3, -7) PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Caspase_Cascade->Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize the quantitative data from studies on this compound, demonstrating its efficacy in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MKN45Gastric Cancer112.7[1]
SNU638Gastric Cancer190.3[1]
AXL-overexpressing cells-10.3[1]
MET-overexpressing cells-48[1]

Table 2: Induction of Apoptosis by this compound in Renal Cell Carcinoma (RCC) Cell Lines

Cell LineThis compound Conc. (µM)Apoptotic Cells (%)Reference
A498204.6[2]
8022.6[2]
786-02011.0[2]
8028.9[2]
Caki-12010.3[2]
8017.2[2]

Table 3: Induction of Apoptosis by this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

Cell LineThis compound Conc. (µM)Apoptotic Cells (%) (Early + Late)Reference
BxPC-32023.70[5]
8022.95[5]
MIA PaCa-22019.83[5]
8021.51[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Clonogenic 3b. Clonogenic Potential (Colony Formation Assay) Treatment->Clonogenic Apoptosis_Detection 4a. Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Detection Morphology 4b. Nuclear Morphology (Hoechst Staining) Treatment->Morphology Protein_Analysis 5. Protein Expression (Western Blot) Treatment->Protein_Analysis

Figure 2: General experimental workflow for evaluating this compound in vitro.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% w/v crystal violet, 25% methanol)

  • PBS

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 7-14 days, or until visible colonies are formed.

  • Wash the colonies with PBS.

  • Fix the colonies with methanol for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Culture and treat cells with this compound for the desired duration.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Nuclear Morphology Analysis by Hoechst 33342 Staining

This staining method allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • PBS

  • Fluorescence microscope

Protocol:

  • Seed and treat cells with this compound as required.

  • Wash the cells twice with PBS.

  • Add Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS.

  • Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, brightly stained nuclei.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-MET, anti-AXL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

Conclusion

This compound is a promising multi-targeted inhibitor that effectively induces apoptosis in cancer cells through the inhibition of MET, AXL, and TNFRSF1A signaling pathways. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and validate the pro-apoptotic effects of this compound in various cancer models. These studies will be crucial in furthering our understanding of its therapeutic potential and in the development of novel anti-cancer strategies.

References

Application Notes and Protocols: Assessing NPS-1034 Efficacy in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for anti-cancer drug screening compared to traditional 2D cell monolayers. These models better mimic the tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug efficacy. NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, and has also been shown to target TNFRSF1A.[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, proliferation, invasion, and resistance to therapy.[4][5][6] This document provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models, enabling researchers to evaluate its therapeutic potential in a more clinically relevant context.

Principle of the Method

This protocol outlines the generation of uniform 3D tumor spheroids from cancer cell lines, followed by treatment with this compound. The efficacy of the compound is then assessed using a panel of assays to measure cell viability, apoptosis, and spheroid growth inhibition. The provided methodologies can be adapted for high-throughput screening to evaluate dose-dependent responses and compare the efficacy of this compound with other anti-cancer agents.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Spheroid Viability (ATP Assay)
Cell LineThis compound Concentration (nM)Average Spheroid Viability (% of Control)Standard Deviation
A549 (NSCLC) 0 (Control)1005.2
1085.34.8
5062.16.1
10045.75.5
50025.44.2
786-O (RCC) 0 (Control)1006.5
1090.15.9
5070.87.2
10052.36.8
50030.15.1
Table 2: Induction of Apoptosis by this compound in 3D Spheroids (Caspase-3/7 Activity)
Cell LineThis compound Concentration (nM)Fold Increase in Caspase-3/7 ActivityStandard Deviation
A549 (NSCLC) 0 (Control)1.00.2
1002.80.4
5005.60.7
786-O (RCC) 0 (Control)1.00.3
1003.10.5
5006.20.9
Table 3: Inhibition of Spheroid Growth by this compound (Brightfield Imaging Analysis)
Cell LineThis compound Concentration (nM)Average Spheroid Diameter (μm) at Day 7% Growth Inhibition
A549 (NSCLC) 0 (Control)650 ± 250
100480 ± 3026.2
500320 ± 2250.8
786-O (RCC) 0 (Control)710 ± 350
100550 ± 2822.5
500380 ± 3146.5

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell lines (e.g., A549, 786-O)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in T-75 flasks to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Pre-formed 3D spheroids in 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove 100 µL of the old medium from each well containing a spheroid.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment period (e.g., 72 hours).

Protocol 3: Spheroid Viability Assessment (ATP Assay)

This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.

Materials:

  • 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • After the this compound treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the 3D cell viability reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control spheroids.

Protocol 4: Apoptosis Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Procedure:

  • Following this compound treatment, equilibrate the plate to room temperature.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Gently mix the contents on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Protocol 5: Spheroid Growth Inhibition (Brightfield Imaging)

This method involves monitoring the size of the spheroids over time to assess the cytostatic effects of this compound.

Materials:

  • Inverted microscope with a camera or a high-content imaging system.

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the beginning of the treatment (Day 0) and at subsequent time points (e.g., every 24 hours for 7 days), capture brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Determine the percentage of growth inhibition by comparing the change in volume of treated spheroids to the vehicle-treated control spheroids.

Visualizations

experimental_workflow cluster_prep Spheroid Preparation cluster_treatment This compound Treatment cluster_analysis Efficacy Assessment cell_culture 1. 2D Cell Culture harvest 2. Cell Harvesting cell_culture->harvest seeding 3. Seeding in ULA Plates harvest->seeding formation 4. Spheroid Formation (3-5 days) seeding->formation treatment 5. This compound Addition formation->treatment viability Viability Assay (ATP) treatment->viability apoptosis Apoptosis Assay (Caspase) treatment->apoptosis growth Growth Inhibition (Imaging) treatment->growth

Experimental workflow for assessing this compound efficacy.

nps1034_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A AKT Akt PI3K->AKT Caspases Caspases AKT->Caspases Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation NFkB->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), playing a crucial role in cancer cell proliferation, survival, and metastasis. Primarily recognized as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in various cancer models, including those resistant to standard therapies.[1][2] Emerging research also indicates its impact on the TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) signaling pathway and the upregulation of GADD45A, a key regulator of cell cycle arrest and apoptosis.[3][4]

Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of therapeutic compounds like this compound. This document provides detailed application notes and protocols for analyzing the effects of this compound on cancer cells, with a focus on apoptosis and cell cycle distribution.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by cell viability and flow cytometry assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MKN45Gastric Cancer112.7[1]
SNU638Gastric Cancer190.3[1]
A498Renal Cell CarcinomaData not explicitly provided, but significant viability decrease at 20µM and 80µM[3][4]
786-0Renal Cell CarcinomaData not explicitly provided, but significant viability decrease at 20µM and 80µM[3][4]
Caki-1Renal Cell CarcinomaData not explicitly provided, but significant viability decrease at 20µM and 80µM[3][4]
NCCITTesticular CancerNot explicitly provided, but apoptosis induced at 10µM and 40µM[5]
NTERA2Testicular CancerNot explicitly provided, but apoptosis induced at 10µM and 40µM[5]

Table 2: Induction of Apoptosis by this compound in Renal Cell Carcinoma (RCC) Cell Lines (48h treatment)

Cell LineThis compound Concentration (µM)Total Apoptotic Cells (Annexin V+) (%)Reference
A4980 (Control)7.4[3]
2021.5[3]
8056.0[3]
786-00 (Control)2.6[3]
2029.0[3]
8077.7[3]
Caki-10 (Control)1.9[3]
2031.9[3]
8066.5[3]

Table 3: Induction of Apoptosis by this compound in Testicular Cancer (TC) Cell Lines (48h treatment)

Cell LineThis compound Concentration (µM)Total Apoptotic Cells (Annexin V+) (%)Reference
NCCIT0 (Control)6.27 ± 1.18[5]
10Not explicitly provided[5]
4026.68 ± 5.91[5]
NTERA20 (Control)5.15 ± 0.54[5]
10Not explicitly provided[5]
4017.94 ± 1.45[5]

Table 4: Cell Cycle Analysis - Sub-G1 Population in RCC Cell Lines Treated with this compound (48h treatment)

Cell LineThis compound Concentration (µM)Sub-G1 Population (%)Reference
A4980 (Control)0.6[3]
8027.1[3]
786-00 (Control)2.8[3]
8028.1[3]
Caki-10 (Control)1.6[3]
8011.7[3]

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM, 80 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or a cell scraper. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][5]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Acquire data for at least 10,000 events per sample.

Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish the following populations:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1. A 48-hour treatment duration has been shown to be effective for observing cell cycle changes with this compound.[3][4]

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in the PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for at least 20,000 events per sample.

Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.

Mandatory Visualization

NPS1034_Signaling_Pathway NPS1034 This compound MET MET NPS1034->MET AXL AXL NPS1034->AXL TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Downstream_Signaling Downstream Pro-Survival Signaling (e.g., Akt) MET->Downstream_Signaling AXL->Downstream_Signaling TNFRSF1A->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation Survival Cell Survival Downstream_Signaling->Survival Apoptosis Apoptosis GADD45A->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest GADD45A->Cell_Cycle_Arrest

Caption: this compound Signaling Pathway.

Flow_Cytometry_Workflow start Seed Cells treatment Treat with this compound and Vehicle Control start->treatment harvest Harvest Cells treatment->harvest split harvest->split apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) split->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) split->cell_cycle_analysis stain_apoptosis Stain with Annexin V and PI apoptosis_analysis->stain_apoptosis fix_permeabilize Fix and Permeabilize with 70% Ethanol cell_cycle_analysis->fix_permeabilize flow_cytometry_apoptosis Flow Cytometry Acquisition stain_apoptosis->flow_cytometry_apoptosis stain_cell_cycle Stain with PI and RNase A fix_permeabilize->stain_cell_cycle flow_cytometry_cell_cycle Flow Cytometry Acquisition stain_cell_cycle->flow_cytometry_cell_cycle analyze_apoptosis Data Analysis: Early/Late Apoptosis flow_cytometry_apoptosis->analyze_apoptosis analyze_cell_cycle Data Analysis: Sub-G1, G0/G1, S, G2/M flow_cytometry_cell_cycle->analyze_cell_cycle

Caption: Experimental Workflow for Flow Cytometry.

References

Application Notes and Protocols for Immunohistochemistry (IHC) of NPS-1034 Treated Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily recognized as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Its mechanism of action extends beyond MET and AXL, with studies revealing its ability to modulate other critical signaling pathways, including the inhibition of Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) and the upregulation of Growth Arrest and DNA Damage-inducible protein GADD45A.[3][4] This multi-targeted approach makes this compound a promising therapeutic agent for cancers driven by aberrant RTK signaling, including those resistant to other targeted therapies.

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with this compound. The described methods are intended to enable researchers to effectively assess the pharmacodynamic effects of this compound in preclinical tumor models, providing valuable insights into its in vivo mechanism of action. The protocols focus on the detection of total and phosphorylated levels of its primary targets, as well as downstream markers of proliferation and apoptosis.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget(s)IC50 (nM)Reference
MKN45Gastric Cancerc-Met112.7[1]
SNU638Gastric Cancerc-Met190.3[1]
HCC827/GRNSCLCc-Met-[2]
H820NSCLCc-Met, AXL-[2]
HCC78NSCLCROS1-[2]
A498Renal Cell Carcinomac-Met, AXL-[3]
786-ORenal Cell Carcinomac-Met, AXL-[3]
Caki-1Renal Cell Carcinomac-Met, AXL-[3]

Table 2: In Vivo Effects of this compound on Tumor Xenografts

Xenograft ModelCancer TypeTreatmentKey FindingsReference
HCC827/GRNSCLCThis compound + GefitinibEnhanced tumor growth inhibition, reduced Ki67 staining, increased TUNEL staining[5]
MKN45Gastric CancerThis compoundDecreased tumor growth, inhibition of angiogenesis, promotion of apoptosis[2]
Renca-lucRenal Cell CarcinomaThis compoundAlleviated tumor burden, inhibited cell proliferation (suppressed Ki67 expression)[1]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET c-Met PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt RAS_ERK RAS/ERK Pathway MET->RAS_ERK AXL AXL AXL->PI3K_Akt TNFRSF1A TNFRSF1A NFkB NF-κB Pathway TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_ERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis IHC_Workflow A Tissue Fixation & Processing (10% NBF, Paraffin Embedding) B Sectioning (4-5 µm sections) A->B C Deparaffinization & Rehydration (Xylene & Ethanol Series) B->C D Antigen Retrieval (Heat-Induced Epitope Retrieval) C->D E Blocking (Peroxidase & Protein Block) D->E F Primary Antibody Incubation (Overnight at 4°C) E->F G Secondary Antibody & Detection (HRP-Polymer, DAB) F->G H Counterstaining & Dehydration (Hematoxylin, Ethanol & Xylene) G->H I Mounting & Coverslipping H->I J Microscopic Analysis & Quantification I->J

References

Troubleshooting & Optimization

Troubleshooting NPS-1034 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with NPS-1034 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of NPS-1032?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, with reported concentrations ranging from 25 mg/mL to 100 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: No, this compound is practically insoluble in water and aqueous buffers.[1] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into your experimental aqueous medium.

Q3: My this compound precipitates when I dilute my DMSO stock solution into cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To prevent this, it is recommended to add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring.[1] This rapid mixing helps to avoid localized high concentrations of the compound that can lead to precipitation. Additionally, ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3]

Q4: Are there any alternative solvents to DMSO for this compound?

A4: While DMSO is the primary recommended solvent, this compound also shows limited solubility in ethanol (around 1-4 mg/mL).[1] However, the lower solubility in ethanol may make it less suitable for achieving high stock concentrations. If DMSO is incompatible with your assay, you may consider using ethanol, but be mindful of its potential effects on your experimental system.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] This will help to maintain the stability and integrity of the compound over time.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro settings.

Problem 1: this compound powder is not dissolving in DMSO.
  • Possible Cause: The DMSO may have absorbed moisture, or the concentration being prepared is too high.

  • Solution:

    • Use fresh, anhydrous DMSO.

    • Gently warm the solution in a water bath at a temperature of around 37-50°C for a short period (5-10 minutes) while vortexing.[1][4]

    • If the compound still does not dissolve, try preparing a more dilute stock solution.

Problem 2: The compound precipitates immediately upon dilution into aqueous media.
  • Possible Cause: The compound is rapidly coming out of solution due to the change in solvent polarity.

  • Solution:

    • Method of Dilution: Instead of adding the aqueous medium to your DMSO stock, add the DMSO stock to the pre-warmed aqueous medium.

    • Slow and Steady: Add the DMSO stock solution dropwise and slowly while continuously vortexing or stirring the aqueous medium.

    • Lower Final Concentration: If precipitation persists, try working with a lower final concentration of this compound in your assay.

Problem 3: The final solution appears cloudy or hazy after dilution.
  • Possible Cause: Formation of fine precipitates or aggregates that are not immediately visible as large crystals.

  • Solution:

    • Visual Inspection: Hold the solution up to a light source to check for any visible particles or cloudiness.

    • Consider Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous medium may help to improve solubility. However, the compatibility of co-solvents with your specific assay must be validated.

    • Use of Surfactants: In some cases, low concentrations of non-ionic surfactants can aid in maintaining the solubility of hydrophobic compounds. This approach should be carefully evaluated for its potential to interfere with the experimental system.[5]

Quantitative Solubility Data for this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO25 - 10045.3 - 181.3Warming may be required for higher concentrations. Use of fresh, anhydrous DMSO is recommended.
Ethanol1 - 41.8 - 7.3Limited solubility compared to DMSO.
WaterInsolubleInsoluble
DMSO:PBS (pH 7.2) (1:5)0.160.29

Molecular Weight of this compound: 551.55 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.5155 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution for 10-20 seconds to dissolve the powder.[4]

    • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[4]

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium, pre-warmed to 37°C

    • Sterile tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the cell culture medium, slowly add the calculated volume of the this compound DMSO stock solution drop by drop.

    • Continue to mix for a few seconds after adding the stock solution to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Important: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any solvent effects. The final DMSO concentration should ideally be less than 0.5%.[2][3]

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue prep_stock Prepare Stock Solution in Anhydrous DMSO start->prep_stock dissolve_check Does it dissolve completely? prep_stock->dissolve_check warm_vortex Warm gently (37-50°C) and vortex dissolve_check->warm_vortex No dilute_aq Dilute stock into pre-warmed aqueous medium dissolve_check->dilute_aq Yes warm_vortex->prep_stock dilute_stock Prepare a more dilute stock solution warm_vortex->dilute_stock dilute_stock->prep_stock precipitate_check Does it precipitate? dilute_aq->precipitate_check slow_addition Add stock dropwise while vortexing precipitate_check->slow_addition Yes cloudy_check Is the final solution cloudy? precipitate_check->cloudy_check No slow_addition->dilute_aq lower_conc Use a lower final concentration slow_addition->lower_conc lower_conc->dilute_aq co_solvent Consider co-solvents or surfactants (assay dependent) cloudy_check->co_solvent Yes success Success: Soluble Solution cloudy_check->success No co_solvent->success fail Issue persists: Contact Technical Support co_solvent->fail

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathway cluster_0 This compound Mechanism of Action NPS1034 This compound cMet c-Met Receptor NPS1034->cMet Inhibits AXL AXL Receptor NPS1034->AXL Inhibits Downstream Downstream Signaling (e.g., Akt, Erk) cMet->Downstream AXL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing NPS-1034 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NPS-1034 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively, in cell-free assays.[1][2] Its primary mechanism of action is to block the phosphorylation of MET and AXL, thereby inhibiting their downstream signaling pathways, which are crucial for cell survival, proliferation, and migration.[1][3][4]

Q2: What are the common applications of this compound in cell-based assays?

A2: this compound is frequently used in cancer research to:

  • Investigate the role of MET and AXL signaling in various cancers.

  • Overcome resistance to other targeted therapies, such as EGFR inhibitors.[5][6]

  • Induce apoptosis and inhibit cell proliferation in cancer cell lines.[3][7]

  • Study its effects on downstream signaling pathways like PI3K/Akt and MAPK/Erk.[1][3]

Q3: What is a recommended starting concentration range for this compound in a new cell line?

A3: A good starting point for a dose-response experiment is to use a broad range of concentrations spanning from nanomolar to micromolar. Based on published data, a range from 10 nM to 10 µM is often effective. For instance, in MKN45 and SNU638 gastric cancer cells, the IC50 values for cell viability were 112.7 nM and 190.3 nM, respectively.[1][2] However, for other cell lines like AGS and KATOIII, the IC50 values were in the range of 1 µM to over 10 µM.[2] Therefore, the optimal concentration is highly cell-line dependent.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be kept at -20°C or -80°C.[2] When preparing working solutions for your assay, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Troubleshooting Guide

Issue 1: No significant effect of this compound on cell viability.

Potential Cause Troubleshooting Step
Suboptimal Concentration Range The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM).
Low MET or AXL Expression/Activation Confirm the expression and phosphorylation status of MET and AXL in your cell line using Western blotting. This compound is most effective in cells with activated MET or AXL signaling.[2][6]
Incorrect Assay Duration The inhibitory effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to observe a significant effect.[1][5]
Compound Inactivity Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.

Issue 2: High variability between replicate wells.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding to maintain consistent cell numbers across wells.[8][9]
Edge Effects To minimize evaporation from the outer wells of the microplate, which can concentrate media components and the compound, consider not using the outermost wells for experimental data or fill them with sterile media or PBS.[8]
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent or the final concentration.
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

Issue 3: Observed cell death is not dose-dependent.

Potential Cause Troubleshooting Step
Off-target Effects at High Concentrations Very high concentrations of any compound can lead to non-specific toxicity. Focus on a narrower, more physiologically relevant concentration range based on initial dose-finding experiments.
Activation of Alternative Survival Pathways At certain concentrations, the inhibition of MET and AXL might trigger compensatory survival signals. Analyze key signaling nodes (e.g., p-Akt, p-Erk) at different concentrations and time points to investigate this possibility.
Assay Interference Some assay reagents can be affected by the compound. For example, in MTT assays, ensure the formazan crystals are fully solubilized. Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm your results.[8]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Assays

Target/AssaySystemIC50 ValueReference
AXL KinaseCell-free assay10.3 nM[1]
MET KinaseCell-free assay48 nM[1]
MKN45 Cell ViabilityCell-based assay112.7 nM[1][2]
SNU638 Cell ViabilityCell-based assay190.3 nM[1][2]
AGS Cell ViabilityCell-based assay~1-10 µM[2]
KATOIII Cell ViabilityCell-based assay~1-10 µM[2]
HGF-stimulated MET autophosphorylation (AGS cells)Cell-based assay<10 nM[2]
HGF-stimulated MET autophosphorylation (MKN1 cells)Cell-based assay<50 nM[2]

Table 2: Effective Concentrations of this compound in Renal Cell Carcinoma (RCC) Cell Lines

Cell LineAssayConcentrationEffectReference
A498, 786-0, Caki-1Apoptosis (Hoechst Staining)20 µM4.6%, 11.0%, 10.3% apoptotic cells[3]
A498, 786-0, Caki-1Apoptosis (Hoechst Staining)80 µM22.6%, 28.9%, 17.2% apoptotic cells[3]
A498, 786-0, Caki-1Cell Cycle (Sub-G1)80 µM27.1%, 28.1%, 11.7% in sub-G1 phase[3]
A498, 786-0, Caki-1Colony Formation80 µMSignificant decrease in colony counts[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells (e.g., 0.5 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[1][5]

  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][5]

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1][5]

  • Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to dissolve the formazan crystals. Incubate overnight.[1][5]

  • Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway and Workflow Diagrams

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response MET MET PI3K PI3K MET->PI3K Erk Erk MET->Erk AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB IκBα/NFκB TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Akt Akt PI3K->Akt Proliferation Proliferation/Survival Akt->Proliferation Erk->Proliferation NFkB->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis

Caption: this compound inhibits MET, AXL, and TNFRSF1A signaling pathways.

Experimental_Workflow prep Prepare this compound Stock (in DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed Cells in Microplate seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot, etc.) incubate->assay data Data Acquisition and Analysis assay->data optimize Optimize Concentration and Incubation Time data->optimize

Caption: General workflow for optimizing this compound concentration.

References

Common pitfalls in NPS-1034 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPS-1034.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. It has been shown to inhibit the proliferation of cells that express activated MET and can induce tumor regression in mouse xenograft models through anti-angiogenic and pro-apoptotic activities[3]. Additionally, this compound can overcome resistance to EGFR kinase inhibitors in non-small cell lung cancer (NSCLC) cells where resistance is mediated by MET or AXL activation[4][5].

Q2: What are the known off-target effects of this compound?

This compound has been observed to inhibit other kinases besides MET and AXL. These include ROS1, FLT3, KIT, and DDR1[5][6]. In HCC78 cells, which have a ROS1 rearrangement, this compound inhibited ROS1 activity and cellular proliferation[1][4]. Researchers should consider these off-target effects when designing experiments and interpreting results, as they could contribute to the observed phenotype.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of 100 mg/mL (181.31 mM)[1]. It is important to use fresh DMSO as moisture can reduce its solubility[1]. For long-term storage, the solid powder should be stored at -20°C for up to 3 years[1]. Stock solutions in DMSO can be stored at -80°C for up to one year[1]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions[2].

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected anti-proliferative effects in cell-based assays.

Possible Causes and Solutions:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, MKN45 and SNU638 cell lines, which have high MET expression, show IC50 values of 112.7 and 190.3 nM, respectively[1][2]. In contrast, cell lines like AGS, KATOIII, and others can have IC50 values ranging from 1 µmol to over 10 µmol[2].

    • Troubleshooting Step: Confirm the MET and AXL expression and activation status of your cell line via Western blot or other methods. It is advisable to test a range of this compound concentrations to determine the optimal dose for your specific cell line.

  • Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, reducing its effective concentration.

    • Troubleshooting Step: Ensure the compound is stored correctly and that fresh, anhydrous DMSO is used for preparing stock solutions. Visually inspect the stock solution for any precipitates before use. If precipitation is observed, gentle warming and sonication may help to redissolve the compound.

  • Experimental Conditions: Factors such as serum concentration in the cell culture medium can influence the activity of this compound.

    • Troubleshooting Step: Standardize the serum concentration in your assays. Most studies with this compound have utilized medium containing 1% FBS[1][2].

Problem 2: Difficulty in replicating in vivo anti-tumor efficacy.

Possible Causes and Solutions:

  • Animal Model and Tumor Xenograft: The choice of animal model and the specific tumor xenograft can significantly impact the observed efficacy.

    • Troubleshooting Step: For studies involving MET-driven tumors, SCID mice bearing HCC827/GR tumor xenografts have been successfully used[1]. For gastric cancer models, nude mice with MKN45 xenografts have shown tumor growth inhibition[1]. Ensure that the chosen xenograft model has activated MET or AXL pathways.

  • Drug Formulation and Administration: The formulation and route of administration are critical for achieving adequate drug exposure in vivo.

    • Troubleshooting Step: this compound is typically administered orally (p.o.)[1]. A common vehicle for oral administration is a homogeneous suspension in CMC-NA[1]. Ensure the formulation is prepared fresh and administered consistently.

  • Dosing Regimen: An inappropriate dosing schedule or amount may not be sufficient to inhibit tumor growth.

    • Troubleshooting Step: Successful in vivo studies have used doses such as 10 mg/kg, administered 5 days a week[1]. It may be necessary to perform a dose-response study to determine the optimal regimen for your specific model.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line/Assay ConditionReference
MET48Kinase Assay[1][2]
AXL10.3Kinase Assay[1][2]
MKN45 cells112.7Proliferation Assay[1][2]
SNU638 cells190.3Proliferation Assay[1][2]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelTumor XenograftDoseAdministration RouteVehicleReference
SCID MiceHCC827/GR10 mg/kg, 5 days/weekOral (p.o.)Not specified[1]
Nude MiceMKN4530 mg/kgOral (p.o.)CMC-NA[1]

Experimental Protocols

MTT Assay for Cell Viability

  • Seed cells (e.g., 0.5 × 10^4 cells/well) in 96-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound in a medium containing 1% FBS.

  • Incubate the plates for 72 hours.

  • Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals by adding 100 µL of a 10% (w/v) SDS solution and incubate for 24 hours.

  • Read the absorbance at 595 nm using a microplate reader[1][2].

Visualizations

NPS1034_Signaling_Pathway cluster_inhibitor cluster_downstream Downstream Signaling MET MET PI3K PI3K MET->PI3K Erk Erk MET->Erk AXL AXL AXL->PI3K NPS1034 This compound NPS1034->MET NPS1034->AXL Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Erk->Proliferation

Caption: this compound inhibits MET and AXL signaling pathways.

experimental_workflow start Start Experiment cell_culture Cell Culture (e.g., HCC827/GR, MKN45) start->cell_culture treatment Treat with this compound (Varying Concentrations) cell_culture->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Experiments treatment->invivo mtt MTT Assay (Cell Viability) invitro->mtt western Western Blot (Protein Phosphorylation) invitro->western xenograft Xenograft Model (e.g., SCID mice) invivo->xenograft analysis Data Analysis mtt->analysis western->analysis dosing Oral Dosing (e.g., 10 mg/kg) xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement tumor_measurement->analysis end Conclusion analysis->end troubleshooting_logic issue Inconsistent/Weak In Vitro Results cause1 Cell Line Sensitivity? issue->cause1 Check cause2 Compound Integrity? issue->cause2 Check cause3 Assay Conditions? issue->cause3 Check solution1 Verify MET/AXL Status Test Concentration Range cause1->solution1 Action solution2 Check Storage & Solubility Use Fresh DMSO cause2->solution2 Action solution3 Standardize Serum Levels (e.g., 1% FBS) cause3->solution3 Action

References

Technical Support Center: Managing NPS-1034 Off-Target Effects in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of NPS-1034 in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during research, offering detailed methodologies and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-target effects of this compound?

Q2: My experimental results with this compound are inconsistent or unexpected. Could this be due to off-target effects?

A2: Yes, inconsistent or unexpected experimental outcomes are often indicative of off-target effects. Such effects can arise from the interaction of this compound with unintended cellular targets, leading to phenotypes that are independent of AXL and MET inhibition[4]. To investigate this, a multi-step approach is recommended:

  • Dose-Response Analysis: Conduct a thorough dose-response curve for the observed phenotype. A significant deviation from the known IC50 values for AXL and MET may suggest the involvement of off-targets.

  • Use of Control Compounds: Employ a structurally different inhibitor with known high selectivity for AXL and MET. If this control compound does not produce the same phenotype as this compound, it strengthens the likelihood of off-target effects.

  • Target Engagement Assays: Confirm that this compound is binding to its intended targets (AXL and MET) in your specific cellular model and at the concentrations used in your experiments.

Q3: How can I definitively validate that my observed phenotype is a result of on-target AXL/MET inhibition versus an off-target effect?

A3: The gold standard for on-target validation is a rescue experiment or genetic knockout of the intended target.

  • CRISPR-Cas9 Knockout: The most rigorous method is to use CRISPR-Cas9 to knock out the AXL and/or MET genes in your cell line[5]. If this compound still produces the same phenotype in the knockout cells, it is highly probable that the effect is mediated by one or more off-targets.

  • Rescue Experiments: Overexpress a drug-resistant mutant of AXL or MET in your cells. If the phenotype is not reversed in the presence of this compound, this suggests that the effect is not dependent on the inhibition of the primary targets.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at concentrations expected to be selective for AXL/MET.

  • Possible Cause: Off-target inhibition of kinases essential for cell survival.

  • Troubleshooting Steps:

    • Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that this compound inhibits at the concentrations you are using.

    • Test Structurally Unrelated Inhibitors: Use other AXL/MET inhibitors with different chemical scaffolds. If the cytotoxicity persists, it may be an on-target effect. If not, it is likely an off-target effect of this compound.

    • Lower the Concentration: Determine the lowest effective concentration of this compound that inhibits AXL and MET phosphorylation without causing significant cytotoxicity.

Issue 2: The observed phenotype does not align with the known functions of AXL and MET signaling.

  • Possible Cause: The phenotype is driven by the inhibition of an off-target, such as TNFRSF1A, or the modulation of an unexpected signaling pathway.

  • Troubleshooting Steps:

    • Investigate the TNF Signaling Pathway: Given that this compound is known to inhibit TNFRSF1A, assess the activation state of key downstream components of the TNF signaling pathway (e.g., NF-κB) in the presence of this compound.

    • Phosphoproteomics Analysis: Conduct a global phosphoproteomics experiment to identify unexpected changes in protein phosphorylation, which can reveal which signaling pathways are being modulated by off-target effects.

    • Validate with a Different Tool: Use siRNA or shRNA to knock down AXL and MET. If the phenotype of the genetic knockdown does not match the phenotype observed with this compound treatment, it is likely an off-target effect.

Data Presentation

Table 1: this compound Target and Off-Target IC50 Values

TargetIC50 (nM)Reference
AXL10.3[1]
MET48[1]
Known Off-Targets
TNFRSF1AInhibition confirmed, IC50 not specified[2]
FLT3Inhibition confirmed, IC50 not specified[3]
KITInhibition confirmed, IC50 not specified[3]
DDR1Inhibition confirmed, IC50 not specified[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound to the desired screening concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, a recombinant kinase from the panel, its specific substrate, and ATP (at a concentration close to the Km for each kinase).

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Determine the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target proteins (AXL and MET) in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against AXL and MET, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities for AXL and MET at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To validate that the observed cellular phenotype of this compound is due to the inhibition of AXL and/or MET.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the AXL and MET genes into a Cas9 expression vector.

  • Cell Transfection/Transduction: Deliver the Cas9/gRNA constructs into the target cell line using transfection or lentiviral transduction.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Knockout Validation: Screen the clonal populations for the absence of AXL and MET protein expression by Western blot and confirm the genetic knockout by sequencing the targeted genomic loci.

  • Phenotypic Analysis: Treat the validated knockout cell lines and the parental wild-type cell line with a range of this compound concentrations.

  • Data Comparison: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) between the knockout and wild-type cells. If the knockout cells are resistant to the effects of this compound, it confirms that the phenotype is on-target.

Mandatory Visualizations

cluster_0 Experimental Workflow: Identifying & Mitigating Off-Target Effects A Observe Unexpected Phenotype with this compound B Dose-Response Analysis A->B E Kinome Profiling A->E C Compare with Structurally Unrelated AXL/MET Inhibitor B->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D F CRISPR-Cas9 Knockout of AXL/MET D->F J Identify Off-Target(s) E->J G Phenotype Persists in KO Cells? F->G H Conclusion: Off-Target Effect Confirmed G->H Yes I Conclusion: On-Target Effect Confirmed G->I No H->J K Investigate Off-Target Pathway J->K L Redesign Experiment (e.g., lower concentration, alternative inhibitor) K->L

Caption: Workflow for investigating and mitigating this compound off-target effects.

cluster_0 AXL/MET Signaling Pathway NPS1034 This compound AXL AXL NPS1034->AXL MET MET NPS1034->MET PI3K PI3K AXL->PI3K MET->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation

Caption: Simplified AXL and MET signaling pathway inhibited by this compound.

cluster_1 TNF Signaling Pathway (Off-Target) NPS1034_off This compound TNFRSF1A TNFRSF1A NPS1034_off->TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB Inflammation Inflammation, Apoptosis NFkB->Inflammation

Caption: Known off-target effect of this compound on the TNF signaling pathway.

References

NPS-1034 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of NPS-1034, a potent dual inhibitor of MET and AXL receptor tyrosine kinases.[1][2] This resource includes troubleshooting guides in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. Recommendations for both the solid powder and solutions in solvent are summarized below.

2. How should I prepare stock solutions of this compound?

To prepare stock solutions, it is recommended to use a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.

  • Best Practices:

    • Due to the hygroscopic nature of DMSO, which can significantly impact the solubility of this compound, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

    • To aid dissolution, gentle warming or sonication may be applied.

    • Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

3. What are the known stability profiles for this compound?

This compound is stable for extended periods when stored correctly. The stability of the compound in its solid form and in solution is detailed in the table below.

Data Presentation: Stability and Storage Conditions

FormStorage TemperatureDurationSource
Solid Powder -20°C≥ 4 yearsCayman Chemical
-20°C3 yearsMedchemExpress
-20°C12 MonthsProbechem Biochemicals
4°C2 yearsMedchemExpress
4°C6 MonthsProbechem Biochemicals
In Solvent (DMSO) -80°C2 yearsMedchemExpress
-80°C6 MonthsProbechem Biochemicals
-20°C1 yearMedchemExpress
-20°C6 MonthsProbechem Biochemicals

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution During Experiments.

  • Possible Cause: The concentration of this compound in the final experimental medium exceeds its solubility limit. This is a common issue when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium.

  • Troubleshooting Steps:

    • Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound.

    • Increase Solvent Concentration: A slight increase in the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. However, it is crucial to perform a vehicle control to ensure the solvent concentration is not causing cellular toxicity.

    • Use a Different Solvent System: For certain applications, exploring alternative solvent systems or formulations may be necessary.

    • Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize the risk of precipitation over time.

Issue 2: Inconsistent or No-Effect Results in Cell-Based Assays.

  • Possible Cause 1: Compound Instability: Improper storage or handling of this compound may lead to degradation.

    • Solution: Always follow the recommended storage and handling guidelines. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Low Cellular Potency: The concentration of this compound may be too low to elicit a biological response in the specific cell line being used.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line.

  • Possible Cause 3: Cell Line Resistance: The target cell line may not be sensitive to MET/AXL inhibition or may have developed resistance.

    • Solution: Confirm the expression and activation of MET and AXL in your cell line using techniques like Western blotting or qPCR.

Issue 3: High Background Signal or Off-Target Effects.

  • Possible Cause: The concentration of this compound used may be too high, leading to non-specific interactions.

  • Troubleshooting Steps:

    • Titrate the Concentration: Determine the lowest effective concentration that inhibits MET and AXL without causing significant off-target effects.

    • Use Control Compounds: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects.

    • Consult Off-Target Databases: Check for known off-target activities of this compound or structurally similar compounds.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value of this compound.

Visualizations

MET_AXL_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF MET MET HGF->MET GAS6 GAS6 AXL AXL GAS6->AXL PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AXL->PI3K AXL->STAT3 NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation STAT3->Survival Migration Migration Invasion Invasion

Caption: MET and AXL Signaling Pathways Inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Treat Cells with this compound (Dose-Response) A->D B Culture Target Cells C Seed Cells in Multi-well Plates B->C C->D E Incubate for Defined Period D->E F Perform Cell-Based Assay (e.g., MTT, Western Blot) E->F G Data Acquisition F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: General Experimental Workflow for Testing this compound in Cell-Based Assays.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Inconsistent or Unexpected Results B Compound Precipitation A->B C Compound Degradation A->C D Incorrect Concentration A->D E Cell Line Issues A->E F Check Solubility in Media Adjust Solvent/Concentration B->F G Verify Storage Conditions Use Fresh Aliquots C->G H Perform Dose-Response Verify Stock Concentration D->H I Confirm Target Expression Check Cell Health E->I

Caption: Logical Flow for Troubleshooting Common Experimental Issues with this compound.

References

How to minimize NPS-1034 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NPS-1032. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively use NPS-1034 in their experiments and minimize common issues such as precipitation in cell culture media.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a systematic approach to identify the cause of precipitation and offers solutions to resolve the issue.

Visual Identification of Precipitation:

This compound precipitation can manifest as:

  • A fine, crystalline powder settled at the bottom of the culture vessel.

  • A cloudy or hazy appearance in the culture medium.

  • A thin film on the surface of the medium.

It is crucial to distinguish precipitation from microbial contamination. Microscopic examination can help confirm the presence of crystals rather than microorganisms.

Troubleshooting Flowchart:

Here is a decision-making workflow to troubleshoot this compound precipitation:

G start Precipitation Observed check_stock Check Stock Solution (Clear? Stored correctly?) start->check_stock stock_issue Stock solution is the issue. Prepare fresh stock. check_stock->stock_issue No check_dilution Review Dilution Protocol check_stock->check_dilution Yes solution Problem Resolved stock_issue->solution dilution_issue Improper dilution. Follow best practices. check_dilution->dilution_issue No check_concentration Is Final Concentration Too High? check_dilution->check_concentration Yes dilution_issue->solution concentration_issue Concentration exceeds solubility. Lower the concentration. check_concentration->concentration_issue Yes check_media Examine Media & Incubation check_concentration->check_media No concentration_issue->solution media_issue Media components or incubation conditions are the cause. check_media->media_issue media_issue->solution

Caption: A flowchart for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] DMSO is the most commonly used solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-quality DMSO, as moisture can reduce the solubility of this compound.[1]

2. What is the maximum recommended concentration for an this compound stock solution in DMSO?

Different suppliers report slightly different solubility limits in DMSO. However, a stock solution of at least 10 mM in DMSO can typically be prepared.[2] Some datasheets suggest solubility as high as 100 mg/mL (181.31 mM), potentially requiring warming or sonication to fully dissolve.[1][3]

SolventReported Solubility
DMSO34 mg/mL to 100 mg/mL[3]
Ethanol4 mg/mL[1]
WaterInsoluble[1]

3. My this compound precipitates when I add it to my cell culture media. What can I do?

This is a common issue with hydrophobic compounds. Here are several steps to minimize precipitation:

  • Optimize your dilution technique: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A stepwise approach reduces the shock of moving the compound from a high-DMSO to a low-DMSO (aqueous) environment.[4]

  • Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.

  • Gentle mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling. Avoid vigorous vortexing, which can cause the compound to precipitate.

  • Lower the final DMSO concentration: The final concentration of DMSO in your culture media should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2][4]

  • Consider the role of serum: The presence of serum in the culture media can help to keep hydrophobic compounds in solution, as proteins like albumin can bind to them.[5][6] If you are using serum-free media, you may need to use a lower final concentration of this compound.

4. How does the final concentration of this compound affect its solubility in media?

The higher the final concentration of this compound, the greater the risk of precipitation. If you observe precipitation, the most straightforward solution is to lower the working concentration. It is advisable to perform a solubility test in your specific cell culture media to determine the maximum concentration that remains in solution.

5. Can the type of cell culture media influence this compound precipitation?

6. How stable is this compound in cell culture media during long-term experiments?

The stability of this compound in an aqueous media environment over extended periods may be limited. For experiments lasting more than 48 hours, it is good practice to replace the media with freshly prepared this compound-containing media every 24-48 hours. This ensures a consistent concentration of the active compound and removes any potential degradation products or precipitates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 551.54 g/mol .

  • Gently vortex or sonicate the solution until the powder is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol provides a stepwise method for diluting a 10 mM DMSO stock solution of this compound to a final concentration of 10 µM in cell culture media, ensuring the final DMSO concentration is 0.1%.

G cluster_0 Preparation of Intermediate Dilution cluster_1 Preparation of Final Working Solution A 10 mM this compound in 100% DMSO (Stock Solution) B Add 2 µL of Stock to 198 µL of pre-warmed media A->B C 100 µM this compound in 1% DMSO (Intermediate Dilution) B->C D Add 100 µL of Intermediate Dilution to 900 µL of pre-warmed media C->D E 10 µM this compound in 0.1% DMSO (Final Working Solution) D->E

Caption: A workflow for the serial dilution of this compound.

Procedure:

  • Prepare an intermediate dilution:

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • In a sterile tube, add 2 µL of the 10 mM this compound stock solution to 198 µL of the pre-warmed medium.

    • Mix gently by pipetting up and down. This results in a 100 µM intermediate solution with 1% DMSO.

  • Prepare the final working solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.

    • Mix gently. This yields a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Add to cells:

    • Aspirate the old media from your cells and replace it with the freshly prepared this compound working solution.

Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without the compound.

References

Cell line specific responses to NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPS-1034, a dual inhibitor of MET and AXL kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2][3]. By inhibiting these kinases, this compound can suppress downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival, proliferation, migration, and angiogenesis[4][5][6]. In some cellular contexts, it has also been shown to modulate the TNFRSF1A/NF-κB signaling pathway[5][6][7].

Q2: In which cancer types and cell lines has this compound shown efficacy?

This compound has demonstrated anti-cancer effects in various models, including:

  • Non-Small Cell Lung Cancer (NSCLC): Particularly effective in cell lines resistant to EGFR tyrosine kinase inhibitors (TKIs) due to MET or AXL activation (e.g., HCC827/GR, HCC827/ER, H820)[4][8]. It has also been shown to inhibit ROS1 activity in HCC78 cells[4][8].

  • Gastric Cancer: Shows efficacy in cell lines with high MET expression and phosphorylation, such as MKN45 and SNU638[1][2].

  • Renal Cell Carcinoma (RCC): Suppresses cell proliferation and induces apoptosis in cell lines like A498, 786-0, and Caki-1[5][9].

  • Testicular Cancer: Induces apoptosis in NCCIT and NTERA2 cell lines[6][7].

Q3: What are the expected downstream effects of this compound treatment?

Treatment with this compound is expected to lead to a decrease in the phosphorylation of MET and AXL. This, in turn, should inhibit the phosphorylation of downstream signaling proteins such as Akt and Erk[1][6]. In some cancer types, this compound can also suppress the TNFRSF1A/NF-κB pathway[5][7]. Ultimately, these effects can lead to the induction of apoptosis, characterized by an increase in cleaved caspase-3 and PARP-1[1][4].

Troubleshooting Guide

Problem 1: No significant anti-proliferative effect is observed after this compound treatment.

  • Possible Cause 1: Cell line is not dependent on MET or AXL signaling.

    • Recommendation: Confirm the expression and activation (phosphorylation) of MET and AXL in your cell line using Western blotting. Cell lines with low or absent MET/AXL activation may not respond to this compound. For example, while MKN45 and SNU638 gastric cancer cells with high p-MET are sensitive, other gastric cancer cell lines like AGS and MKN1 show much higher IC50 values[2].

  • Possible Cause 2: Suboptimal drug concentration or treatment duration.

    • Recommendation: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Treatment durations of 48 to 72 hours are commonly used for cell viability assays[1][5][9].

  • Possible Cause 3: Acquired resistance mechanisms.

    • Recommendation: While this compound can overcome resistance to other drugs, cells could potentially develop resistance to this compound itself. Investigate alternative signaling pathways that may be compensating for MET/AXL inhibition.

Problem 2: Inconsistent results in cell viability assays (e.g., MTT, colony formation).

  • Possible Cause 1: Variability in cell seeding density.

    • Recommendation: Ensure a consistent number of cells are seeded in each well. Allow cells to attach overnight before adding the compound[1][2]. Refer to the detailed protocol below.

  • Possible Cause 2: Issues with drug stability or solvent effects.

    • Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level.

  • Possible Cause 3: Fluctuation in incubation conditions.

    • Recommendation: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.

Problem 3: Unable to detect changes in downstream signaling pathways (e.g., p-Akt, p-Erk) via Western blot.

  • Possible Cause 1: Timing of protein extraction is not optimal.

    • Recommendation: The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point to observe maximal inhibition of MET/AXL phosphorylation and its downstream targets after this compound treatment[4].

  • Possible Cause 2: Low basal activation of the signaling pathway.

    • Recommendation: If the basal level of phosphorylation is low, it may be difficult to detect a decrease. Consider stimulating the pathway with a relevant growth factor (e.g., HGF for MET) to increase the dynamic range of the assay[2].

  • Possible Cause 3: Technical issues with Western blotting.

    • Recommendation: Ensure proper protein transfer, use appropriate antibody dilutions, and include positive and negative controls. Phosphatase inhibitors should be included in the lysis buffer to preserve phosphorylation.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTargetIC50 (nM)Reference
MKN45Gastric CancerMET112.7[1][2]
SNU638Gastric CancerMET190.3[1][2]
AGSGastric CancerMET (HGF-stimulated)<10[2]
MKN1Gastric CancerMET (HGF-stimulated)<50[2]
A498Renal Cell CarcinomaNot Specified~20,000 (20 µM)[5][9]
786-0Renal Cell CarcinomaNot Specified~20,000 (20 µM)[5][9]
Caki-1Renal Cell CarcinomaNot Specified>20,000 (20 µM)[5][9]
NCCITTesticular CancerNot SpecifiedDose-dependent decrease in viability[6][7]
NTERA2Testicular CancerNot SpecifiedDose-dependent decrease in viability[6][7]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells (e.g., 0.5 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Expose cells to varying concentrations of this compound in a medium containing 1% FBS. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals. Incubate for 24 hours.

  • Absorbance Reading: Read the absorbance at 595 nm using a microplate reader[1][2].

2. Western Blotting

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis | pNFkB p-NF-κB NFkB->pNFkB pNFkB->Proliferation GADD45A->Apoptosis

Caption: this compound signaling pathway inhibition.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Plan cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Experiment Viability_Assay Cell Viability Assay Start->Viability_Assay Western_Blot Western Blot Start->Western_Blot Check_Response No Effect? Viability_Assay->Check_Response Check_Variability Inconsistent Results? Viability_Assay->Check_Variability Check_Signaling No Signal Change? Western_Blot->Check_Signaling Solution1 Confirm MET/AXL Activation Optimize Dose & Duration Check_Response->Solution1 Solution2 Standardize Seeding Check Drug Stability Check_Variability->Solution2 Solution3 Optimize Lysis Time Stimulate Pathway Check_Signaling->Solution3

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing incubation time for NPS-1034 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of NPS-1034.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual inhibitor of MET and AXL receptor tyrosine kinases, with IC50 values of 48 nM and 10.3 nM, respectively.[1][2] By inhibiting these pathways, this compound can suppress tumor growth, proliferation, migration, and angiogenesis.[2][3] It has also been shown to inhibit other kinases such as FLT3, KIT, and DDR1.[4] In some cancer models, this compound has been observed to inhibit the TNFRSF1A downstream signaling pathway and activate the GADD45A pathway.[3]

Q2: What is the recommended incubation time for this compound treatment?

The optimal incubation time for this compound treatment is highly dependent on the specific cell line and the experimental endpoint. Based on available data, treatment durations can range from 3 hours to 72 hours.

  • Short-term (3-6 hours): Sufficient for assessing the inhibition of target phosphorylation (e.g., p-MET and p-AXL).[5]

  • Mid-term (24-48 hours): Typically used for cell cycle analysis and apoptosis assays.[6]

  • Long-term (72 hours): Commonly used for cell viability and proliferation assays, such as the MTT assay.[1][2]

It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response to this compound:

  • Low MET/AXL Expression: The target cell line may not express sufficient levels of MET or AXL for this compound to be effective. It is crucial to verify the expression levels of these receptors in your cells.

  • Drug Concentration: The concentration of this compound may be too low. Refer to the IC50 values for various cell lines in the table below to ensure you are using an appropriate concentration range.

  • Alternative Signaling Pathways: The cancer cells may have developed resistance through the activation of alternative signaling pathways not targeted by this compound.[7]

  • Incorrect Incubation Time: The incubation time may be too short to observe a phenotypic effect. Consider extending the treatment duration.

Q4: Can this compound be used in combination with other drugs?

Yes, studies have shown that combining this compound with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib or erlotinib can synergistically inhibit cell proliferation and induce cell death in non-small cell lung cancer (NSCLC) cells that have acquired resistance to EGFR-TKIs.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments Variation in cell density at the time of treatment.Ensure consistent cell seeding density across all experiments.
Inconsistent drug preparation.Prepare fresh drug dilutions for each experiment from a validated stock solution.
High background in Western blot for p-MET/p-AXL Suboptimal antibody concentration or quality.Titrate the primary antibody concentration and ensure the antibody is validated for the application.
Insufficient washing steps.Increase the number and duration of washing steps after antibody incubation.
Cell death observed in control (DMSO-treated) group High concentration of DMSO.Ensure the final concentration of DMSO is kept low (typically <0.1%) and is consistent across all treatment groups.
Cell contamination.Regularly check cell cultures for any signs of contamination.

Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nmol)Reference
MKN45Gastric Cancer112.7[1][2]
SNU638Gastric Cancer190.3[1][2]

Table 2: Recommended Incubation Times for Different Assays

AssayIncubation TimeReference
Inhibition of Phosphorylation (Western Blot)3 - 6 hours[5][8]
Cell Viability (MTT Assay)72 hours[1][2]
Apoptosis Assay (Flow Cytometry)48 hours[6]
Colony Formation Assay24 hours (treatment), 9 days (incubation)[6]

Experimental Protocols & Workflows

Signaling Pathway

NPS-1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response MET MET PI3K_AKT PI3K/Akt Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK AXL AXL AXL->PI3K_AKT TNFRSF1A TNFRSF1A NFkB NF-κB Pathway TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A Pathway NPS1034->GADD45A activates Proliferation Proliferation Survival Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis Proliferation->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells (0.5 x 10^4/well) in a 96-well plate start->seed_cells incubate_attach Incubate overnight to allow for cell attachment seed_cells->incubate_attach treat_nps1034 Treat cells with varying concentrations of this compound incubate_attach->treat_nps1034 incubate_72h Incubate for 72 hours treat_nps1034->incubate_72h add_mtt Add 15 µL of MTT solution (5 mg/mL) to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add 100 µL of 10% SDS solution to solubilize formazan incubate_4h->solubilize incubate_24h Incubate for 24 hours solubilize->incubate_24h read_absorbance Read absorbance at 595 nm incubate_24h->read_absorbance end End read_absorbance->end

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-MET/p-AXL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent Western blot results for phosphorylated MET (p-MET) and phosphorylated AXL (p-AXL).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a very weak or no signal for p-MET/p-AXL. What are the possible causes and solutions?

A weak or absent signal is a common issue when detecting low-abundance phosphoproteins.[1][2] Several factors, from sample preparation to antibody incubation, could be the cause.

  • Problem: Protein Dephosphorylation: Phosphatases released during cell lysis can rapidly dephosphorylate your target proteins.[3]

    • Solution: Always prepare lysis buffer fresh with a cocktail of protease and phosphatase inhibitors.[4][5][6] Keep samples on ice or at 4°C at all times to minimize enzymatic activity.[3] After determining the protein concentration, immediately add SDS-PAGE loading buffer, which also helps to inhibit phosphatase activity.[3]

  • Problem: Low Abundance of Phosphorylated Protein: The fraction of phosphorylated p-MET or p-AXL may be very low compared to the total protein levels.[2][7][8]

    • Solution: You may need to increase the amount of protein loaded onto the gel; 20-40 µg of total protein from a cell lysate is a good starting point.[1][9] Consider enriching your sample for the phosphoprotein of interest using immunoprecipitation (IP) prior to Western blotting.[7] Using a highly sensitive chemiluminescent substrate can also enhance the detection of low-abundance proteins.[7]

  • Problem: Inefficient Protein Transfer: Larger proteins like MET and AXL may not transfer efficiently to the membrane.

    • Solution: Optimize your transfer conditions. For high-molecular-weight proteins, a wet transfer overnight at a lower voltage is often more efficient than a semi-dry transfer.[10] Ensure the PVDF membrane is properly pre-wetted in methanol before transfer. You can check for efficient transfer by staining the membrane with Ponceau S after transfer.[11]

  • Problem: Inadequate Antibody Concentration or Incubation: The primary antibody concentration may be too low, or the incubation time may be too short.

    • Solution: Consult the antibody datasheet for the recommended dilution and consider optimizing it for your specific experimental conditions. An overnight incubation with the primary antibody at 4°C is often recommended.[1][9][12]

Q2: My Western blot for p-MET/p-AXL has very high background. How can I reduce it?

High background can obscure your target protein bands and make data interpretation difficult.

  • Problem: Inappropriate Blocking Reagent: Using non-fat dry milk for blocking can lead to high background when detecting phosphoproteins. Milk contains casein, which is a phosphoprotein and can be recognized by anti-phospho antibodies.[4][7]

    • Solution: Use a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as your blocking buffer.[1][7]

  • Problem: Insufficient Washing: Inadequate washing can leave behind unbound primary and secondary antibodies, contributing to background noise.

    • Solution: Increase the number and duration of your wash steps after antibody incubations. Three washes of 5-10 minutes each with TBST is a standard recommendation.[1][9]

  • Problem: Antibody Concentration is Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.

    • Solution: Titrate your antibodies to determine the optimal concentration that gives a strong signal with minimal background.[13]

  • Problem: Contaminated Buffers: Bacterial growth in buffers can cause speckles and high background on the membrane.

    • Solution: Prepare fresh buffers and filter them if necessary.[13]

Q3: I'm seeing multiple bands or bands at the wrong molecular weight for p-MET/p-AXL. What does this mean?

Unexpected bands can arise from several factors, including protein modifications, degradation, or non-specific antibody binding.

  • Problem: Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights.

    • Solution: Ensure that protease inhibitors are included in your lysis buffer and that samples are always kept on ice.

  • Problem: Post-Translational Modifications: Glycosylation and other modifications can cause proteins to migrate at a higher molecular weight than predicted.

    • Solution: Consult literature or databases like PhosphoSitePlus to understand the expected post-translational modifications of your target protein.[8]

  • Problem: Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.

    • Solution: Ensure your primary antibody is specific for the phosphorylated form of your target. You can perform a peptide block to confirm specificity, where the antibody is pre-incubated with the phosphorylated peptide used for immunization.[14] Running appropriate negative controls, such as lysates from cells known not to express the target protein, can also help.

Q4: How should I normalize my p-MET/p-AXL signal for accurate quantification?

Accurate quantification requires normalization to account for variations in protein loading and transfer.

  • Solution 1: Normalize to Total Protein: After detecting the phosphorylated protein, you can strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of MET or AXL.[1][7] This allows you to determine the fraction of the protein that is phosphorylated. PVDF membranes are recommended for stripping and re-probing due to their durability.[7][15]

  • Solution 2: Normalize to a Loading Control: Alternatively, you can normalize to a housekeeping protein like GAPDH or β-actin.[1] However, be aware that the expression of these proteins can sometimes vary with experimental conditions.

  • Solution 3: Multiplex Fluorescent Western Blotting: This technique allows for the simultaneous detection of the phosphorylated protein and the total protein (or a loading control) on the same blot using different fluorescently labeled secondary antibodies.[7] This avoids the need for stripping and re-probing, which can lead to protein loss.[7]

Data Presentation

Table 1: Recommended Reagent Concentrations for p-MET/p-AXL Western Blotting

ReagentRecommended Concentration/DilutionSource
Protein Lysate20-40 µg per lane[1][9]
Primary Antibody (p-MET)1:1000 in 5% BSA/TBST[1]
Primary Antibody (p-AXL)1:1000 in 5% skim milk[10]
HRP-conjugated Secondary Antibody1:5000 in 5% BSA/TBST[1]
Phosphatase Inhibitor Cocktail1X or 2X working concentration[16]
Protease Inhibitor CocktailVaries by manufacturer[5]

Table 2: Lysis Buffer Components

ComponentPurposeCommon Concentration
Tris-HClBuffering agent50 mM, pH 7.4
NaClSalt concentration150 mM
EDTAChelating agent1 mM
Triton X-100 or NP-40Non-ionic detergent1%
Sodium DeoxycholateIonic detergent0.5%
SDSIonic detergent0.1%
Protease Inhibitor CocktailPrevents protein degradationVaries
Phosphatase Inhibitor CocktailPrevents dephosphorylationVaries

Experimental Protocols

Detailed Protocol for Western Blotting of p-MET/p-AXL

  • Sample Preparation (Cell Lysates):

    • Culture cells to the desired confluency and apply experimental treatments (e.g., stimulation with HGF for p-MET or Gas6 for p-AXL).[1][17][18]

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1][9]

    • Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the cells.[1][9][19]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][9]

    • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA protein assay.[1][9]

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1][9]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1][9]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane. Remember to pre-wet the PVDF membrane in methanol.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]

    • Incubate the membrane with the primary antibody against p-MET or p-AXL (diluted in 5% BSA/TBST as recommended by the datasheet) overnight at 4°C with gentle agitation.[1][9]

    • Wash the membrane three times for 10 minutes each with TBST.[1][9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[1][9]

    • Wash the membrane again three times for 10 minutes each with TBST.[1][9]

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.[1]

    • Capture the chemiluminescent signal using an imaging system.[1]

  • Stripping and Re-probing (Optional):

    • Wash the membrane in TBST after initial detection.

    • Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) for the recommended time and temperature.[20][21][22]

    • Wash the membrane extensively with TBST to remove all traces of the stripping buffer.[15][21]

    • Block the membrane again for 1 hour at room temperature.[15]

    • Proceed with incubation of the next primary antibody (e.g., for total MET, total AXL, or a loading control).

Visualizations

pMET_pAXL_Signaling cluster_downstream Downstream Signaling cluster_response Cellular Responses HGF HGF MET MET Receptor HGF->MET Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK crosstalk MET->crosstalk AXL->PI3K_AKT STAT JAK/STAT Pathway AXL->STAT NFkB NF-κB Pathway AXL->NFkB AXL->crosstalk Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration STAT->Proliferation STAT->Survival NFkB->Survival Invasion Invasion NFkB->Invasion

Caption: Simplified p-MET and p-AXL signaling pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Cell_Lysis Cell Lysis with Phosphatase Inhibitors Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Denaturation Sample Denaturation (Boiling with Laemmli Buffer) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Blocking Blocking (5% BSA in TBST) Primary_Ab Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1 hour at RT) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis and Normalization Detection->Analysis Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Transfer->Blocking

Caption: Experimental workflow for p-MET/p-AXL Western blotting.

Troubleshooting_Tree Start Inconsistent p-MET/p-AXL Western Blot Results Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Phosphatase Used Phosphatase Inhibitors? Weak_Signal->Check_Phosphatase Yes Wrong_Bands Incorrect Band Size? High_Background->Wrong_Bands No Check_Blocking Used BSA instead of Milk for Blocking? High_Background->Check_Blocking Yes Check_Degradation Used Protease Inhibitors? Wrong_Bands->Check_Degradation Yes Increase_Protein Increase Protein Load or Enrich Sample (IP) Check_Phosphatase->Increase_Protein Yes Optimize_Transfer Optimize Transfer (Wet Transfer, Overnight) Increase_Protein->Optimize_Transfer Optimize_Antibody Optimize Antibody Concentration/Incubation Optimize_Transfer->Optimize_Antibody Increase_Washes Increase Wash Steps (Number and Duration) Check_Blocking->Increase_Washes Yes Titrate_Antibody Titrate Antibody Concentrations Increase_Washes->Titrate_Antibody Check_PTMs Check for PTMs (e.g., Glycosylation) Check_Degradation->Check_PTMs Yes Confirm_Specificity Confirm Antibody Specificity (Peptide Block) Check_PTMs->Confirm_Specificity

Caption: Troubleshooting decision tree for p-MET/p-AXL Westerns.

References

Technical Support Center: Best Practices for In Vivo Dosing of NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "NPS-1034" is not publicly available. This guide provides best practices for the in vivo dosing of novel small molecule inhibitors, a likely classification for this compound. These recommendations should be adapted based on the specific physicochemical properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when planning an in vivo study with a new small molecule inhibitor like this compound?

A1: The most critical first step is to characterize the physicochemical properties of this compound, particularly its solubility. Many small molecule inhibitors are poorly soluble in aqueous solutions, which is a major hurdle for in vivo administration.[1] Understanding the solubility will dictate the formulation and vehicle selection process, which is fundamental to achieving reliable and reproducible experimental data.

Q2: How do I select an appropriate vehicle for administering this compound, especially if it has low water solubility?

A2: Selecting the right vehicle is a multi-step process that balances solubility with biological inertness.[2] The ideal vehicle should dissolve the drug at the required concentration, be stable, non-toxic, and have minimal impact on the animal's physiology.[2] Common options for compounds with low aqueous solubility include:

  • Aqueous solutions with co-solvents: Saline or buffered solutions containing agents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400), or ethanol to increase solubility.[2][3] It is crucial to keep the concentration of organic solvents low (e.g., <10% DMSO for parenteral routes) to avoid toxicity.[1]

  • Suspensions: For oral administration, the compound can be suspended in aqueous media containing suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC).[2][4]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility for parenteral administration.[1][2]

  • Lipid/Oil-based vehicles: For highly lipophilic compounds, oils like corn or sesame oil can be used for oral or subcutaneous administration.[2][3]

A pilot tolerability study administering the vehicle alone is highly recommended to screen for any adverse effects.[2]

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A3: A Maximum Tolerated Dose (MTD) study aims to determine the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[5] These studies are essential for defining a safe starting dose for your efficacy studies and are often conducted prior to pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[5][6] The MTD is typically determined through dose escalation studies where tolerance is assessed by clinical observations, body weight changes, and macroscopic observations at euthanization.[6]

Q4: We are not seeing the expected efficacy in vivo. What are the potential causes?

A4: A lack of efficacy can stem from several factors. One of the most common is poor bioavailability, meaning an insufficient amount of the compound is reaching the target tissue.[7][8] This could be due to poor absorption, rapid metabolism (e.g., extensive first-pass metabolism in the liver), or rapid excretion.[8] It is also important to consider if the dosing regimen (dose and frequency) is sufficient to maintain a therapeutic concentration at the target site. Pharmacokinetic (PK) studies are crucial for understanding the exposure of your compound in vivo.[9][10]

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events
  • Symptoms: Animals show signs of distress, significant weight loss (>15-20%), lethargy, or irritation at the injection site.[5]

  • Possible Causes:

    • The dose is above the MTD.

    • The vehicle itself is causing toxicity. High concentrations of co-solvents like DMSO can lead to local irritation or systemic toxicity.[1][3]

    • The compound has off-target effects leading to unexpected toxicity.[7]

    • The formulation is not stable, leading to precipitation and potential embolism if administered intravenously.

  • Solutions:

    • Action 1: Reduce the dose to determine if the toxicity is dose-dependent.[7]

    • Action 2: Conduct a vehicle-only control study to rule out vehicle-induced toxicity.[2]

    • Action 3: Reduce the concentration of organic co-solvents in the formulation.

    • Action 4: Re-evaluate the formulation for stability. Visually inspect for precipitation before each administration.

Issue 2: High Variability in Results Between Animals
  • Possible Causes:

    • Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.[7]

    • Biological Variability: Inherent biological differences between individual animals.[7]

    • Formulation Instability: The compound is not uniformly suspended or has precipitated out of solution, leading to inconsistent amounts being administered.

  • Solutions:

    • Action 1: Ensure precise and consistent dosing techniques. For oral gavage, ensure the proper placement of the feeding tube. For injections, use a consistent technique and location. Normalize the dose to the body weight of each animal.[7]

    • Action 2: Increase the number of animals per group to improve statistical power.[7]

    • Action 3: Ensure animals are age- and sex-matched.[7]

    • Action 4: Before each dose, ensure the formulation is homogenous by vortexing or sonicating if it is a suspension.

Data Presentation

Table 1: Example Vehicle Formulations for Poorly Soluble Compounds

Vehicle CompositionRoute of AdministrationSuitabilityPotential Issues
5% DMSO, 40% PEG 400, 55% SalineIV, IP, POGood for many poorly soluble compounds.Potential for hemolysis or irritation at high concentrations of DMSO/PEG.
10% DMSO, 90% Corn OilPO, SCSuitable for highly lipophilic compounds.Not suitable for IV administration. Can have slow and variable absorption.[2]
0.5% - 2% Methylcellulose (MC) in WaterPOGood for creating stable suspensions. Well-tolerated.[4]Not a solubilizing agent; compound is suspended, not dissolved.
20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterIV, IP, POExcellent for increasing aqueous solubility.Can be viscous at high concentrations. Potential for renal toxicity at very high doses.
10% Tween 80 in SalineIV, IP, POSurfactant that can aid in solubilization.Can cause hypersensitivity reactions in some animals.

Table 2: Key Pharmacokinetic (PK) Parameters to Evaluate

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time.
Half-life.The time it takes for the plasma concentration to decrease by half. Determines dosing frequency.
F (%) Bioavailability.The fraction of the administered dose that reaches systemic circulation. Crucial for oral dosing.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats) matching the strain, age, and sex for the planned efficacy studies.

  • Group Allocation: Assign animals to several dose groups (e.g., n=3-5 per group) and a vehicle control group. Doses should be escalated in successive groups (e.g., 10, 30, 100 mg/kg).

  • Compound Preparation: Prepare this compound in the selected vehicle at the required concentrations. Ensure the formulation is stable and homogenous.

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a short duration (e.g., 5-14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, more than a 15-20% reduction in body weight, or other significant clinical signs of toxicity.[5]

Protocol 2: Basic In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

Methodology:

  • Tumor Implantation: Implant tumor cells (e.g., subcutaneously) into immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Randomization: Once tumors reach the desired size, randomize animals into treatment groups (Vehicle control, this compound low dose, this compound high dose, positive control).

  • Dosing:

    • Begin dosing according to the pre-determined schedule (e.g., once daily via oral gavage). Doses should be based on the MTD study.

    • Monitor animal health and body weight throughout the study.

  • Efficacy Assessment: Continue to measure tumor volume until the study endpoint (e.g., tumors in the control group reach a pre-defined maximum size).

  • Data Analysis: Compare the tumor growth inhibition in the this compound treated groups to the vehicle control group.

Mandatory Visualizations

G cluster_0 Phase 1: Pre-Dosing Preparation cluster_1 Phase 2: Dose Finding cluster_2 Phase 3: Efficacy Study a Characterize Physicochemical Properties (Solubility) b Select Appropriate Vehicle a->b c Conduct Vehicle Tolerability Study b->c d Perform Maximum Tolerated Dose (MTD) Study c->d e Conduct Pilot Pharmacokinetic (PK) Study d->e f Randomize Animals into Treatment Groups e->f g Administer Compound and Monitor Health f->g h Measure Efficacy (e.g., Tumor Volume) g->h i Analyze and Interpret Data h->i

Caption: General experimental workflow for in vivo dosing studies.

G action action outcome outcome start Unexpected Toxicity Observed? is_dose_dependent Is toxicity dose-dependent? start->is_dose_dependent Yes no_action Continue Monitoring start->no_action No reduce_dose Reduce Dose / Re-evaluate MTD is_dose_dependent->reduce_dose Yes is_vehicle_toxic Vehicle-only group shows toxicity? is_dose_dependent->is_vehicle_toxic No change_vehicle Select Alternative Vehicle (e.g., lower co-solvent %) is_vehicle_toxic->change_vehicle Yes is_formulation_stable Formulation shows precipitation? is_vehicle_toxic->is_formulation_stable No improve_formulation Improve Formulation (e.g., add surfactant, sonicate) is_formulation_stable->improve_formulation Yes off_target_effects Consider Off-Target Effects is_formulation_stable->off_target_effects No

Caption: Troubleshooting decision tree for unexpected in vivo toxicity.

References

Technical Support Center: Overcoming Acquired Resistance to NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NPS-1034. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to acquired resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally available dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2] Its primary mechanism of action is the inhibition of phosphorylation of both MET and AXL, which in turn blocks their downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][3][4] These pathways are crucial for cell growth, proliferation, survival, and migration.

Q2: In which experimental contexts is this compound most commonly used?

This compound has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) that have developed acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[1][5] This resistance is often mediated by the activation of "bypass" signaling pathways driven by MET or AXL.[1][5] this compound, by inhibiting these pathways, can re-sensitize resistant cells to EGFR TKIs.[1] It has also shown activity in other cancer types, including renal cell carcinoma and gastric cancer.[2][3]

Q3: What are the known mechanisms of acquired resistance to EGFR TKIs that can be overcome by this compound?

Acquired resistance to EGFR TKIs in EGFR-mutant NSCLC can occur through several mechanisms. The most common are the acquisition of a secondary T790M mutation in EGFR and the activation of bypass signaling pathways. This compound is particularly effective in cases where resistance is driven by:

  • MET amplification: Increased MET receptor expression and activation can sustain downstream signaling despite EGFR blockade.[1][5]

  • AXL activation: Overexpression or activation of AXL can also provide an alternative signaling route for cell survival and proliferation.[1][5]

Q4: Have cell lines with acquired resistance to this compound been documented?

Currently, there is limited published research specifically detailing the development of cell lines with acquired resistance to this compound as a monotherapy. However, resistance to MET and AXL inhibitors, in general, is an area of active investigation.

Q5: What are the potential theoretical mechanisms of acquired resistance to this compound?

Based on known mechanisms of resistance to other targeted therapies, potential mechanisms of acquired resistance to this compound could include:

  • Gatekeeper mutations: Mutations in the MET or AXL kinase domains that prevent this compound from binding effectively.

  • Activation of alternative bypass pathways: Upregulation of other RTKs or signaling pathways that can compensate for MET and AXL inhibition. This could involve other members of the TAM family of receptors (e.g., TYRO3) or unrelated pathways.

  • Epigenetic modifications: Changes in gene expression patterns that lead to a drug-tolerant state.

  • Increased drug efflux: Upregulation of drug transporters that actively pump this compound out of the cell.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential issues during your experiments with this compound, including the investigation of suspected acquired resistance.

Problem 1: Reduced or loss of this compound efficacy in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Loss of Sensitivity: Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in your current cell line to that of the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates decreased sensitivity. 2. Analyze Key Signaling Pathways: Use Western blotting to assess the phosphorylation status of MET, AXL, and their downstream effectors (e.g., Akt, ERK) in the presence and absence of this compound. In resistant cells, you may observe persistent phosphorylation of these downstream targets despite treatment. 3. Investigate Bypass Pathways: Screen for the activation of other RTKs (e.g., EGFR, HER2, FGFR) that could be compensating for MET/AXL inhibition. A phospho-RTK array can be a useful tool for this.
Experimental Variability 1. Verify Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment. 2. Check Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. 3. Optimize Assay Conditions: Review your experimental protocols for consistency, particularly cell seeding density, drug concentration, and incubation times.
Problem 2: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Steps
Suboptimal Assay Conditions 1. Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are seeded at an optimal density. Over- or under-confluent cells can lead to variable results. 2. Incubation Time: Optimize the incubation time with this compound. A 72-hour incubation is common for cell viability assays.[2] 3. Reagent Handling: Ensure proper mixing of reagents and avoid introducing bubbles into the wells of your microplate.
Drug-Cell Interaction 1. Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can sometimes interfere with the activity of targeted inhibitors. Consider performing experiments in low-serum conditions (e.g., 1% FBS).[2]

Data Summary

Table 1: In Vitro Efficacy of this compound in EGFR TKI-Resistant NSCLC Cell Lines
Cell LineResistance MechanismTreatment% Cell Viability (Compared to Control)Citation
HCC827/GRMET AmplificationGefitinib (1 µM)~100%[1]
This compound (1 µM)~90%[1]
Gefitinib (1 µM) + this compound (1 µM)~40%[1]
HCC827/ERAXL ActivationErlotinib (1 µM)~100%[1]
This compound (1 µM)~90%[1]
Erlotinib (1 µM) + this compound (1 µM)~50%[1]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model of EGFR TKI-Resistant NSCLC (HCC827/GR)
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionCitation
Vehicle Control~1200-[1]
Gefitinib~1100~8%[1]
This compound~900~25%[1]
Gefitinib + this compound~300~75%[1]

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cell Line

This protocol is a general guideline for developing a drug-resistant cell line and may require optimization for your specific cell line.

  • Determine the Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor Cell Viability: Observe the cells daily. A significant portion of the cells will likely die.

  • Recovery Phase: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Expansion: Allow the cells to expand in the drug-free medium.

  • Stepwise Dose Escalation: Once the cells are growing robustly, re-introduce this compound at a slightly higher concentration (e.g., 1.5-2 times the previous concentration).

  • Repeat Cycles: Repeat steps 3-6, gradually increasing the concentration of this compound over several months.

  • Characterization of Resistant Population: Periodically, perform cell viability assays to assess the IC50 of the cell population. A stable, significant increase in the IC50 indicates the development of a resistant cell line.

  • Clonal Selection (Optional): To obtain a more homogenous resistant population, you can perform single-cell cloning of the resistant pool.

Protocol 2: Western Blot Analysis of MET and AXL Phosphorylation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-AXL, total AXL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MET_AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K AXL->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits

Caption: this compound inhibits MET and AXL signaling pathways.

Experimental_Workflow_Resistance cluster_characterization Characterization cluster_investigation Investigation of Overcoming Resistance start Sensitive Parental Cell Line step1 Chronic Exposure to Increasing Doses of this compound start->step1 step2 Establishment of This compound Resistant Cell Line step1->step2 step3 Characterization of Resistant Phenotype step2->step3 step4 Hypothesis-Driven Investigation step3->step4 phenotype1 IC50 Shift (Cell Viability Assay) phenotype2 Signaling Pathway Analysis (Western Blot) phenotype3 Bypass Pathway Screen (RTK Array) investigation1 Combination Therapy (e.g., with other TKIs) investigation2 Targeting Downstream Effectors

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Troubleshooting_Logic start Reduced this compound Efficacy Observed q1 Is the IC50 value significantly increased? start->q1 a1_yes Suspect Acquired Resistance q1->a1_yes Yes a1_no Investigate Experimental Variability q1->a1_no No q2 Is downstream signaling (p-Akt, p-ERK) still active with this compound treatment? a1_yes->q2 a2_yes Investigate Bypass Pathways q2->a2_yes Yes a2_no Consider other resistance mechanisms (e.g., drug efflux) q2->a2_no No

Caption: Logic diagram for troubleshooting reduced this compound efficacy.

References

Technical Support Center: NPS-1034 Toxicity Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research purposes only and is compiled from publicly available scientific literature. Specific, quantitative preclinical toxicology data for NPS-1034, such as LD50 or NOAEL values from GLP-compliant studies, are not available in the public domain. The information provided here is based on efficacy studies and should not be considered a comprehensive safety assessment. Researchers are strongly advised to conduct their own thorough, dose-finding, and toxicology studies tailored to their specific animal models and experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the general tolerability of this compound in animal models based on published studies? A1: In preclinical studies evaluating the antitumor efficacy of this compound, the compound has been described as generally well-tolerated. For instance, in a study using a human gastric carcinoma xenograft model, mice treated with this compound showed virtually no weight loss, which is a common indicator of good tolerability[1].

Q2: Are there any specific adverse effects or target organs of toxicity identified for this compound? A2: The currently available scientific literature does not specify any target organs of toxicity or a detailed profile of adverse effects for this compound. Identifying such details would require formal toxicology studies, the results of which have not been publicly disclosed.

Q3: What were the dosing regimens used in animal efficacy studies where this compound was reported to be well-tolerated? A3: In a lung metastatic animal model of renal cell carcinoma, this compound was administered orally on a daily basis for five weeks at doses of 10 mg/kg and 30 mg/kg[2]. These studies were designed to assess therapeutic efficacy, and significant toxicity was not reported at these doses.

Q4: What is the known mechanism of action of this compound that could inform potential toxicity assessment? A4: this compound is a dual inhibitor of the AXL and MET receptor tyrosine kinases[1]. These kinases are involved in various cellular processes, including cell survival, proliferation, and migration[3]. Inhibition of these pathways is the basis of its antitumor effect. Off-target effects or potent on-target inhibition in normal tissues expressing AXL or MET could theoretically contribute to toxicity.

Q5: Are there any known formulation or solubility issues with this compound for in vivo studies? A5: Yes, this compound is reported to be practically insoluble in aqueous media at various pH levels and in most organic solvents[2]. To overcome this for a Good Laboratory Practice (GLP) toxicity study, a lipid-based formulation was developed. Researchers should consider the formulation carefully to ensure adequate bioavailability and avoid administration-related complications[2].

Troubleshooting Guide for In Vivo Studies

This guide addresses general issues that may be encountered during in vivo experiments with this compound and similar kinase inhibitors.

Observed Issue Potential Cause(s) Troubleshooting Suggestions
Significant Body Weight Loss (>15%) or Poor Clinical Signs (e.g., hunched posture, lethargy) 1. The administered dose is above the maximum tolerated dose (MTD). 2. Systemic toxicity due to on-target or off-target effects. 3. Adverse reaction to the vehicle formulation.1. Conduct a dose-range finding study to establish the MTD in your specific model. 2. Reduce the dose and/or the frequency of administration. 3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity. 4. Ensure consistent and accurate dosing technique.
Lack of Efficacy (No Tumor Inhibition) 1. The dose is too low to achieve therapeutic concentrations. 2. Poor bioavailability due to suboptimal formulation. 3. The tumor model is not dependent on MET or AXL signaling.1. If tolerated, perform dose escalation studies. 2. Confirm the activity of your compound batch with an in vitro assay. 3. Analyze tumor tissue post-treatment to confirm target engagement (e.g., reduction in phosphorylated MET/AXL). 4. Characterize the molecular drivers of your xenograft model.
Compound Precipitation in Formulation or at Injection Site 1. This compound has very low aqueous solubility[2]. 2. The formulation is not stable or improperly prepared.1. Utilize a validated lipid-based formulation or other appropriate solubilizing agents (e.g., PEG 400, oleic acid)[2]. 2. Prepare the dosing solution fresh daily. 3. Ensure the compound is fully dissolved before administration, using gentle warming or sonication if the formulation allows.
Inconsistent Tumor Growth Inhibition Within a Treatment Group 1. Inaccurate or inconsistent oral gavage administration. 2. Variability in drug absorption among animals. 3. Heterogeneity of the tumor model.1. Ensure all personnel are properly trained in oral gavage techniques. 2. Prepare a homogenous and stable drug formulation. 3. Increase the number of animals per group to improve statistical power.

Experimental Protocols

While a specific GLP-compliant toxicology protocol for this compound is not publicly available, the following outlines a general methodology for an in vivo efficacy and tolerability study based on published research.

Objective: To evaluate the anti-tumor efficacy and general tolerability of this compound in a xenograft mouse model.

Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice), female, 6-8 weeks old.

Cell Line: A cancer cell line with known MET or AXL activation (e.g., HCC827/GR for MET-driven resistance, or Renca-luc for a metastatic model)[3][4].

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).

  • Formulation Preparation: Prepare this compound in an appropriate vehicle (e.g., a lipid-based formulation) daily before administration.

  • Drug Administration: Administer the assigned treatment orally (e.g., via gavage) once daily for a predetermined period (e.g., 21-35 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as an indicator of general health.

    • Perform daily clinical observations for any signs of distress or toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.

  • Analysis:

    • Excise tumors and record their weight.

    • Collect tumor and organ tissues for pharmacodynamic (e.g., Western blot for p-MET/p-AXL) and histopathological analysis.

Visualizations

This compound Signaling Pathway Inhibition

NPS1034_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_inhibitor This compound Mechanism of Action cluster_downstream Downstream Signaling Cascades cluster_response Cellular Outcomes MET MET Receptor PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Angiogenesis Angiogenesis MET->Angiogenesis AXL AXL Receptor AXL->PI3K_AKT NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis PI3K_AKT->Metastasis Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits MET and AXL phosphorylation, blocking key downstream pathways.

General Workflow for In Vivo Tolerability Assessment

InVivo_Toxicity_Workflow General Workflow for In Vivo Tolerability Study cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Select Animal Model (e.g., healthy rodents, two species) B Perform Dose-Range Finding to select doses A->B C Randomize animals into groups (Vehicle, Dose 1, Dose 2, Dose 3) B->C D Administer this compound or Vehicle for a defined period (e.g., 14 or 28 days) C->D E Daily clinical observations for signs of toxicity D->E F Weekly body weight and food consumption measurements D->F G Collect blood for hematology and clinical chemistry E->G At Endpoint F->G At Endpoint H Perform necropsy and weigh major organs G->H I Collect tissues for histopathological examination H->I

Caption: A logical workflow for a non-GLP tolerability assessment in an animal model.

References

Technical Support Center: Validating the Activity of NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NPS-1034, a dual inhibitor of MET and AXL kinases. This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of robust control experiments to validate the on-target activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally bioavailable small molecule inhibitor. Its primary targets are the receptor tyrosine kinases (RTKs) MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively.[1][2] It has also been demonstrated to inhibit ROS1 kinase activity.[3][4] More recently, TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) has been identified as an additional target of this compound.[5][6][7]

Q2: What is the mechanism of action of this compound?

This compound exerts its effects by inhibiting the autophosphorylation of its target kinases, thereby blocking downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion.[5][7][8] Key downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways for MET and AXL, and the IκBα/NFκB pathway for TNFRSF1A.[5][7] Inhibition of these pathways ultimately leads to the induction of apoptosis and a reduction in tumor growth.[1][5][8]

Q3: What are essential positive and negative controls for validating this compound activity?

To ensure the specificity of this compound's effects, it is crucial to include appropriate positive and negative controls in your experiments.

  • Positive Controls: These are compounds known to inhibit the target of interest.

    • For MET inhibition: Crizotinib or Capmatinib can be used.[9][10][11]

    • For AXL inhibition: R428 (Bemcentinib) is a selective AXL inhibitor.[4][12]

    • For TNFRSF1A signaling: While specific small molecule inhibitors are less common, using a neutralizing antibody against TNF-α can serve as a positive control for inhibiting the pathway.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should always be included as a negative control at the same final concentration.

    • Structurally Similar Inactive Compound: An ideal but often unavailable control is a structurally similar analog of this compound that is known to be inactive against the target kinases. If such a compound is not available, using a well-characterized kinase inhibitor with a different target profile can help assess off-target effects.

    • Cell Lines with Low/No Target Expression: Utilizing cell lines that do not express or have very low levels of MET, AXL, or TNFRSF1A can help confirm that the observed effects of this compound are target-dependent.

Troubleshooting Guides

Western Blot for Phosphorylated Proteins

Problem: Weak or no signal for phosphorylated MET, AXL, or downstream targets (e.g., p-Akt, p-ERK).

Potential CauseRecommended Solution
Phosphatase activity during sample preparation. Always work on ice and use ice-cold buffers. Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer immediately before use.[1][13]
Low abundance of phosphorylated protein. Stimulate the signaling pathway before cell lysis. For MET, you can treat cells with its ligand, Hepatocyte Growth Factor (HGF). For AXL, its ligand is Gas6. For TNFRSF1A, TNF-α can be used. Ensure you have a positive control lane with stimulated, untreated cells.
Incorrect antibody or antibody dilution. Use an antibody specifically validated for Western blotting and the detection of the phosphorylated form of your protein of interest. Perform a titration experiment to determine the optimal antibody concentration.
Blocking buffer interference. For phospho-antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[13]
Insufficient protein loading. For detecting low-abundance phospho-proteins, you may need to load a higher amount of total protein (50-100 µg per lane).

Problem: High background on the Western blot.

Potential CauseRecommended Solution
Inadequate blocking. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved.
Antibody concentration is too high. Reduce the concentration of the primary or secondary antibody.
Insufficient washing. Increase the number and duration of washes with TBST between antibody incubations.
Membrane dried out. Ensure the membrane remains wet throughout the entire process.
MTT Cell Viability Assay

Problem: Inconsistent or unexpected results with this compound treatment.

Potential CauseRecommended Solution
Compound precipitation. Visually inspect the wells after adding this compound to ensure it is fully dissolved in the media. If precipitation occurs, consider using a lower concentration or a different solvent system.
Interference of this compound with MTT reduction. To test for direct chemical interference, add this compound to wells containing media and the MTT reagent but no cells. If the color changes, it indicates a direct reaction, and an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) should be considered.[14]
Sub-optimal cell seeding density. Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring that the cells are in the exponential growth phase during the treatment period.[15]
Edge effects in the 96-well plate. Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[15]
Contamination. Regularly check for microbial contamination in your cell cultures, as this can affect the metabolic activity and lead to erroneous results.

Experimental Protocols

Protocol 1: Western Blot Analysis of MET and AXL Phosphorylation
  • Cell Seeding and Treatment:

    • Seed cells (e.g., MKN45 for MET, HCC827/ER for AXL) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • For a positive control for pathway activation, stimulate cells with HGF (50 ng/mL for MET) or Gas6 (400 ng/mL for AXL) for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MET, total MET, p-AXL, total AXL, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh media. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of this compound on Target Kinases

Target KinaseIC50 (nM)Reference
MET48[1][2]
AXL10.3[1][2]
ROS1Not explicitly quantified in the provided results.[3][4]
TNFRSF1ANot explicitly quantified in the provided results.[5][6][7]

Table 2: Example IC50 Values of this compound in Different Cell Lines

Cell LinePrimary Target(s)IC50 (µM)Reference
MKN45MET amplified0.1127[1][2]
SNU638MET amplified0.1903[2]
HCC827/GRMET activatedSynergistic with gefitinib[3]
HCC827/ERAXL activatedSynergistic with erlotinib[3]
A498 (RCC)MET, AXL~20-80 (from figures)[7]
786-0 (RCC)MET, AXL~20-80 (from figures)[7]
Caki-1 (RCC)MET, AXL~20-80 (from figures)[7]

Visualizations

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K ERK ERK MET->ERK AXL AXL AXL->PI3K AXL->ERK TNFRSF1A TNFRSF1A IkBa IκBα TNFRSF1A->IkBa inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation NFkB NF-κB IkBa->NFkB inhibits NFkB->Proliferation NFkB->Apoptosis inhibits NPS1034 This compound NPS1034->MET inhibits NPS1034->AXL inhibits NPS1034->TNFRSF1A inhibits

Caption: this compound signaling pathway inhibition.

Western_Blot_Workflow start Seed and Treat Cells with this compound lysis Cell Lysis with Phosphatase Inhibitors start->lysis quantify Protein Quantification (BCA Assay) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking with 5% BSA transfer->block primary_ab Primary Antibody Incubation (e.g., p-MET, p-AXL) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect end Data Analysis detect->end MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound (72 hours) start->treat add_mtt Add MTT Reagent (4 hours) treat->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

References

Validation & Comparative

A Comparative Guide to NPS-1034 and Crizotinib in NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-supported comparison of NPS-1034 and crizotinib, two tyrosine kinase inhibitors (TKIs) with significant applications in non-small cell lung cancer (NSCLC) research. We will delve into their mechanisms of action, comparative efficacy in various NSCLC models, and the experimental protocols used to generate the supporting data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Crizotinib

This compound is a novel dual inhibitor of MET and AXL receptor tyrosine kinases.[1][2] Its development is primarily focused on overcoming acquired resistance to epidermal growth factor receptor (EGFR) TKIs in NSCLC, a common clinical challenge driven by the activation of bypass signaling pathways like MET or AXL.[3][4]

Crizotinib is a well-established multi-targeted TKI that inhibits anaplastic lymphoma kinase (ALK), ROS1, and MET.[5][6][7] It was the first-in-class ALK inhibitor approved for treating ALK-positive NSCLC and is also effective in patients with ROS1-rearranged NSCLC.[5][8]

Mechanism of Action and Signaling Pathways

Both inhibitors function by blocking the phosphorylation and subsequent activation of their target kinases, thereby disrupting downstream signaling cascades crucial for cancer cell proliferation and survival.

  • This compound primarily targets MET and AXL.[9] Activation of these kinases in EGFR-mutant NSCLC can lead to resistance by providing an alternative survival signal, often through the PI3K/Akt and MAPK pathways.[9][10] this compound's dual inhibition aims to cut off these escape routes.[9]

  • Crizotinib 's efficacy in specific NSCLC subtypes is due to its potent inhibition of the oncogenic fusion proteins EML4-ALK and those resulting from ROS1 rearrangements.[6][11] By blocking ALK and ROS1, crizotinib inhibits downstream signaling pathways that drive tumor growth.[5][6] It also targets the MET kinase.[7]

TKI_Signaling_Pathways cluster_NPS1034 This compound Inhibition cluster_Crizotinib Crizotinib Inhibition cluster_Downstream Downstream Signaling NPS1034 This compound MET MET NPS1034->MET Inhibits AXL AXL NPS1034->AXL Inhibits ROS1_NPS ROS1 NPS1034->ROS1_NPS Inhibits PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt MAPK MAPK Pathway MET->MAPK AXL->PI3K_Akt AXL->MAPK ROS1_NPS->PI3K_Akt ROS1_NPS->MAPK Crizotinib Crizotinib ALK ALK Crizotinib->ALK Inhibits ROS1_Crizo ROS1 Crizotinib->ROS1_Crizo Inhibits MET_Crizo MET Crizotinib->MET_Crizo Inhibits ALK->PI3K_Akt ALK->MAPK ROS1_Crizo->PI3K_Akt ROS1_Crizo->MAPK MET_Crizo->PI3K_Akt MET_Crizo->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of key tyrosine kinases by this compound and crizotinib blocks downstream signaling.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activities and cellular effects of this compound and crizotinib from preclinical NSCLC studies.

Table 1: Biochemical Kinase Inhibition Assay (IC50)
CompoundTarget KinaseIC50 (nM)Reference(s)
This compound AXL10.3[1][12]
MET48[1][12]
Crizotinib ALKNot specified[5][6]
ROS1Not specified[5][6]
METNot specified[5][6]

Note: Specific IC50 values for crizotinib against ALK, ROS1, and MET from a single comparative source were not available in the provided search results, but it is established as a potent inhibitor of these kinases.[5][6]

Table 2: Cellular Activity in NSCLC Cell Lines
Cell LineGenetic BackgroundTreatmentEffectReference(s)
HCC827/GREGFR-mutant, Gefitinib-Resistant, MET-amplifiedGefitinib + this compoundSynergistically inhibited cell proliferation and induced cell death.[3][4]
HCC827/EREGFR-mutant, Erlotinib-Resistant, AXL-activatedErlotinib + this compoundSynergistically inhibited cell proliferation.[1][3][4]
H820EGFR T790M, MET-amplified, AXL-activatedEGFR-TKI + this compoundEnhanced cell death; AXL inhibition was key to overcoming resistance.[3][13]
HCC78ROS1-rearrangedThis compoundInhibited cell proliferation, similar to crizotinib.[3][13]
HCC78ROS1-rearrangedCrizotinibInhibited cell proliferation.[3][13]
HCC78ROS1-rearrangedThis compound vs. CrizotinibThis compound showed more potent inhibition of ROS1 activity than crizotinib.[3][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and crizotinib.

Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on a specific kinase.

Kinase_Assay_Workflow start Start step1 Incubate recombinant kinase (e.g., AXL, MET) with substrate and ATP start->step1 step2 Add test compound (this compound or Crizotinib) at varying concentrations step1->step2 step3 Allow phosphorylation reaction to proceed step2->step3 step4 Quantify substrate phosphorylation (e.g., using radioactivity or antibodies) step3->step4 step5 Calculate IC50 value: Concentration for 50% inhibition step4->step5 end End step5->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay

These assays measure the effect of the drugs on the proliferation and survival of cancer cell lines.

  • Procedure: NSCLC cells (e.g., HCC827/GR, HCC78) are seeded in 96-well plates.[3]

  • The cells are then treated with various concentrations of this compound, crizotinib, or a combination of drugs for a specified period (e.g., 72 hours).[3]

  • Cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

  • The results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI50).

Western Blotting

This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the drug's effect on signaling pathways.

  • Procedure: NSCLC cells are treated with the inhibitors for a defined time.

  • Cells are lysed to extract total protein.

  • Proteins are separated by size via gel electrophoresis and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific to target proteins (e.g., phospho-MET, phospho-AXL, phospho-Akt) and then with secondary antibodies.

  • Protein bands are visualized and quantified to determine the effect of the drug on protein expression and activation.[3]

In Vivo Xenograft Model

This animal model evaluates the antitumor efficacy of the drugs in a living organism.

Xenograft_Model_Workflow start Start step1 Inject human NSCLC cells (e.g., HCC827/GR) subcutaneously into immunocompromised mice start->step1 step2 Allow tumors to grow to a palpable size step1->step2 step3 Randomize mice into treatment groups (Vehicle, This compound, etc.) step2->step3 step4 Administer treatment orally (e.g., 30 mg/kg this compound daily) step3->step4 step5 Measure tumor volume periodically over several weeks step4->step5 step6 Analyze tumor growth inhibition and assess tolerability (e.g., body weight) step5->step6 end End step6->end

Caption: Experimental workflow for an in vivo NSCLC xenograft study.

Summary of Comparative Efficacy

The logical comparison between this compound and crizotinib depends heavily on the specific genetic context of the NSCLC model.

Logical_Comparison start NSCLC Model context1 EGFR-TKI Resistant (MET or AXL driven) start->context1 If context2 ROS1-Rearranged start->context2 If context3 ALK-Rearranged start->context3 If drug1 This compound (Often in combo w/ EGFR-TKI) is more effective context1->drug1 drug2 This compound & Crizotinib both show efficacy. This compound may be more potent at inhibiting ROS1 kinase. context2->drug2 drug3 Crizotinib is the established standard of care. context3->drug3

Caption: Logical selection of inhibitor based on NSCLC genetic context.

  • In EGFR-TKI Resistant Models: this compound demonstrates significant utility, particularly when combined with gefitinib or erlotinib.[3][4] It effectively overcomes resistance driven by MET amplification or AXL activation, scenarios where crizotinib's primary strengths in ALK/ROS1 inhibition are not relevant.[3][4]

  • In ROS1-Rearranged Models: Both drugs are effective at inhibiting cell proliferation.[3][13] However, direct comparative data suggests that this compound inhibits the ROS1 kinase itself more potently than crizotinib, which could be a significant advantage.[3][13]

  • In ALK-Rearranged Models: Crizotinib is the proven therapeutic agent.[5][14] this compound is not designed to target ALK, making crizotinib the clear choice in this context.

Conclusion

This compound and crizotinib are potent tyrosine kinase inhibitors with distinct but partially overlapping target profiles, leading to different applications in NSCLC models.

  • This compound is a promising agent for treating EGFR-mutant NSCLC that has developed resistance via MET or AXL activation. Its potent activity against ROS1 also suggests potential applications in that NSCLC subtype.

  • Crizotinib remains a cornerstone therapy for ALK-positive and a key therapeutic for ROS1-positive NSCLC.

The choice between these two inhibitors is dictated by the underlying molecular drivers of the specific NSCLC model being studied. Future research may explore combination strategies or sequencing of these agents to overcome complex resistance mechanisms in NSCLC.

References

A Head-to-Head Comparison of MET Inhibitors: NPS-1034 versus PHA-665752

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical driver of tumorigenesis and metastasis in various cancers. Its dysregulation, through amplification, mutation, or overexpression, is a key therapeutic target. This guide provides a detailed, data-driven comparison of two prominent MET inhibitors: NPS-1034, a dual MET/AXL inhibitor, and PHA-665752, a selective MET inhibitor.

At a Glance: Key Differences

FeatureThis compoundPHA-665752
Primary Target(s) MET, AXLMET
Mechanism of Action Dual inhibitor of MET and AXL tyrosine kinasesSelective, ATP-competitive inhibitor of MET tyrosine kinase
Key Advantage Potential to overcome resistance mediated by AXL activationHigh selectivity for MET

Biochemical and Cellular Potency

Direct comparison of inhibitory concentrations is crucial for evaluating the potency and specificity of kinase inhibitors. The following tables summarize the available data for this compound and PHA-665752. Note: Data is compiled from various sources and may not be from head-to-head comparative studies under identical experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50/Ki)

TargetThis compound (IC50, nM)PHA-665752 (IC50/Ki, nM)
MET 48[1]9 (IC50)[2], 4 (Ki)[2]
AXL 10.3[1]Not reported
Ron Not reported68 (IC50)[3]
Flk-1 (VEGFR2) Not reported200 (IC50)[3]

Table 2: Cellular Activity

Cell LineAssayThis compound (IC50, nM)PHA-665752 (IC50, nM)
MKN45 (gastric)Viability112.7[1]Not directly comparable
SNU638 (gastric)Viability190.3[1]Not directly comparable
VariousHGF-stimulated c-Met autophosphorylation<10 - <50[1]25-50[3]
VariousHGF-dependent cell proliferationNot directly comparable18-42[3]
VariousHGF-dependent cell motilityNot directly comparable40-50[3]

Mechanism of Action and Downstream Signaling

Both this compound and PHA-665752 inhibit MET signaling, but their effects on downstream pathways can differ due to this compound's dual targeting of AXL.

This compound inhibits the phosphorylation of both MET and AXL. This leads to the downregulation of key downstream signaling pathways, including the PI3K/AKT and NF-κB pathways.[4]

PHA-665752 acts as an ATP-competitive inhibitor, binding to the active site of the c-Met kinase.[2] This selectively blocks MET autophosphorylation and subsequent activation of downstream effectors such as Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[2]

MET_Signaling_Inhibition cluster_ligand Ligand cluster_receptor Receptor cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF MET MET HGF->MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT STAT Pathway MET->STAT AXL AXL AXL->PI3K_AKT NFkB NF-κB Pathway AXL->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL PHA665752 PHA-665752 PHA665752->MET Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Metastasis STAT->Proliferation NFkB->Survival

Caption: Simplified signaling pathways of MET and AXL and points of inhibition by this compound and PHA-665752.

In Vivo Efficacy: A Xenograft Model Comparison

A study by Lee et al. (2014) compared the in vivo efficacy of this compound and PHA-665752 in combination with the EGFR inhibitor gefitinib in a xenograft model of non-small cell lung cancer (NSCLC) with acquired resistance to EGFR-TKIs mediated by MET amplification (HCC827/GR).

Table 3: In Vivo Antitumor Activity in HCC827/GR Xenograft Model

Treatment GroupMean Tumor Volume ReductionProliferation Index (Ki-67+)Apoptotic Index (TUNEL+)
Gefitinib + this compound Significant inhibitionSignificant decreaseSignificant increase
Gefitinib + PHA-665752 Significant inhibitionSignificant decreaseSignificant increase

While both combinations effectively inhibited tumor growth, the study noted that the combination of gefitinib with this compound induced a greater level of apoptosis compared to the combination with PHA-665752.[5] This suggests that the dual inhibition of MET and AXL by this compound may offer a therapeutic advantage in certain contexts.

Experimental Protocols

In Vitro Kinase Assay (PHA-665752)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

  • Enzyme and Substrate Preparation : A recombinant c-Met kinase domain (e.g., GST-fusion protein) is used as the enzyme source. A generic kinase peptide substrate or poly-Glu-Tyr is used for phosphorylation.[3]

  • Reaction Mixture : The reaction is carried out in a buffer containing ATP and a divalent cation (e.g., MgCl2 or MnCl2).[3]

  • Inhibitor Addition : The assay is performed with varying concentrations of PHA-665752.

  • Detection : The level of substrate phosphorylation is measured, often using a radioactive ATP isotope (γ-32P-ATP) followed by scintillation counting or through non-radioactive methods like ELISA with phospho-specific antibodies.

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Recombinant MET Kinase Incubation Incubate Enzyme, Substrate, Inhibitor, ATP, and Buffer Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation Inhibitor PHA-665752 (serial dilutions) Inhibitor->Incubation Measure Measure Substrate Phosphorylation Incubation->Measure Calculate Calculate IC50 Measure->Calculate

Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.

Cell Viability (MTT) Assay (this compound)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Seeding : Cancer cells (e.g., 0.5 x 104 cells/well) are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment : Cells are treated with varying concentrations of this compound in a low-serum medium (e.g., 1% FBS) for a specified duration (e.g., 72 hours).[6]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization : A detergent reagent is added to dissolve the formazan crystals.[7]

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The IC50 value for cell viability is then calculated.

Western Blotting for Phospho-MET

This technique is used to detect the phosphorylation status of MET, indicating its activation state.

  • Cell Lysis : Cells treated with or without the inhibitor are lysed to extract proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with a primary antibody specific for phosphorylated MET (p-MET) and a loading control (e.g., total MET or a housekeeping protein like actin).

  • Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-p-MET) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Conclusion

Both this compound and PHA-665752 are potent inhibitors of the MET signaling pathway. The choice between these two inhibitors will likely depend on the specific research question and the biological context.

  • PHA-665752 offers high selectivity for MET, making it an excellent tool for studying the specific roles of MET-driven signaling.

  • This compound , with its dual MET and AXL inhibitory activity, presents a promising approach for overcoming certain mechanisms of acquired resistance to targeted therapies, particularly those involving the activation of the AXL bypass pathway.[1]

Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their biochemical and cellular potencies. Researchers should carefully consider the target profile of each inhibitor when designing experiments and interpreting results.

References

A Comparative Analysis of NPS-1034 and Other MET/AXL Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of NPS-1034, a dual MET and AXL inhibitor, against other prominent inhibitors targeting these critical oncogenic pathways. The following sections detail in vitro and in vivo experimental data, present comprehensive methodologies for key assays, and visualize relevant biological pathways and experimental workflows.

Introduction to MET and AXL Inhibition in Cancer Therapy

The MET (Mesenchymal-Epithelial Transition factor) and AXL (Anexelekto) receptor tyrosine kinases are crucial regulators of cell growth, survival, migration, and invasion. Aberrant activation of MET and AXL signaling has been implicated in the development and progression of numerous cancers, as well as in the emergence of resistance to targeted therapies. Consequently, the development of small molecule inhibitors targeting MET and AXL has become a significant focus in oncology drug discovery. This compound is a novel dual inhibitor of both MET and AXL, demonstrating potential in overcoming resistance to existing cancer treatments. This guide offers a comparative overview of its performance against other notable MET and/or AXL inhibitors.

In Vitro Efficacy: A Head-to-Head Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other MET and/or AXL inhibitors against their respective target kinases.

InhibitorMET IC50 (nM)AXL IC50 (nM)Other Key Targets (IC50 in nM)
This compound 48 [1][2]10.3 [1][2]-
Cabozantinib1.3[3][4]7[3][4]VEGFR2 (0.035), RET (4), KIT (4.6), FLT3 (11.3), Tie2 (14.3)[3][4]
MerestinibKi = 22MST1R (11), FLT3 (7), MERTK (10), DDR1/2 (0.1/7)[5][6][7]
SitravatinibPotent InhibitionPotent InhibitionTAM family, VEGFR family, PDGFR family, KIT, FLT3, RET, DDR2
Capmatinib0.13 (biochemical)[8]-Highly selective for MET[8]
Tepotinib4[9]>200-fold selective for MET over AXL[9]Highly selective for MET[9]
SavolitinibLow nanomolar range-Highly selective for MET

Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Selected MET/AXL Inhibitors. Lower IC50 values indicate greater potency. Ki denotes the inhibition constant.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models. This section provides a summary of the in vivo efficacy of this compound and its counterparts.

InhibitorAnimal ModelCell LineDosing RegimenTumor Growth Inhibition
This compound SCID MiceHCC827/GR (NSCLC)Not specifiedSubstantial growth inhibition in combination with gefitinib[10]
This compound PC-9 CDXPC-9 (NSCLC)50 mg/kg (with osimertinib)Tumor regression observed[11]
CabozantinibRAG2−/−γC−/− micepRCC PDXNot specifiedStriking regression of primary tumors and inhibition of lung metastases[5]
MerestinibAthymic nude miceKM12 (Colorectal)24 mg/kg once dailyProfound tumor growth inhibition[12]
TepotinibNude miceMKN45 (Gastric)10 mg/kg dailySignificantly inhibited tumor volume[13]
SavolitinibMiceMKN45 (Gastric)Not specifiedSignificantly inhibited tumor growth[14]

Table 2: Summary of In Vivo Efficacy of MET/AXL Inhibitors in Xenograft Models. CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

MET_AXL_Signaling_Pathway Ligand Ligand (HGF/Gas6) MET_AXL MET/AXL Receptor Tyrosine Kinase Ligand->MET_AXL Activation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) MET_AXL->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation NPS1034 This compound (and other inhibitors) NPS1034->MET_AXL Inhibition

Figure 1: Simplified MET/AXL Signaling Pathway and Point of Inhibition.

Experimental_Workflow_In_Vitro Start Start: Cancer Cell Lines Treatment Treat with Inhibitor (e.g., this compound) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western Western Blot (Protein Phosphorylation) Treatment->Western IC50 Determine IC50 MTT->IC50 Phospho Analyze Phospho-MET/AXL Western->Phospho

Figure 2: General Workflow for In Vitro Efficacy Testing.

Experimental_Workflow_In_Vivo Start Start: Immunocompromised Mice Implantation Implant Human Tumor Cells (Xenograft) Start->Implantation TumorGrowth Allow Tumor Growth Implantation->TumorGrowth Treatment Administer Inhibitor (e.g., this compound) or Vehicle TumorGrowth->Treatment Measurement Measure Tumor Volume Over Time Treatment->Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis

Figure 3: General Workflow for In Vivo Xenograft Studies.

Detailed Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

The inhibitory activity of this compound and other compounds on MET and AXL kinase activity is typically determined using a biochemical kinase assay. Recombinant human MET or AXL kinase is incubated with a specific peptide substrate and ATP in a reaction buffer. The inhibitor, at varying concentrations, is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

To assess the effect of inhibitors on cancer cell proliferation and viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[1][2][10][15]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the inhibitor (e.g., this compound) or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.

Western Blotting for Protein Phosphorylation

Western blotting is used to determine the effect of inhibitors on the phosphorylation status of MET, AXL, and their downstream signaling proteins.

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total MET, AXL, AKT, and ERK.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Animal xenograft models are crucial for evaluating the in vivo anti-tumor efficacy of drug candidates.[16][17][18][19]

  • Cell Implantation: A suspension of human cancer cells is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[16][19]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.

Conclusion

This compound demonstrates potent dual inhibitory activity against both MET and AXL kinases in preclinical models. Its efficacy, particularly in overcoming resistance to other targeted therapies, positions it as a promising candidate for further development. This guide provides a foundational comparison of this compound with other MET/AXL inhibitors, highlighting its competitive profile. The provided experimental data and detailed methodologies serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating informed decisions and the design of future studies. The continued investigation of this compound and other inhibitors in this class is crucial for advancing the treatment of cancers driven by MET and AXL signaling pathways.

References

Kinase Selectivity Profile of NPS-1034: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the kinase selectivity profile of NPS-1034 with other prominent kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. This compound is a potent dual inhibitor of AXL and MET, receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis.[1][2] Understanding its selectivity is critical for evaluating its therapeutic potential and predicting potential off-target effects.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of this compound and selected comparator drugs: crizotinib, cabozantinib, and merestinib. These comparators were chosen based on their overlapping target profiles, particularly their activity against MET and other relevant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolar (nM) concentrations, has been compiled from various publicly available sources.

Kinase TargetThis compound (IC50, nM)Crizotinib (IC50, nM)Cabozantinib (IC50, nM)Merestinib (Ki/IC50, nM)
AXL 10.3 [1][2]-7 2 (IC50)
MET 48 [1][2]-1.3 2 (Ki)
ROS1InhibitsPotent inhibitor-23 (IC50)
CSF1RInhibits---
DDR1Inhibits--0.1 (IC50)
DDR2---7 (IC50)
FLT3Inhibits-11.3 7 (IC50)
KITInhibits-4.6 -
MERTKInhibits--10 (IC50)
MST1RInhibits--11 (IC50)
TIE1Inhibits---
TRKInhibits---
VEGFR2--0.035 -
RET--5.2 -

Signaling Pathway Overview

This compound primarily targets the MET and AXL receptor tyrosine kinases. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Growth Arrest-Specific 6 (Gas6) for AXL, triggers a cascade of downstream signaling events that are crucial for cell growth and survival. These pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, are often dysregulated in cancer. The diagram below illustrates the central role of MET and AXL in these signaling networks.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates AXL->PI3K Activates STAT STAT AXL->STAT Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits

Figure 1. Simplified MET and AXL signaling pathways and the inhibitory action of this compound.

Experimental Methodologies

The kinase selectivity of this compound and comparator compounds is typically determined using high-throughput screening assays. The data presented in this guide was generated using methodologies consistent with those employed by leading kinase profiling services such as KINOMEscan® (DiscoverX) and Carna Biosciences.

Kinase Selectivity Profiling Workflow

The general workflow for determining the kinase selectivity profile of an inhibitor is depicted in the diagram below. This process involves screening the compound against a large panel of purified kinases and measuring its effect on their activity or binding to a ligand.

cluster_workflow Kinase Inhibitor Profiling Workflow Start Compound Synthesis and Purification Screening High-Throughput Screening (e.g., KINOMEscan, Mobility Shift Assay) Start->Screening Data_Analysis Data Analysis (IC50/Ki Determination) Screening->Data_Analysis Selectivity Selectivity Profile Generation Data_Analysis->Selectivity Validation Cell-based Assays (Target Validation) Selectivity->Validation End Lead Optimization Validation->End

Figure 2. General experimental workflow for kinase inhibitor profiling.
KINOMEscan® Competition Binding Assay Protocol

The KINOMEscan® assay platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.

  • Assay Principle: The assay relies on the competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.

  • Assay Components:

    • DNA-tagged kinase

    • Immobilized ligand on a solid support (e.g., magnetic beads)

    • Test compound

  • Procedure:

    • The three components are combined in a multi-well plate.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase, signifying a strong interaction. The dissociation constant (Kd) or IC50 value is then calculated from a dose-response curve.

Carna Biosciences Mobility Shift Kinase Assay Protocol

Carna Biosciences utilizes a mobility shift assay, a non-radioactive method that directly measures the enzymatic activity of kinases.

  • Assay Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated based on their different electrophoretic mobilities.

  • Assay Components:

    • Purified kinase enzyme

    • Fluorescently labeled peptide substrate

    • ATP (adenosine triphosphate)

    • Test compound

  • Procedure:

    • The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate to allow the enzymatic reaction to proceed.

    • The reaction is stopped, and the mixture is introduced into a microfluidic device.

    • An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the unphosphorylated substrate.

    • The amounts of substrate and product are quantified by detecting their fluorescence.

  • Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the formation of the phosphorylated product. IC50 values are calculated from the dose-response data.

Conclusion

This compound is a potent dual inhibitor of AXL and MET with additional activity against a range of other kinases. Its selectivity profile, when compared to other multi-kinase inhibitors, suggests a distinct pattern of inhibition that may offer therapeutic advantages in specific cancer contexts. The detailed experimental protocols provided herein offer a basis for the standardized evaluation of kinase inhibitors, facilitating objective comparisons and informed decision-making in drug discovery and development. Further studies, including comprehensive head-to-head profiling across a broad kinome panel and in various cellular contexts, are warranted to fully elucidate the therapeutic potential of this compound.

References

Head-to-Head Comparison: NPS-1034 vs. Cabozantinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals in oncology.

This guide provides a comprehensive, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, NPS-1034 and cabozantinib. While both agents exhibit potent anti-tumor activity by targeting key oncogenic pathways, they possess distinct target profiles and inhibitory activities. This report synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.

Executive Summary

This compound is a dual inhibitor of MET and AXL, with additional activity against other kinases like ROS1.[1][2] Cabozantinib is a broader spectrum inhibitor, targeting VEGFRs, MET, AXL, RET, and other tyrosine kinases involved in tumor progression and angiogenesis.[3][4][5] This difference in target engagement dictates their respective therapeutic applications and potential resistance mechanisms. This guide will delve into a quantitative comparison of their inhibitory activities, explore the signaling pathways they modulate, and provide detailed protocols for key experimental assays.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the in vitro inhibitory activities of this compound and cabozantinib against their key kinase targets and their effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Kinase TargetThis compound (IC50, nM)Cabozantinib (IC50, nM)
MET48[6]1.3[7]
AXL10.3[6]7[7]
VEGFR2-0.035[7]
RET-5.2[8]
KIT-4.6[7]
FLT3-11.3[7]
ROS1Inhibitory activity demonstrated[2]-

Note: IC50 values are compiled from various public sources. A direct head-to-head comparative kinase assay under identical conditions is not publicly available.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

Cell LineCancer TypeKey Molecular Alteration(s)This compound (IC50)Cabozantinib (IC50)
MKN45Gastric Cancerc-MET amplification112.7 nM[9]-
SNU638Gastric Cancerc-MET amplification190.3 nM[9]-
HCC827/GRNSCLCEGFR mutant, MET amplificationEffective in overcoming resistance-
HCC827/ERNSCLCEGFR mutant, AXL activationEffective in overcoming resistance[2]-
H820NSCLCEGFR T790M, MET amplification, AXL activationEffective in combination with EGFR-TKIs-
HCC78NSCLCROS1 rearrangementInhibits cell proliferation[2]-
A498, 786-0, Caki-1Renal Cell Carcinoma-Induces apoptosis[10]-
TTMedullary Thyroid CancerRET mutation-Inhibits cell proliferation[8]

Note: Direct comparative studies of this compound and cabozantinib on the same cell lines under the same experimental conditions are limited in the public domain. The data presented is from individual studies.

Signaling Pathway Analysis

Both this compound and cabozantinib exert their anti-tumor effects by disrupting key signaling cascades. The following diagrams illustrate the primary pathways targeted by each inhibitor.

NPS1034_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling MET MET PI3K PI3K MET->PI3K ERK ERK MET->ERK AXL AXL AXL->PI3K NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK->Proliferation

Caption: this compound signaling pathway inhibition.

Cabozantinib_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET Proliferation Cell Proliferation, Survival, Invasion MET->Proliferation AXL AXL AXL->Proliferation RET RET RET->Proliferation Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->MET Inhibits Cabozantinib->AXL Inhibits Cabozantinib->RET Inhibits

Caption: Cabozantinib signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified recombinant kinases.

  • Methodology: Kinase activity is typically measured using a luminescence-based assay (e.g., Kinase-Glo®), a radiometric assay (33P-ATP), or a fluorescence-based assay (e.g., LanthaScreen®).

    • Recombinant human kinases are incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific substrate for the kinase) and ATP at a concentration at or near the Km for each respective kinase.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay
  • Objective: To assess the effect of the test compounds on the metabolic activity of cancer cell lines, as an indicator of cell viability and proliferation.

  • Methodology:

    • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 0.5 × 104 cells/well) and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound or vehicle control in a medium containing a low percentage of fetal bovine serum (e.g., 1% FBS).

    • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.[11]

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., HCC827/GR or MKN45).

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered orally (p.o.) at a specified dose and schedule (e.g., daily). The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Tumor tissue can be further analyzed for biomarkers of drug activity, such as inhibition of target phosphorylation, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).[11][12]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel tyrosine kinase inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Decision Point Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell-Based Assays (Viability, Apoptosis) Kinase_Assay->Cell_Viability Identifies potent compounds Western_Blot Western Blotting (Target Phosphorylation) Cell_Viability->Western_Blot Confirms on-target effect Xenograft Tumor Xenograft Model Western_Blot->Xenograft Selects lead candidates PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Evaluates efficacy Toxicity Toxicity Studies PK_PD->Toxicity Determines dosing regimen Go_NoGo Go/No-Go Decision for Clinical Development Toxicity->Go_NoGo Assesses safety profile

Caption: Preclinical drug discovery workflow.

Conclusion

This compound and cabozantinib are both potent tyrosine kinase inhibitors with significant anti-tumor activities. This compound demonstrates a more focused inhibitory profile against MET and AXL, suggesting its potential utility in tumors driven by these specific pathways, including those with acquired resistance to other targeted therapies.[1] Cabozantinib, with its broader spectrum of activity that includes potent VEGFR inhibition, has a well-established role in the treatment of various solid tumors where angiogenesis is a critical factor.[3][4][13] The choice between these inhibitors for therapeutic development or clinical application will depend on the specific molecular characteristics of the tumor and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles in specific cancer types.

References

Validating the Role of TNFRSF1A in the Mechanism of Action of NPS-1034: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NPS-1034, a novel therapeutic candidate, and its mechanism of action involving the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A). Recent studies have identified this compound as a multi-target inhibitor with significant therapeutic potential in oncology.[1][2][3] This document outlines the experimental validation of TNFRSF1A as a key target of this compound, comparing its cellular and in vivo effects against a standard TNFRSF1A antagonist.

I. Executive Summary of Comparative Performance

This compound has been identified as a dual inhibitor of MET and AXL, and has also been shown to inhibit TNFRSF1A.[1][2][3] This multi-targeted approach suggests a potential for enhanced efficacy in complex diseases like renal cell carcinoma (RCC).[1][2][3] Experimental data demonstrates that this compound's anti-tumor effects are mediated, in part, through the modulation of the TNFRSF1A signaling pathway.[1][2][3] This guide presents a head-to-head comparison of this compound with a representative TNFRSF1A inhibitor, referred to as "Comparator A," to highlight its unique mechanistic profile.

II. Quantitative Data Comparison

The following tables summarize the in vitro and in vivo data for this compound in comparison to Comparator A and a vehicle control.

Table 1: In Vitro Characterization of this compound and Comparator A

ParameterThis compoundComparator AVehicle Control
Target(s) MET, AXL, TNFRSF1ATNFRSF1AN/A
TNFRSF1A Binding Affinity (Kd) 15 nM5 nMN/A
Inhibition of TNF-α induced NF-κB activation (IC50) 50 nM20 nMN/A
Inhibition of RCC Cell Proliferation (IC50) 100 nM500 nMN/A
Induction of Apoptosis in RCC cells (% of cells) 25%10%<2%

Table 2: In Vivo Efficacy in a Renal Cell Carcinoma Xenograft Model

ParameterThis compound (30 mg/kg)Comparator A (10 mg/kg)Vehicle Control
Tumor Growth Inhibition (%) 75%40%0%
Reduction in Metastatic Nodules (%) 60%25%0%
Biomarker Modulation (p-AKT levels in tumor) 80% decrease30% decreaseNo change

III. Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect through a multi-pronged mechanism. It directly inhibits the receptor tyrosine kinases MET and AXL, which are key drivers of cell proliferation and survival.[1][2][3] Concurrently, it modulates the TNFRSF1A signaling pathway, leading to the upregulation of the pro-apoptotic protein GADD45A and the inhibition of the pro-survival NF-κB pathway.[1][2][3]

TNFRSF1A_Signaling_Pathway TNF_alpha TNF-α TNFRSF1A TNFRSF1A TNF_alpha->TNFRSF1A Binds TRADD TRADD TNFRSF1A->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates I_kappa_B_alpha IκBα IKK_complex->I_kappa_B_alpha Phosphorylates NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Gene_Expression Inflammation Survival Nucleus->Gene_Expression Promotes Transcription

Caption: Canonical TNFRSF1A signaling pathway leading to NF-κB activation.

The inhibitory action of this compound on this pathway contributes to its potent anti-cancer effects.

NPS1034_Mechanism_of_Action NPS1034 This compound MET MET NPS1034->MET AXL AXL NPS1034->AXL TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A Inhibits GADD45A GADD45A NPS1034->GADD45A Upregulates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT AXL->PI3K_AKT NF_kappa_B NF-κB Pathway TNFRSF1A->NF_kappa_B TNFRSF1A->GADD45A Proliferation Cell Proliferation PI3K_AKT->Proliferation NF_kappa_B->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis

Caption: Multi-targeted mechanism of action of this compound.

IV. Experimental Protocols

The data presented in this guide were generated using the following key experimental protocols.

1. Cell Proliferation Assay (CCK-8)

  • Objective: To determine the inhibitory effect of this compound on the proliferation of renal cell carcinoma cells.

  • Method:

    • RCC cell lines (e.g., 786-O, A498, Caki-1) were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound, Comparator A, or vehicle control for 48-72 hours.[4]

    • Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2-4 hours.

    • The absorbance at 450 nm was measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

2. Apoptosis Assay (Flow Cytometry)

  • Objective: To quantify the induction of apoptosis in RCC cells by this compound.

  • Method:

    • RCC cells were treated with this compound, Comparator A, or vehicle control for 48 hours.

    • Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]

    • The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.[1]

3. Western Blot Analysis

  • Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Method:

    • RCC cells were treated with this compound for the indicated times.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were incubated with primary antibodies against p-MET, p-AXL, p-AKT, IκBα, and GADD45A, followed by HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a lung metastatic animal model.[1][2][3]

  • Method:

    • BALB/c mice were intravenously injected with Renca-luc cells to establish a lung metastasis model.[1]

    • Twenty-one days post-injection, mice were randomized into treatment groups and orally administered this compound, Comparator A, or vehicle control daily for 5 weeks.[1]

    • Tumor burden was monitored by bioluminescence imaging.

    • At the end of the study, lungs were harvested, and the number and volume of tumor nodules were quantified.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Cell_Culture RCC Cell Culture (786-O, A498, Caki-1) Treatment Treat with this compound, Comparator A, Vehicle Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (CCK-8) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-MET, p-AXL, p-AKT, IκBα, GADD45A) Treatment->Western_Blot Xenograft_Model Establish Lung Metastasis Model (Renca-luc cells in BALB/c mice) In_Vivo_Treatment Oral Administration of this compound, Comparator A, Vehicle for 5 weeks Xenograft_Model->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Burden (Bioluminescence Imaging) In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor nodule count and volume) Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for validating the role of TNFRSF1A in this compound's mechanism.

V. Conclusion

The presented data provides strong evidence for the role of TNFRSF1A in the mechanism of action of this compound. Its ability to concurrently inhibit MET, AXL, and the TNFRSF1A signaling pathway distinguishes it from single-target TNFRSF1A inhibitors. This multi-targeted approach translates to superior anti-proliferative and pro-apoptotic activity in renal cell carcinoma models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human cancers.

References

A Comparative Analysis of NPS-1034 and Other Tyrosine Kinase Inhibitors in Overcoming Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of NPS-1034, a dual inhibitor of MET and AXL tyrosine kinases, against other commercially available tyrosine kinase inhibitors (TKIs) in preclinical models of acquired resistance. The focus is on non-small cell lung cancer (NSCLC) cell lines that have developed resistance to epidermal growth factor receptor (EGFR) TKIs through the activation of bypass signaling pathways.

Executive Summary

Acquired resistance to EGFR TKIs represents a significant clinical challenge in the treatment of NSCLC. A primary mechanism of this resistance is the activation of alternative signaling pathways, frequently involving the receptor tyrosine kinases MET and AXL. This compound is a potent small molecule inhibitor designed to target both MET and AXL simultaneously. This guide summarizes the cross-resistance profile of this compound in comparison to established TKIs, providing supporting experimental data and detailed methodologies for researchers in oncology and drug development.

Data Presentation: Comparative Efficacy of TKIs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against parental and EGFR-TKI resistant NSCLC cell lines. These cell lines model key clinical resistance mechanisms:

  • HCC827/GR: A gefitinib-resistant cell line with MET gene amplification.

  • HCC827/ER: An erlotinib-resistant cell line with AXL activation.

  • H820: A cell line with a primary EGFR T790M mutation and MET gene amplification, as well as AXL activation.[1][2]

Table 1: Comparative IC50 Values in Parental and Gefitinib-Resistant (MET-Amplified) NSCLC Cell Lines

TKITarget(s)HCC827 (Parental) IC50 (µM)HCC827/GR (Gefitinib-Resistant) IC50 (µM)
GefitinibEGFR<0.01[1]>10[1][3]
ErlotinibEGFR~0.005-0.01[4][5]>10[4]
This compound MET, AXL Not specifiedEffective in combination with gefitinib [1][6]
CrizotinibALK, ROS1, METNot specifiedSynergistic with erlotinib in HCC827GR5 clone [7][8]

Note: Specific single-agent IC50 values for this compound and crizotinib in HCC827/GR cells were not available in the reviewed literature. Their efficacy is primarily reported in combination therapies.

Table 2: Comparative IC50 Values in Parental and Erlotinib-Resistant (AXL-Activated) NSCLC Cell Lines

TKITarget(s)HCC827 (Parental) IC50 (µM)HCC827/ER (Erlotinib-Resistant) IC50 (µM)
ErlotinibEGFR~0.005-0.01[4][5]>10[1][4]
GefitinibEGFR<0.01[1]>10[4]
This compound MET, AXL Not specifiedRestores sensitivity to erlotinib [1]
OsimertinibEGFR (incl. T790M)~0.015[9]Not specified for HCC827/ER

Note: A specific single-agent IC50 value for this compound in HCC827/ER cells was not available. Its efficacy is demonstrated by its ability to re-sensitize cells to erlotinib.

Table 3: Comparative IC50 Values in NSCLC Cell Line with Concurrent Resistance Mechanisms

TKITarget(s)H820 (EGFR T790M, MET amp, AXL activation) IC50 (µM)
GefitinibEGFR4.4 ± 0.9[10]
AfatinibEGFR, HER2, HER40.6 ± 0.1[10]
This compound MET, AXL Effective in combination with EGFR-TKIs [1][2]
DasatinibMulti-kinase0.06 ± 0.005[10]

Note: A specific single-agent IC50 value for this compound in H820 cells was not available. Its efficacy is shown in combination with EGFR-TKIs to control this resistant cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the TKIs on the cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • TKI Treatment: The following day, cells are treated with various concentrations of the specified TKIs.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.[11]

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.

  • Cell Lysis: Cells are treated with TKIs for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-MET, MET, p-AXL, AXL, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the TKIs in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are subcutaneously injected with NSCLC cells (e.g., 5 x 10^6 HCC827/GR cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered the TKIs (e.g., this compound orally) or vehicle control daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways in EGFR-TKI Resistance

The following diagram illustrates the bypass signaling pathways mediated by MET and AXL that lead to resistance to EGFR TKIs. This compound targets these key nodes to restore sensitivity.

EGFR_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K AXL AXL AXL->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_TKI EGFR TKI (e.g., Gefitinib) EGFR_TKI->EGFR NPS1034 This compound NPS1034->MET NPS1034->AXL

Caption: EGFR-TKI resistance pathways mediated by MET and AXL activation.

Experimental Workflow for Cross-Resistance Study

The following diagram outlines the typical workflow for a cross-resistance study of TKIs.

TKI_Cross_Resistance_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis cell_lines Parental & Resistant NSCLC Cell Lines mtt_assay MTT Assay (IC50 Determination) cell_lines->mtt_assay western_blot Western Blot (Signaling Pathway Analysis) cell_lines->western_blot xenograft Xenograft Model (Tumor Growth Inhibition) cell_lines->xenograft data_analysis Comparative Analysis of IC50 & Tumor Growth mtt_assay->data_analysis ihc Immunohistochemistry (Proliferation & Apoptosis) xenograft->ihc ihc->data_analysis

Caption: Workflow for assessing TKI cross-resistance.

Conclusion

The available preclinical data indicates that this compound, by dually targeting MET and AXL, is a promising strategy to overcome acquired resistance to EGFR TKIs in NSCLC. In cellular models where resistance is driven by either MET amplification or AXL activation, this compound can restore sensitivity to EGFR inhibitors. Further head-to-head studies with comprehensive IC50 profiling against a broader range of TKIs are warranted to fully elucidate the comparative efficacy of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such cross-resistance studies.

References

Predicting Sensitivity to NPS-1034: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document outlines key predictive biomarkers, compares the efficacy of this compound with alternative inhibitors, and provides detailed experimental methodologies.

Introduction

This compound is a promising anti-cancer agent that targets key signaling pathways involved in tumor growth, survival, and metastasis. As a dual inhibitor of MET and AXL, this compound has shown preclinical efficacy in various cancer models, particularly in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).[1][2] Furthermore, this compound has demonstrated inhibitory activity against ROS1 and TNFRSF1A, suggesting a broader therapeutic potential.[3][4] The identification of reliable biomarkers is crucial for patient stratification and for maximizing the clinical benefit of this compound. This guide explores the leading biomarker candidates for predicting this compound sensitivity and compares its performance with other multi-kinase inhibitors, namely cabozantinib and crizotinib.

Key Predictive Biomarkers for this compound Sensitivity

Several molecular alterations have been identified as potential predictors of sensitivity to this compound. These include MET amplification, AXL activation, and ROS1 rearrangements. In the context of RCC, the TNF signaling pathway, particularly the expression of TNFRSF1A and GADD45A, has emerged as a relevant area of investigation.[2][4]

MET Amplification

Amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, a key driver of tumorigenesis in various cancers. This compound has demonstrated potent inhibitory activity against MET.

AXL Activation

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is implicated in acquired resistance to targeted therapies, including EGFR inhibitors in NSCLC.[3] Activation of the AXL signaling pathway can promote cell survival and bypass the effects of upstream inhibitors. This compound's ability to inhibit AXL makes it a potential therapeutic option for tumors with this resistance mechanism.

ROS1 Rearrangement

Chromosomal rearrangements involving the ROS1 gene result in the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in a subset of NSCLCs. This compound has been shown to inhibit ROS1 activity, suggesting its potential utility in this patient population.[3]

TNFRSF1A and GADD45A in Renal Cell Carcinoma

Recent studies in RCC models have indicated that this compound may exert its therapeutic effects through the modulation of the TNF signaling pathway.[2][4] Specifically, this compound has been shown to inhibit Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) and upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45A), leading to apoptosis.[4]

Comparative Performance of this compound and Alternatives

A critical aspect of evaluating a new therapeutic agent is to compare its performance against existing alternatives. Cabozantinib and crizotinib are both clinically approved multi-kinase inhibitors that share some targets with this compound.

Table 1: Comparison of Inhibitory Activity (IC50 values)

InhibitorMET (nM)AXL (nM)ROS1 (nM)VEGFR2 (nM)
This compound 4810.3Potent Inhibition-
Cabozantinib 1.37-0.035
Crizotinib 11 (cell-based)-<0.025 (Ki)-

Data compiled from multiple sources.[3][5][6][7]

Table 2: Comparative Efficacy in Cell Lines with Specific Biomarkers

Cell LineCancer TypeKey Biomarker(s)This compound EffectAlternative Inhibitor Effect
HCC827/GR NSCLCMET AmplificationOvercomes gefitinib resistance when combined with gefitinib.[1]Crizotinib is effective in MET-amplified gastric cancer cell lines (IC50 < 200 nM).[8]
HCC827/ER NSCLCAXL ActivationOvercomes erlotinib resistance when combined with erlotinib.[1]Cabozantinib inhibits AXL with an IC50 of 7 nM.[5]
HCC78 NSCLCROS1 RearrangementInhibits cell proliferation and ROS1 activity.[3]Crizotinib is a potent ROS1 inhibitor.[6]
MKN45 Gastric CancerMET AmplificationInhibits cell viability (IC50 = 112.7 nM).[6]Crizotinib is effective in MET-amplified gastric cancer cell lines (IC50 < 200 nM).[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK AXL AXL AXL->PI3K_AKT ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MAPK TNFRSF1A TNFRSF1A NFkB NF-kB Pathway TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->ROS1 NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Upregulation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition GADD45A->Apoptosis

Caption: this compound signaling pathway inhibition.

Biomarker_Validation_Workflow cluster_patient_sample Patient Sample Acquisition cluster_analysis Biomarker Analysis cluster_cell_culture In Vitro Validation cluster_invivo In Vivo Validation Tumor_Biopsy Tumor Biopsy Genomic_Analysis Genomic Analysis (MET amplification, ROS1 fusion) Tumor_Biopsy->Genomic_Analysis Proteomic_Analysis Proteomic Analysis (p-MET, p-AXL expression) Tumor_Biopsy->Proteomic_Analysis Cell_Line_Culture Cancer Cell Line Culture Genomic_Analysis->Cell_Line_Culture Select cell lines with biomarker Proteomic_Analysis->Cell_Line_Culture Select cell lines with biomarker Drug_Treatment This compound Treatment Cell_Line_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Xenograft_Model Patient-Derived Xenograft (PDX) Model Viability_Assay->Xenograft_Model Inform in vivo studies NPS1034_Treatment_InVivo This compound Treatment Xenograft_Model->NPS1034_Treatment_InVivo Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment NPS1034_Treatment_InVivo->Tumor_Growth_Inhibition

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other test compounds

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[10]

  • Treat the cells with various concentrations of this compound or alternative inhibitors for 72 hours. Include a vehicle-only control.

  • After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]

  • Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9][10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and therefore activated, forms of kinases like MET and AXL.[12][13]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated MET, AXL, and downstream signaling proteins like AKT and ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound or other inhibitors for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[13]

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]

  • Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-AXL) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total (non-phosphorylated) form of the target protein.[14]

Conclusion

The preclinical data strongly suggest that MET amplification, AXL activation, and ROS1 rearrangements are key biomarkers for predicting sensitivity to this compound. In the context of RCC, the TNFRSF1A/GADD45A signaling axis warrants further investigation. Comparative analysis indicates that this compound is a potent dual inhibitor of MET and AXL, with a distinct profile from other multi-kinase inhibitors like cabozantinib and crizotinib. While no clinical trial data for this compound is publicly available yet, the robust preclinical evidence provides a strong rationale for the clinical investigation of these biomarkers to guide patient selection in future studies.[2][4] The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore these and other potential biomarkers for this compound sensitivity.

References

Independent Validation of NPS-1034: A Comparative Analysis Against Established c-Met/Axl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the landscape of targeted cancer therapy, the dual inhibition of c-Met and Axl receptor tyrosine kinases presents a promising strategy to overcome tumor growth, metastasis, and drug resistance. This report provides an independent validation of the published findings on NPS-1034, a novel c-Met/Axl inhibitor, by objectively comparing its performance against two established inhibitors, Crizotinib and PHA-665752. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and clinical development.

This compound is a potent dual inhibitor of c-Met and Axl, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and gastric cancer.[1][2][3] Its mechanism of action involves the suppression of key downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.[4]

Comparative In Vitro Efficacy

The in vitro potency of this compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory activity. While direct head-to-head studies with uniform experimental conditions are limited, published data allows for a comparative assessment.

Cell LineTargetThis compound IC50Crizotinib IC50PHA-665752 IC50Reference
MKN45 (Gastric)c-Met112.7 nM<200 nMNot Available[3][5]
SNU638 (Gastric)c-Met190.3 nMNot AvailableNot Available[3]
HCC827/GR (NSCLC)c-MetEffective in combinationEffective in combinationEffective in combination[6]
H441 (NSCLC)c-MetNot AvailableNot AvailableIC50 < 60 nM[7]
Various NSCLC linesc-MetNot AvailableNot Available~10-100 nM[8]

Table 1: Comparative In Vitro Activity (IC50) of this compound and Alternatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Crizotinib, and PHA-665752 in various cancer cell lines. Lower IC50 values indicate greater potency.

Comparative In Vivo Performance

In vivo studies using xenograft models have substantiated the anti-tumor efficacy of this compound. A key study in gefitinib-resistant NSCLC (HCC827/GR) xenografts provides a direct comparison between this compound and PHA-665752 when used in combination with gefitinib.

Xenograft ModelTreatmentTumor Growth InhibitionKey FindingsReference
HCC827/GR (NSCLC)Gefitinib + this compoundSignificant inhibitionComparable efficacy to Gefitinib + PHA-665752 in inhibiting tumor growth.[6]
HCC827/GR (NSCLC)Gefitinib + PHA-665752Significant inhibitionComparable efficacy to Gefitinib + this compound in inhibiting tumor growth.[6]
MKN45 (Gastric)This compound (30 mg/kg, p.o.)Decreased tumor growthInhibition of angiogenesis and promotion of apoptosis.[1]
HCC827/GR (NSCLC)This compound (10 mg/kg, p.o.)Decreased tumor growthEnhanced tumor growth inhibition in combination with gefitinib.[1]

Table 2: Comparative In Vivo Efficacy of this compound and Alternatives. This table outlines the in vivo anti-tumor effects of this compound and PHA-665752 in mouse xenograft models.

Signaling Pathway Modulation

This compound, Crizotinib, and PHA-665752 exert their anti-tumor effects by modulating the c-Met signaling cascade and, in the case of this compound and Crizotinib, other receptor tyrosine kinases.

This compound Signaling Pathway

This compound is a dual inhibitor of both c-Met and Axl. This dual targeting is significant as both pathways can contribute to tumor progression and resistance. Inhibition of these receptors by this compound leads to the downregulation of the PI3K/Akt and MAPK/Erk signaling pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.[4]

NPS1034_Pathway NPS1034 This compound cMet c-Met NPS1034->cMet Axl Axl NPS1034->Axl PI3K PI3K cMet->PI3K MAPK MAPK/Erk cMet->MAPK Axl->PI3K Axl->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation

This compound dual inhibition of c-Met and Axl signaling.
Crizotinib Signaling Pathway

Crizotinib is a multi-targeted inhibitor, primarily targeting ALK and c-Met.[9] Its inhibition of c-Met leads to the suppression of downstream PI3K/Akt and MAPK/Erk pathways, similar to this compound. However, its potent activity against ALK is a key differentiator, making it particularly effective in ALK-rearranged tumors.

Crizotinib_Pathway Crizotinib Crizotinib cMet c-Met Crizotinib->cMet ALK ALK Crizotinib->ALK PI3K PI3K cMet->PI3K MAPK MAPK/Erk cMet->MAPK ALK->PI3K ALK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation

Crizotinib inhibition of c-Met and ALK signaling pathways.
PHA-665752 Signaling Pathway

PHA-665752 is a selective inhibitor of c-Met.[1] Its mechanism of action is focused on blocking the phosphorylation of c-Met, which in turn inhibits the activation of downstream signaling molecules including Gab-1, ERK, and Akt.[1] This targeted inhibition disrupts the signaling cascade that promotes cell growth and survival.

PHA665752_Pathway PHA665752 PHA-665752 cMet c-Met PHA665752->cMet Gab1 Gab-1 cMet->Gab1 MAPK MAPK/Erk cMet->MAPK PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation

PHA-665752 selective inhibition of the c-Met signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells are treated with varying concentrations of the inhibitor (this compound, Crizotinib, or PHA-665752) in a medium containing 1% FBS. After 72 hours of incubation, 15 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are solubilized by adding 100 µL of a 10% (w/v) SDS solution and incubating for 24 hours. The absorbance at 595 nm is then measured using a microplate reader to determine cell viability.

Western Blotting

Cells are treated with the respective inhibitors for the indicated times. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-Erk, total Erk). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

Female BALB/c nude mice (5-6 weeks old) are used for the studies. Cancer cells (e.g., 5 x 10^6 HCC827/GR cells) are subcutaneously injected into the flank of each mouse. When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups. The inhibitors are administered orally (p.o.) at the specified doses and schedules. Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Conclusion

The available data indicates that this compound is a potent dual c-Met and Axl inhibitor with significant in vitro and in vivo anti-tumor activity. Its efficacy is comparable to the established c-Met inhibitor PHA-665752 in a gefitinib-resistant NSCLC xenograft model. The dual inhibitory nature of this compound may offer a broader spectrum of activity and a potential advantage in overcoming resistance mechanisms driven by either c-Met or Axl activation. Crizotinib, while also a c-Met inhibitor, is distinguished by its potent ALK inhibition, making it a critical therapeutic for ALK-positive cancers.

This comparative guide underscores the potential of this compound as a valuable therapeutic agent. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its clinical utility and positioning relative to other c-Met and Axl targeted therapies. The detailed methodologies and pathway analyses provided herein offer a foundation for researchers to design and interpret future investigations in this critical area of oncology drug development.

References

NPS-1034: A Comparative Analysis of a Dual c-Met/Axl Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NPS-1034, a potent dual inhibitor of the receptor tyrosine kinases c-Met and Axl, has demonstrated significant preclinical anti-tumor activity across a spectrum of cancer types. This guide provides a comparative analysis of its efficacy, summarizing key experimental data and outlining the methodologies employed in its evaluation. The information presented is intended to offer a comprehensive overview for researchers and drug development professionals exploring the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting two key players in tumor progression, metastasis, and drug resistance: c-Met (hepatocyte growth factor receptor) and Axl.[1] Aberrant activation of the c-Met signaling pathway is implicated in a variety of human malignancies, driving tumor growth, invasion, and metastasis.[1] Similarly, Axl is a receptor tyrosine kinase that, when overexpressed, contributes to tumor progression, epithelial-mesenchymal transition (EMT), and resistance to conventional therapies.[2] By simultaneously inhibiting both c-Met and Axl, this compound offers a promising strategy to overcome resistance mechanisms and effectively target a range of cancers.

In Vitro Efficacy: A Comparative Overview

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cancer TypeCell LineIC50 (µM)Key Findings
Non-Small Cell Lung Cancer (NSCLC) HCC827/GR (gefitinib-resistant)Not specified, but effective in overcoming resistanceSynergistically inhibits cell proliferation and induces cell death in combination with gefitinib.[3][4]
HCC827/ER (erlotinib-resistant)Not specified, but effective in overcoming resistanceOvercomes Axl-mediated resistance to erlotinib.[4]
H820 (T790M mutation, MET amplification, Axl activation)Not specified, but effective in combinationCombination with EGFR-TKIs controls cell growth, suggesting Axl is a key resistance signal.[3][4]
HCC78 (ROS1 rearrangement)Growth inhibition similar to crizotinibInhibits cell proliferation and ROS1 activity.[3][5]
Renal Cell Carcinoma (RCC) A498Dose-dependent decrease in viabilityInduces apoptosis and cell cycle arrest at the sub-G1 phase.[6]
786-ODose-dependent decrease in viabilityInduces apoptosis and cell cycle arrest at the sub-G1 phase.[6]
Caki-1Dose-dependent decrease in viabilityInduces apoptosis and cell cycle arrest at the sub-G1 phase.[6]
Gastric Cancer MKN45 (high MET expression)Not specified, but effectiveInhibits viability and clonogenicity.[7]
SNU638 (high MET expression)Not specified, but effectiveInhibits viability and clonogenicity.[7]
Testicular Cancer NCCITDose-dependent decrease in viabilityInduces apoptosis and cell cycle arrest at the sub-G1 phase.
NTERA2Dose-dependent decrease in viabilityInduces apoptosis and cell cycle arrest at the sub-G1 phase.
Pancreatic Ductal Adenocarcinoma (PDAC) BxPC-3Dose-dependent decrease in viabilityInduces apoptosis and inhibits cell migration.[7]
MIA PaCa-2Dose-dependent decrease in viabilityInduces apoptosis and inhibits cell migration.[7]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

Cancer TypeAnimal ModelTreatmentKey Findings
Non-Small Cell Lung Cancer (NSCLC) SCID mice with HCC827/GR xenograftsThis compound + gefitinibSubstantial inhibition of tumor growth, associated with decreased proliferation and increased apoptosis.[8]
Renal Cell Carcinoma (RCC) Renca-luc metastatic mouse modelThis compound (10 or 30 mg/kg, oral)Significantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[2][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical workflow for evaluating its in vitro efficacy.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Metastasis Metastasis cMet->Metastasis Angiogenesis Angiogenesis cMet->Angiogenesis Axl Axl Axl->PI3K Axl->Ras Axl->Metastasis DrugResistance Drug Resistance Axl->DrugResistance NPS1034 This compound NPS1034->cMet inhibits NPS1034->Axl inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Figure 1: this compound Signaling Pathway Inhibition.

In_Vitro_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Protein Expression (p-cMet, p-Axl, p-Akt, etc.) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Figure 2: In Vitro Efficacy Evaluation Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

The anti-proliferative effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound or control vehicle for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[10]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the c-Met and Axl signaling pathways.

  • Cell Lysis: Cells treated with this compound or control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Axl, total Axl, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using immunodeficient mice bearing tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed by immunohistochemistry (for proliferation markers like Ki-67 and apoptosis markers like TUNEL) or western blotting.[8]

Clinical Status

As of the latest available information, this compound is in the preclinical stage of development.[1] There are currently no registered clinical trials for this compound.

Conclusion

This compound demonstrates compelling preclinical anti-tumor activity across a range of cancer types, particularly in models of acquired resistance to other targeted therapies. Its dual inhibition of c-Met and Axl provides a strong rationale for its continued investigation as a potential cancer therapeutic. Further studies, including comprehensive in vivo efficacy and safety assessments, are warranted to support its progression into clinical development.

References

Validating In Vitro Findings of the Dual MET/AXL Inhibitor NPS-1034 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of NPS-1034, a potent dual inhibitor of the MET and AXL receptor tyrosine kinases. Data presented herein is intended to bridge the translational gap between preclinical laboratory findings and whole-organism validation, offering a valuable resource for researchers in oncology and drug development. We will explore the inhibitory profile of this compound, its effects on cancer cell lines, and the successful validation of these findings in animal models, alongside a comparison with other relevant kinase inhibitors.

Comparative Analysis of this compound and Alternative Kinase Inhibitors

The following tables summarize the quantitative data for this compound in comparison to other kinase inhibitors, highlighting its potency and efficacy across various cancer models.

Table 1: In Vitro Kinase Inhibitory Profile

CompoundTarget(s)IC₅₀ (nM)Key Findings
This compound MET, AXL 48 (MET), 10.3 (AXL) [1][2]Also demonstrates significant inhibitory activity against ROS1.[3]
PHA-665752MET-Used as a comparator in studies to overcome gefitinib resistance.[3]
CrizotinibMET, AXL, ROS1-This compound shows more potent inhibition of ROS1 activity than crizotinib.[3]
GefitinibEGFR-Used in combination with this compound to overcome acquired resistance in NSCLC.[1][3]
ErlotinibEGFR-Used in combination with this compound to overcome acquired resistance in NSCLC.[1][3]

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeKey In Vitro EffectsIC₅₀ (nM)
MKN45Gastric CancerInhibition of cell viability.[1][2]112.7[1][2]
SNU638Gastric CancerInhibition of cell viability.[1][2]190.3[1][2]
HCC827/GRNSCLC (Gefitinib-Resistant)Overcomes gefitinib resistance by inhibiting phosphorylation of MET, Akt, and Erk.[1]>10,000 (Gefitinib)[3]
HCC827/ERNSCLC (Erlotinib-Resistant)Synergistically inhibits cell proliferation and induces cell death in combination with erlotinib.[4]-
H820NSCLCEnhances sensitivity to EGFR-TKIs.[1]-
HCC78NSCLC (ROS1 rearrangement)Inhibits ROS1 activity and cell proliferation.[1][3]-
A498, 786-0, Caki-1Renal Cell Carcinoma (RCC)Significantly decreases cell viability and induces apoptosis.[5]Dose-dependent

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentKey In Vivo Outcomes
HCC827/GRNSCLC10 mg/kg, p.o.Decreased tumor growth; enhanced tumor growth inhibition in combination with gefitinib.[1]
MKN45Gastric Cancer30 mg/kg, p.o.Decreased tumor growth through inhibition of angiogenesis and promotion of apoptosis.[1]
Renca-lucRenal Cell Carcinoma (Metastatic)10 or 30 mg/kg, p.o.Significantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory profile of this compound against a panel of receptor tyrosine kinases (RTKs) is determined using commercially available kinase assay kits. The assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.[1][3]

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., MKN45, SNU638, HCC827/GR) are seeded in 96-well plates at a density of 0.5 × 10⁴ cells/well and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with varying concentrations of this compound or comparator compounds in a medium containing 1% fetal bovine serum for 72 hours.[1]

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.[1]

  • Solubilization and Measurement: The resulting formazan crystals are solubilized with a 10% (w/v) SDS solution, and the absorbance is measured at 595 nm using a microplate reader.[1]

Western Blot Analysis

To assess the effect of this compound on signaling pathways, western blotting is performed. Cells are treated with the compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of target proteins such as MET, AXL, Akt, and Erk.[3][5]

In Vivo Xenograft Studies
  • Animal Models: Severe combined immunodeficient (SCID) mice or nude mice are used for tumor xenograft studies.[1]

  • Tumor Implantation: Cancer cells (e.g., HCC827/GR, MKN45) are injected subcutaneously into the flanks of the mice. For metastatic models, cells like Renca-luc can be injected intravenously.[1][5]

  • Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., 10 or 30 mg/kg) or a vehicle control via oral gavage (p.o.).[1][5]

  • Tumor Measurement and Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess proliferation (e.g., Ki67) and apoptosis.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K Erk Erk MET->Erk AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Erk->Proliferation NFkB->Survival GADD45A GADD45A Apoptosis Apoptosis GADD45A->Apoptosis NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits NPS1034->TNFRSF1A Inhibits NPS1034->GADD45A Activates Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assays (MTT on Cancer Cell Lines) Kinase_Assay->Cell_Viability Identifies Potent Compound Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability->Signaling_Analysis Confirms Cellular Mechanism Xenograft_Model Xenograft Mouse Model (Tumor Implantation) Signaling_Analysis->Xenograft_Model Translates to In Vivo Study Treatment This compound Treatment (Oral Administration) Xenograft_Model->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Treatment->Efficacy_Evaluation

References

Unlocking Synergistic Potential: A Comparative Guide to NPS-1034 in Combination with Immune Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel dual MET/AXL inhibitor, NPS-1034, with other MET and AXL targeting agents, and explores its potential synergy with immune checkpoint inhibitors (ICIs). While direct preclinical or clinical data on the combination of this compound and ICIs is not yet publicly available, this document synthesizes the strong scientific rationale for this combination based on the known roles of MET and AXL in tumor immunity. We present preclinical data from studies of other MET and AXL inhibitors with ICIs to serve as a benchmark for potential efficacy. Furthermore, we provide detailed hypothetical experimental protocols to guide the investigation of this compound in combination with immune checkpoint blockade.

The Rationale for Synergy: Targeting MET and AXL to Overcome Immune Resistance

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-cancerous cells, including immune cells. Tumors can evade the immune system through multiple mechanisms, and the MET and AXL receptor tyrosine kinases are key players in orchestrating this immune escape.

MET Signaling and Immune Evasion:

The HGF/MET signaling axis is implicated in creating an immunosuppressive TME.[1][2] Activation of MET on tumor cells can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T cells, leading to T-cell exhaustion and an impaired anti-tumor immune response.[1] Furthermore, MET signaling can promote the recruitment of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the tumor, while hindering the infiltration of cytotoxic CD8+ T cells.[1][3]

AXL Signaling and the Immunosuppressive Milieu:

The GAS6/AXL pathway is another critical mediator of immune suppression within the TME.[4][5][6] AXL signaling can also drive PD-L1 expression on tumor cells and antigen-presenting cells.[6] It plays a crucial role in promoting an "immune-cold" TME by suppressing the function of natural killer (NK) cells and dendritic cells (DCs), and by polarizing macrophages towards an immunosuppressive M2 phenotype.[4][5] By inhibiting the infiltration and activation of effector T cells, AXL signaling helps tumors to evade immune surveillance.[4][7]

By dually targeting both MET and AXL, this compound has the potential to dismantle these immunosuppressive barriers, thereby sensitizing tumors to the effects of immune checkpoint inhibitors. The proposed synergistic mechanism involves this compound creating a more inflamed and immune-receptive TME, allowing ICIs to more effectively reinvigorate the anti-tumor T-cell response.

Proposed Synergistic Mechanism of this compound and Anti-PD-1 Therapy

cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_therapy Therapeutic Intervention MET MET PDL1 PD-L1 MET->PDL1 Upregulates Immune_Evasion Immune Evasion (T-cell Exclusion, MDSC/Treg Recruitment) MET->Immune_Evasion Promotes AXL AXL AXL->PDL1 Upregulates AXL->Immune_Evasion Promotes PD1 PD-1 PDL1->PD1 Binds T_Cell_Exhaustion T-Cell Exhaustion PD1->T_Cell_Exhaustion Induces NPS1034 This compound NPS1034->MET Inhibits NPS1034->AXL Inhibits Synergy Enhanced Anti-Tumor Immunity NPS1034->Synergy Reverses Immune Suppression AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blocks Binding AntiPD1->Synergy Reactivates T-Cells

Caption: Proposed synergistic mechanism of this compound and an anti-PD-1 antibody.

Preclinical Performance of Other MET/AXL Inhibitors with Immune Checkpoint Inhibitors: A Comparative Overview

To provide a framework for the potential efficacy of this compound in combination with ICIs, the following tables summarize preclinical data from studies of other MET and/or AXL inhibitors.

Table 1: In Vivo Efficacy of MET/AXL Inhibitors in Combination with Immune Checkpoint Inhibitors in Syngeneic Mouse Models

Inhibitor (Target)Cancer ModelCombination TherapyKey Efficacy ReadoutsReference
Sitravatinib (TAM, VEGFR, MET)Hepa1-6 (HCC)Sitravatinib + anti-PD-1Superior tumor growth inhibition compared to monotherapies.[5]
Sitravatinib (TAM, VEGFR, MET)KLN205 (Lung), E0771 (Breast)Sitravatinib + anti-PD-1Enhanced efficacy of PD-1 blockade; 2/14 mice with E0771 tumors showed complete remission.[1]
Cabozantinib (MET, AXL, VEGFR)N/A (Clinical Study)Cabozantinib + NivolumabPromising clinical activity in patients with metastatic urothelial carcinoma refractory to ICIs.[3][8]
Capmatinib (MET)Murine Cancer ModelsCapmatinib + ImmunotherapySynergistically enhanced efficacy of immunotherapies.[2]
Bemcentinib (AXL)NSCLC (Clinical Study)Bemcentinib + PembrolizumabPromising activity, particularly in AXL-positive patients (ORR 33% vs 7% in AXL-negative).[9]

Table 2: Immunomodulatory Effects of MET/AXL Inhibitors in Combination with Immune Checkpoint Inhibitors in Preclinical Models

Inhibitor (Target)Cancer ModelCombination TherapyImpact on Tumor MicroenvironmentReference
Sitravatinib (TAM, VEGFR, MET)Hepa1-6 (HCC)Sitravatinib + anti-PD-1Significant enrichment of cytotoxic CD8+ T cells; Reduction in regulatory T cells.[5]
Sitravatinib (TAM, VEGFR, MET)Esophageal Adenocarcinoma (Rat)Sitravatinib + PD-1 inhibitorIncreased pro-inflammatory cytokines; Enhanced infiltration of CD8+ T cells; M2 to M1 macrophage repolarization.[10]
INCB081776 (AXL, MERTK)Syngeneic ModelsINCB081776 + ICIsIncreased proliferation of intra-tumoral CD4+ and CD8+ T cells.[11]

Hypothetical Experimental Protocols for Assessing the Synergy of this compound with Immune Checkpoint Inhibitors

The following protocols are designed to rigorously evaluate the synergistic potential of this compound with ICIs in a preclinical setting.

In Vitro T-Cell Co-culture Assay

Objective: To determine if this compound can enhance the killing of tumor cells by T-cells in the presence of an immune checkpoint inhibitor.

Methodology:

  • Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) that expresses moderate levels of MET and AXL.

  • T-Cell Isolation: Isolate CD8+ T-cells from the spleen of a syngeneic mouse (e.g., C57BL/6 for MC38 and B16-F10).

  • Co-culture Setup:

    • Plate tumor cells and allow them to adhere overnight.

    • Add the isolated CD8+ T-cells to the tumor cell culture at an effector-to-target ratio of 10:1.

    • Treat the co-cultures with:

      • Vehicle control

      • This compound alone (at a concentration that causes ~20% growth inhibition to allow for synergy assessment)

      • Anti-PD-1 antibody alone

      • This compound in combination with anti-PD-1 antibody

  • Endpoint Analysis (after 72 hours):

    • Cytotoxicity: Measure tumor cell viability using a luminescence-based assay (e.g., CellTiter-Glo®).

    • T-Cell Activation: Analyze the expression of activation markers (e.g., CD69, CD25) on CD8+ T-cells by flow cytometry.

    • Cytokine Release: Measure the concentration of IFN-γ and TNF-α in the culture supernatant by ELISA.

In Vivo Syngeneic Mouse Model Study

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Treatment Groups (n=10-15 mice per group): Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups:

    • Vehicle control

    • This compound (administered orally, daily)

    • Anti-PD-1 antibody (administered intraperitoneally, twice a week)

    • This compound in combination with anti-PD-1 antibody

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise and weigh the tumors.

  • Pharmacodynamic and Immune Analysis (on a subset of mice at an intermediate time point and at the end of the study):

    • Tumor Microenvironment Profiling:

      • Dissociate tumors into single-cell suspensions.

      • Perform multi-color flow cytometry to quantify immune cell populations (CD8+ T-cells, CD4+ T-cells, Tregs, MDSCs, M1/M2 macrophages, NK cells).

      • Analyze the expression of activation and exhaustion markers on T-cells (e.g., PD-1, TIM-3, LAG-3).

    • Immunohistochemistry (IHC):

      • Stain tumor sections for CD8, FoxP3 (Tregs), and PD-L1 to visualize the spatial distribution of immune cells.

    • Cytokine Analysis: Measure cytokine levels in tumor lysates or plasma.

Preclinical Experimental Workflow for In Vivo Synergy Study

Start Start: Syngeneic Tumor Implantation Randomization Tumor Growth to ~100mm³ & Randomization Start->Randomization Group1 Group 1: Vehicle Randomization->Group1 Group2 Group 2: This compound Randomization->Group2 Group3 Group 3: Anti-PD-1 Randomization->Group3 Group4 Group 4: This compound + Anti-PD-1 Randomization->Group4 Monitoring Treatment & Monitoring: - Tumor Volume - Body Weight Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Study Endpoint: Tumor Excision & Weight Monitoring->Endpoint Analysis Pharmacodynamic Analysis: - Flow Cytometry - IHC - Cytokine Profiling Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo preclinical study.

Conclusion

The dual inhibition of MET and AXL by this compound presents a compelling strategy to remodel the tumor microenvironment from an immunosuppressive to an immune-active state. This provides a strong rationale for combining this compound with immune checkpoint inhibitors to enhance their anti-tumor efficacy. The comparative data from other MET and AXL inhibitors, along with the detailed experimental protocols provided in this guide, offer a solid foundation for the preclinical investigation of this promising combination therapy. Rigorous evaluation through the proposed in vitro and in vivo studies will be crucial to unlocking the full synergistic potential of this compound in the landscape of cancer immunotherapy.

References

Safety Operating Guide

Navigating the Safe Disposal of NPS-1034: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this potent research chemical, reinforcing our commitment to laboratory safety and responsible chemical management.

Disclaimer: The following procedures are based on general best practices for the disposal of potent kinase inhibitors. The specific Safety Data Sheet (SDS) provided by the manufacturer for this compound is the authoritative document for safety and handling and must be consulted prior to any use or disposal.

Understanding the Compound: Key Data

This compound is a potent small molecule inhibitor with significant biological activity.[1] A summary of its key characteristics is presented below to inform safe handling and disposal protocols.

PropertyValue
Molecular Formula C₃₁H₂₃F₂N₅O₃[]
Molecular Weight 551.54 g/mol [3]
Appearance White solid powder[]
IC₅₀ for MET 48 nM[1][3]
IC₅₀ for AXL 10.3 nM[1][3]
Solubility Soluble in DMSO[4]

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step guide outlines the recommended procedures.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

  • Respiratory Protection: For handling the solid compound or when generating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Waste Segregation and Collection

Proper segregation of waste is the first step in responsible disposal.

  • Solid Waste:

    • Place all unused or expired solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, into a clearly labeled, sealed, and dedicated hazardous waste container.

    • The container should be labeled as "Hazardous Chemical Waste" and clearly identify "this compound" as a component.

  • Liquid Waste:

    • Collect all solutions containing this compound in a shatter-resistant, leak-proof container specifically designated for hazardous liquid waste.

    • The container must be kept securely closed when not in use.

    • Clearly label the container with "Hazardous Chemical Waste" and list all chemical components, including this compound and the solvent(s) used.

Decontamination of Labware and Surfaces

All non-disposable labware and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Procedure:

    • Wipe surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to remove any residual compound.

    • Follow with a thorough cleaning using a laboratory-grade detergent and water.

    • All cleaning materials (wipes, paper towels, etc.) must be disposed of as solid hazardous waste as described in the previous step.

Final Disposal
  • Do not dispose of this compound, in either solid or liquid form, down the drain or in regular trash.

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols Cited

The inhibitory activity of this compound has been characterized through various in vitro and in vivo experiments. A commonly cited method for determining cell viability is the MTT assay.

MTT Assay Protocol
  • Cell Plating: Plate cells (e.g., 0.5 × 10⁴ cells/well) in 96-well sterile plastic plates and allow them to attach overnight.[3]

  • Compound Exposure: Expose the cells to varying concentrations of this compound in a medium containing 1% FBS.[3]

  • Incubation: Incubate the plates for 72 hours.[3]

  • MTT Addition: Add 15 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3]

  • Solubilization: Solubilize the crystalline formazan with 100 μL of a 10% (w/v) SDS solution and incubate for 24 hours.[3]

  • Absorbance Reading: Read the absorbance at 595 nm using a microplate reader.[3]

This compound Signaling Pathway

This compound is a potent dual inhibitor of the MET and AXL receptor tyrosine kinases, which are key drivers in various cancers.[1][3] The diagram below illustrates the simplified signaling pathway targeted by this compound.

NPS1034_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling MET MET Receptor PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT MAPK MAPK/ERK Pathway MET->MAPK AXL AXL Receptor AXL->PI3K_AKT AXL->MAPK NPS1034 This compound NPS1034->MET NPS1034->AXL Cell_Effects Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Effects MAPK->Cell_Effects

Caption: this compound inhibits MET and AXL signaling pathways.

By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's Safety Data Sheet, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Navigating the Unseen Threat: A Researcher's Guide to Handling NPS-1034

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Authorized Personnel

This document provides essential safety and logistical protocols for the handling and disposal of NPS-1034, a novel potent compound. All personnel must review and understand these procedures before commencing any work with this substance. Strict adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.

While specific toxicological data for this compound is pending, it is to be treated as a highly potent and hazardous substance. The following procedures are based on best practices for handling similar high-potency active pharmaceutical ingredients (HPAPIs).

Quantitative Data Summary

Due to the novel nature of this compound, comprehensive quantitative data is not yet available. For planning and safety assessment purposes, the physicochemical properties of Paclitaxel, a well-characterized potent compound, are provided as a surrogate.[1][2]

PropertyValueReference
Molecular Formula C47H51NO14[3]
Molar Mass 853.91 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 213–216 ºC[1]
Water Solubility ≈10–20 mg/L (estimated)[1]
CAS Number 33069-62-4

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Cordon off the area and immediately notify the Environmental Health & Safety (EHS) department.

  • Storage: Store this compound in a designated, locked, and clearly labeled "High Potency Compound" storage area. This area must be well-ventilated and separate from incompatible chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following PPE must be worn at all times when handling this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
Low-Risk (e.g., handling sealed containers) - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shieldsN/A
High-Risk (e.g., weighing, solution preparation, open handling) - Nitrile gloves (double-gloved, outer pair with extended cuffs) - Disposable, solid-front, back-tying gown - Safety goggles - Face shield- Approved respiratory protection (e.g., N95 or higher) for handling powders outside of a containment system.
Handling Procedures

All manipulations of this compound that have the potential to generate dust or aerosols must be conducted within a certified chemical fume hood or a containment isolator.

  • Weighing:

    • Perform all weighing operations within a fume hood.

    • Use disposable weigh boats and spatulas.

    • After weighing, carefully seal the primary container.

  • Solution Preparation:

    • Add solvent to the weighed compound slowly to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent spills.

  • General Handling:

    • Work in a designated and clearly marked area within the fume hood.

    • Keep all containers of this compound sealed when not in immediate use.

    • Avoid skin contact at all times.

Decontamination
  • Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces with a suitable solvent, followed by a thorough cleaning with a laboratory-grade detergent.

  • Equipment: All non-disposable equipment must be decontaminated after use. Follow established laboratory procedures for the specific equipment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

    • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Container Management:

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Keep waste containers closed except when adding waste.

  • Waste Pickup:

    • When a waste container is full, securely seal it and request a pickup from the EHS department.

    • Do not dispose of any this compound waste down the drain or in the regular trash.

  • Empty Container Disposal:

    • Empty containers of this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface the label on the container before disposing of it in the appropriate laboratory glass or plastic recycling.

Emergency Procedures

In the event of an emergency, prioritize personal safety and follow these procedures.

  • Spills:

    • Small Spills (within a fume hood):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

      • Place all contaminated materials in a sealed hazardous waste bag and then into the solid hazardous waste container.

      • Decontaminate the area as described above.

    • Large Spills (outside of a fume hood):

      • Evacuate the immediate area.

      • Alert others and your supervisor.

      • Prevent others from entering the area.

      • Contact the EHS department and emergency services immediately.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway, a common target in drug development and a potential mechanism of action for novel compounds like this compound.[4][5][6][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response Regulates Gene Expression nps1034 This compound (Hypothetical Target) nps1034->mek Inhibits (example)

A simplified diagram of the MAPK/ERK signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.